Product packaging for 3',5'-Difluoroacetophenone(Cat. No.:CAS No. 123577-99-1)

3',5'-Difluoroacetophenone

货号: B1297510
CAS 编号: 123577-99-1
分子量: 156.13 g/mol
InChI 键: OXJLDNSPGPBDCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3′ ,5′ -Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O B1297510 3',5'-Difluoroacetophenone CAS No. 123577-99-1

属性

IUPAC Name

1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJLDNSPGPBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333793
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123577-99-1
Record name 3',5'-Difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Difluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Difluoroacetophenone: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Within the arsenal of fluorinated building blocks available to the synthetic chemist, 3',5'-Difluoroacetophenone has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical & Structural Characteristics

This compound, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated aromatic ketone.[1] Its chemical structure is characterized by an acetophenone core with two fluorine atoms positioned at the meta positions of the phenyl ring. This specific substitution pattern profoundly influences the molecule's reactivity and physical properties.

The presence of the two electron-withdrawing fluorine atoms modulates the electron density of the aromatic ring and enhances the electrophilicity of the carbonyl carbon. This electronic tuning is a cornerstone of its utility in a variety of chemical transformations.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 123577-99-1[1][3][4][]
Molecular Formula C₈H₆F₂O[3][4][6]
Molecular Weight 156.13 g/mol [1][3][4]
Appearance White to light yellow or brown powder/crystal[3][]
Melting Point 34-42 °C[1][3][][7]
Boiling Point 94-95 °C at 13 mmHg[3][]
Density ~1.206 g/cm³ (Predicted)[][7]
Flash Point 82.2 °C (180.0 °F) - closed cup[1]
Purity Typically ≥ 97% (GC)[1][3]

Synthesis Pathway: A Mechanistic Perspective

While various synthetic routes to this compound exist, a common and illustrative method involves the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient means of introducing the acetyl group onto the difluorinated ring.

The causality behind this choice of reaction lies in the activation of the acylating agent by a Lewis acid, typically aluminum chloride (AlCl₃), which generates a highly electrophilic acylium ion. The 1,3-difluorobenzene, while deactivated by the electron-withdrawing fluorine atoms, can still undergo substitution, with the incoming electrophile being directed to the C4 position due to the ortho,para-directing (albeit deactivating) nature of the halogens.

A generalized experimental workflow for such a synthesis is outlined below.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane).

  • Formation of Acylium Ion: Acetyl chloride is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for a further 30 minutes to ensure the complete formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: 1,3-Difluorobenzene is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. Following the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product Isolation: The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1,3-Difluorobenzene Acetyl Chloride Aluminum Chloride (AlCl₃) setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup Charge Reactor acylation Friedel-Crafts Acylation setup->acylation Controlled Addition quench Quenching (Ice/HCl) acylation->quench Reaction Completion extract Extraction & Washing quench->extract purify Purification (Distillation/Recrystallization) extract->purify product This compound purify->product

Figure 1: Generalized workflow for the synthesis of this compound.

Synthetic Utility and Key Applications

The true value of this compound lies in its role as a versatile synthon. Its structure provides multiple reactive sites that can be selectively manipulated.[2]

  • Nucleophilic Addition to the Carbonyl: The ketone functionality is a prime target for nucleophiles, such as Grignard reagents or organolithium compounds, allowing for the construction of tertiary alcohols.

  • Reduction of the Ketone: The carbonyl can be readily reduced to a secondary alcohol, which can serve as a precursor for chiral molecules or be further functionalized.

  • Reactions at the α-Carbon: The protons on the methyl group are acidic and can be removed by a suitable base to form an enolate, which can then participate in a wide range of C-C bond-forming reactions (e.g., aldol condensations, alkylations).

  • Aromatic Ring Functionalization: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, opening avenues for further substitution reactions.[2]

These reaction pathways are fundamental to its application in several key areas:

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[3] The difluoro substitution pattern is often used to enhance metabolic stability and binding affinity of drug candidates.

  • Agrochemicals: It is used in the development of new pesticides and herbicides, where the fluorine atoms can contribute to increased efficacy and stability.[3]

  • Materials Science: This compound is applied in the formulation of specialty polymers and coatings, where the fluorine atoms impart desirable properties such as thermal stability and chemical resistance.[3]

  • Organic Synthesis: It serves as a starting material for more complex molecules, including 1,3,5-triarylpyrazoline fluorophores and various heterocyclic compounds.[1]

G cluster_carbonyl Carbonyl Chemistry cluster_alpha α-Carbon Chemistry cluster_products Product Classes start This compound reduction Reduction (e.g., NaBH₄) start->reduction nucleophilic_add Nucleophilic Addition (e.g., Grignard) start->nucleophilic_add enolate Enolate Formation (e.g., LDA) start->enolate alcohol Secondary Alcohols reduction->alcohol Leads to tert_alcohol Tertiary Alcohols nucleophilic_add->tert_alcohol Leads to functionalized Complex Molecules (e.g., Pharmaceuticals, Agrochemicals) enolate->functionalized Intermediate for alcohol->functionalized tert_alcohol->functionalized

Figure 2: Key reaction pathways involving this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and carries the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][7]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] A dust mask (type N95 or equivalent) is recommended when handling the solid form.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[][8][9] It should be stored at room temperature.[3][7][9]

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of standard analytical techniques. Spectroscopic data is crucial for structural elucidation. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which can be used for comparison.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1690-1710 cm⁻¹) and C-F stretches.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a singlet for the methyl protons and complex multiplets for the aromatic protons.

    • ¹⁹F NMR will show a single resonance, confirming the symmetric substitution.

    • ¹³C NMR will provide information on all the unique carbon environments within the molecule.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its unique electronic properties, conferred by the meta-difluoro substitution, make it a highly valuable and versatile building block. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage its full potential in the design and creation of novel pharmaceuticals, advanced materials, and complex organic molecules, driving forward the frontiers of chemical synthesis.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Difluoroacetophenone is a pivotal fluorinated building block in the landscape of modern organic synthesis, with significant applications in pharmaceutical development and materials science.[1][2] Its unique electronic properties, conferred by the two fluorine atoms in a meta arrangement, make it a valuable precursor for creating complex molecules with enhanced biological activity and material characteristics.[1] This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and validated experimental protocols.

Introduction: The Strategic Importance of Fluorinated Acetophenones

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This "fluorine effect" is a cornerstone of modern drug design.[1][3] this compound, also known as 1-(3,5-difluorophenyl)ethanone, serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, including anti-inflammatory and analgesic drugs.[1][4][5] Furthermore, its utility extends to materials science, where it is incorporated into specialty polymers and coatings to improve their thermal stability and chemical resistance.[1]

This guide is designed to provide researchers and drug development professionals with a thorough understanding of the synthesis and characterization of this versatile compound. We will delve into the mechanistic underpinnings of the primary synthetic route, offer a detailed and reproducible experimental protocol, and present a comprehensive analysis of the spectroscopic data required to confirm the identity and purity of the final product.

Synthetic Methodology: The Friedel-Crafts Acylation Approach

The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene.[6][7][8][9][10] This classic electrophilic aromatic substitution reaction provides a direct and reliable pathway to introduce an acyl group onto the aromatic ring.[11]

Mechanistic Insights into the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:[9]

  • Generation of the Acylium Ion: The reaction is initiated by the interaction of an acylating agent, typically an acyl halide (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6][7][9] The Lewis acid coordinates to the halogen or oxygen of the acylating agent, facilitating the cleavage of the carbon-halogen or carbon-oxygen bond to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[7][9]

  • Electrophilic Attack: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[7] This step results in the formation of a non-aromatic carbocation intermediate, known as an arenium ion or σ-complex, where the aromaticity of the ring is temporarily disrupted.[7]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed from the reaction of AlCl₃ with the leaving group), abstracts a proton from the carbon atom bearing the newly attached acyl group.[10] This deprotonation step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.[9]

It is crucial to note that the product ketone can form a stable complex with the Lewis acid catalyst.[10] Consequently, a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion.[10] This complex is subsequently hydrolyzed during the aqueous workup to liberate the desired ketone.[10]

Diagram: Mechanism of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Acyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion (CH₃CO⁺) + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Difluorobenzene 1,3-Difluorobenzene Arenium_Ion Arenium Ion Intermediate (σ-complex) Difluorobenzene->Arenium_Ion + CH₃CO⁺ Product_Complex Product-Catalyst Complex Arenium_Ion->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: The reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Equipment:

  • 1,3-Difluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the flask.

  • Slow Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) dropwise from the addition funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the evolution of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₆F₂O[12][13][14]
Molecular Weight 156.13 g/mol [12][13]
Appearance Light yellow to brown powder/crystal[1]
Melting Point 34-38 °C[5][13]
Boiling Point 95 °C at 13 mmHg[1]
CAS Number 123577-99-1[12][13]
Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons. The methyl protons will appear as a singlet, while the aromatic protons will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other aromatic carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR (Fluorine NMR): The ¹⁹F NMR spectrum provides a direct confirmation of the presence and chemical environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the C=O (carbonyl) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C-F stretching vibrations, which are typically strong and appear in the fingerprint region.

  • Aromatic C=C stretching vibrations.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • A molecular ion peak (M⁺) at m/z = 156.[15]

  • A prominent fragment ion at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺).[15]

  • Other characteristic fragment ions resulting from the cleavage of the molecule.

Diagram: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Reaction Setup add_reactants Add Reactants start->add_reactants reaction Reaction Progression add_reactants->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying & Solvent Removal wash->dry purify Vacuum Distillation / Recrystallization dry->purify nmr NMR (¹H, ¹³C, ¹⁹F) purify->nmr Pure Product ir IR Spectroscopy purify->ir Pure Product ms Mass Spectrometry purify->ms Pure Product mp Melting Point purify->mp Pure Product

Caption: A streamlined overview of the synthesis and characterization process.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules.[1][2] Its difluorinated phenyl ring can be found in various drug candidates and approved pharmaceuticals. The presence of the fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions and pharmacokinetic properties.[1] The ketone functionality provides a versatile handle for further chemical transformations, such as reductive amination, aldol condensation, and the formation of heterocyclic rings, all of which are common strategies in medicinal chemistry to build molecular complexity and explore structure-activity relationships.[2]

Safety Considerations

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[13] Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[13] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Friedel-Crafts acylation of 1,3-difluorobenzene stands as the most efficient and reliable synthetic route. A detailed understanding of the reaction mechanism, coupled with a robust experimental protocol and thorough analytical characterization, is paramount for the successful synthesis and application of this important chemical intermediate. As the demand for novel fluorinated pharmaceuticals and advanced materials continues to grow, the significance of versatile building blocks like this compound in driving innovation in research and development will undoubtedly increase.

References

An In-depth Technical Guide to 3',5'-Difluoroacetophenone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Within the arsenal of fluorinated building blocks, 3',5'-Difluoroacetophenone has emerged as a particularly valuable and versatile intermediate.[1]

This technical guide provides an in-depth exploration of this compound, also known by its IUPAC name, 1-(3,5-difluorophenyl)ethanone.[] We will delve into its core molecular structure, physicochemical properties, and its pivotal role in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not just data, but field-proven insights into leveraging this compound's reactivity to construct complex, high-value molecules.[3]

Core Physicochemical & Structural Properties

The utility of this compound begins with its fundamental properties. It is typically a white to light yellow or brown crystalline solid at room temperature.[1] Its defining structural features are an aromatic ring symmetrically substituted with two strongly electron-withdrawing fluorine atoms meta to a reactive acetyl group. This specific arrangement dictates its chemical behavior and serves as the foundation for its synthetic applications.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 123577-99-1[1]
Molecular Formula C₈H₆F₂O[1][4]
Molecular Weight 156.13 g/mol [1]
Appearance White to light yellow/brown powder or crystal[1][4]
Melting Point 34-42 °C[1]
Boiling Point 95 °C @ 13 mmHg[1]
SMILES CC(=O)c1cc(F)cc(F)c1[4]
InChI Key OXJLDNSPGPBDCP-UHFFFAOYSA-N[4]
Molecular Structure Analysis

The molecular architecture of this compound is key to its function as a synthetic intermediate. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution under certain conditions. More commonly, this electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the acetyl group, making it a prime target for nucleophilic attack.[3] This predictable reactivity is the basis for its widespread use.

Caption: Molecular structure of this compound.

Spectroscopic analysis confirms this structure. The NIST Chemistry WebBook indicates the availability of reference IR and mass spectra for identity confirmation.[5] Furthermore, studies on related fluoroacetophenones using ¹H and ¹³C NMR spectroscopy provide a framework for characterizing derivatives synthesized from this starting material.[6]

Core Applications & Synthetic Utility

This compound is not an end product but a critical starting point. Its value lies in its capacity to be transformed into more complex molecules for pharmaceuticals, agrochemicals, and specialty materials.[1] The primary modes of reactivity that make it a workhorse in organic synthesis are:

  • Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition reactions with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), allowing for the extension of the carbon skeleton.[3]

  • Reduction: The ketone functionality can be easily reduced to a secondary alcohol using standard reducing agents (e.g., NaBH₄). This alcohol can then be used in subsequent reactions or serve as a precursor for chiral centers.[3]

  • Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted directly into a new amine, a foundational reaction in the synthesis of many bioactive compounds.[7]

  • Alpha-Functionalization: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

These reaction pathways are fundamental to building the molecular architectures required for novel drug candidates and advanced materials.[3]

Field-Proven Experimental Protocol: Reductive Amination

To illustrate the practical application of this compound, we present a representative protocol for the synthesis of a fluorinated amine, based on methodologies reported in peer-reviewed literature for creating potential therapeutic agents.[7] This protocol demonstrates a self-validating system where the successful formation of the product confirms the chosen synthetic strategy.

Objective: Synthesis of (±)-1-(3,5-Difluorophenyl)-N-(pyridin-2-yl)ethan-1-amine via reductive amination.

Causality of Experimental Choices:

  • Solvent (1,2-Dichloroethane): Chosen for its ability to dissolve the reactants and its compatibility with the reducing agent. It is also effective for azeotropic removal of water formed during the initial imine formation, driving the equilibrium towards the product.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like NaBH₃CN and generally provides cleaner reactions with higher yields.

  • Acid Catalyst (Acetic Acid): A catalytic amount of weak acid is used to protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and facilitating the formation of the intermediate iminium ion.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.56 g, 10 mmol, 1.0 eq).

  • Reagent Addition: Add 2-aminopyridine (1.04 g, 11 mmol, 1.1 eq) followed by 1,2-dichloroethane (40 mL) and glacial acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amine.

workflow start Setup: Add this compound, 2-Aminopyridine, DCE, and Acetic Acid to flask stir Stir at RT for 30 min (Imine Formation) start->stir add_stab Portion-wise addition of Sodium Triacetoxyborohydride (STAB) stir->add_stab react Stir at RT for 12-18h (Monitor by TLC) add_stab->react quench Quench with sat. NaHCO₃ (aq) react->quench extract Extract with Dichloromethane (3x) quench->extract purify Dry, Concentrate, and Purify (Silica Gel Chromatography) extract->purify end_node Final Product: (±)-1-(3,5-Difluorophenyl)-N-(pyridin-2-yl)ethan-1-amine purify->end_node

Caption: Workflow for the synthesis of a fluorinated amine.

Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in chemical synthesis. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for constructing complex molecules with tailored properties.[1][3] The strategic placement of its two fluorine atoms provides a handle to enhance the pharmacokinetic and physicochemical profiles of drug candidates, making it a staple in medicinal chemistry programs. This guide has provided a comprehensive overview of its properties, structure, and a practical example of its application, underscoring its significance for professionals in drug development and materials science.

References

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3',5'-Difluoroacetophenone: Properties, Reactivity, and Applications

This compound, a disubstituted aromatic ketone, has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in the presence of two fluorine atoms on the phenyl ring, which significantly alters the molecule's electronic properties, reactivity, and ultimately, the biological and material characteristics of its derivatives.[1][2] The electron-withdrawing nature of fluorine enhances the reactivity of the carbonyl group and influences the regioselectivity of further aromatic substitutions, making it a versatile precursor for a wide array of complex molecules.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, and its applications in pharmaceutical and material sciences, intended for researchers and drug development professionals.

Physicochemical Properties

The unique physicochemical properties of this compound, summarized in the table below, are fundamental to its utility in synthetic chemistry. These properties dictate its solubility, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 123577-99-1[1][3]
Molecular Formula C₈H₆F₂O[1][3]
Molecular Weight 156.13 g/mol [1][3][4]
Appearance Light yellow to brown powder or crystal; Low melting solid[1][5]
Melting Point 34 - 42 °C[1][5]
Boiling Point 95 °C at 13 mmHg; 94 °C[1][5]
Flash Point 82.2 °C (180.0 °F) - closed cup[5]
Solubility Soluble in various organic solvents.[1] Log10 of Water solubility in mol/l: -2.79 (Calculated)[4]
Refractive Index n20/D 1.49[1]
Octanol/Water Partition Coefficient (logP) 2.167 (Calculated)[4]
Density 1.206 ± 0.06 g/cm³ (Predicted)[5]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay between its ketone functional group and the difluorinated aromatic ring.[2] The two fluorine atoms exert a strong electron-withdrawing effect, which activates the aromatic ring towards certain reactions and enhances the electrophilicity of the carbonyl carbon.

This dual reactivity allows for a variety of chemical transformations:

  • Nucleophilic Addition: The carbonyl group is highly susceptible to attack by nucleophiles, facilitating the creation of diverse carbon or heteroatom chains.[2]

  • Reduction: The ketone can be readily reduced to a secondary alcohol, which can serve as a precursor for chiral centers or be further functionalized.[2]

  • Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds to construct more elaborate aromatic systems.[2]

cluster_ketone Ketone Reactions cluster_ring Aromatic Ring Reactions main This compound nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) main->nucleophilic_addition C=O reduction Reduction (e.g., NaBH4, H2/Pd) main->reduction C=O cross_coupling Cross-Coupling (e.g., Suzuki, Heck) main->cross_coupling Ar-H

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Material Science

This compound is a valuable intermediate in the synthesis of a wide range of commercially and scientifically important molecules.

  • Pharmaceutical Development: It is a key starting material for various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its derivatives have been explored for synthesizing fluorinated aminothethanamines and other biologically active molecules with potential for improved efficacy.[1]

  • Organic Synthesis: In a broader synthetic context, it is used to prepare complex molecules such as 1,3,5-triarylpyrazoline fluorophores and various heterocyclic compounds.

  • Material Science: The compound finds applications in creating specialty polymers and coatings, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[1]

  • Agrochemicals: It is also explored in the development of new agrochemicals, potentially leading to more effective pest control solutions.[1]

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of this compound. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 500 MHz)[6]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding nuclei in the molecule, using TMS as the internal reference (0 ppm).

start Start: Sample Preparation dissolve Dissolve in CDCl3 with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer (Lock & Shim) transfer->spectrometer acquire Acquire Data (1H & 13C Spectra) spectrometer->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectra (Peak Assignment) process->analyze end End: Structural Verification analyze->end

Caption: Workflow for NMR spectroscopic analysis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7][8] Use only outdoors or in a well-ventilated area.[7][8] Wash skin thoroughly after handling.[5][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[7][8] It should be sealed in a dry environment at room temperature.[1][5][9]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its distinct physical properties and the synthetically advantageous reactivity imparted by the difluorinated phenyl ring make it an essential tool for chemists in pharmaceutical discovery, materials science, and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in research and development.

References

A Comprehensive Technical Guide to the Solubility and Stability of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3',5'-Difluoroacetophenone in Modern Chemistry

This compound, a fluorinated acetophenone derivative, is a critical building block in the synthesis of complex molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a key intermediate for creating novel drug candidates and specialized chemicals.[2] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, a thorough understanding of the solubility and stability of this compound is paramount for researchers and drug development professionals to ensure reproducible experimental outcomes, optimize reaction conditions, and develop stable formulations.

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore the theoretical basis for its behavior, present robust experimental protocols for its characterization, and discuss the interpretation of the resulting data, grounding our recommendations in established scientific principles and regulatory guidelines.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties, which are summarized below. These parameters are the primary determinants of its solubility and stability characteristics.

PropertyValueSource(s)
Chemical Name 1-(3,5-difluorophenyl)ethanone[1]
CAS Number 123577-99-1[1][2]
Molecular Formula C₈H₆F₂O[2][3]
Molecular Weight 156.13 g/mol [1][2][3]
Appearance Light yellow to brown powder/crystal[2]
Melting Point 34-42 °C (lit.)[1][2]
Boiling Point 95 °C @ 13 mmHg[2]
Flash Point 82.2 °C (180.0 °F) - closed cup[1]

Part 1: The Solubility Profile of this compound

Solubility is a critical attribute that influences a compound's bioavailability, formulation possibilities, and reaction kinetics. The fluorinated structure of this compound enhances its solubility in a range of organic solvents, a property that is highly advantageous in synthetic chemistry.[2]

Theoretical Solubility Insights

The solubility of a molecule is governed by the principle of "like dissolves like." The presence of the polar carbonyl group and the electronegative fluorine atoms imparts a degree of polarity to the this compound molecule. However, the aromatic ring constitutes a significant non-polar region. This dual character suggests miscibility with a broad range of solvents.

  • Aqueous Solubility : The predicted water solubility is low. A calculated Log₁₀ of water solubility (Log₁₀WS) of -2.79 corresponds to a solubility in the range of 1.62 x 10⁻³ mol/L, confirming its hydrophobic nature.[3] This is expected for a molecule with a substantial non-polar phenyl ring.

  • Organic Solvent Solubility : The molecule's structure suggests good solubility in polar aprotic solvents (e.g., DMSO, Acetone) and chlorinated solvents (e.g., Dichloromethane), as well as moderate solubility in polar protic solvents like ethanol and methanol.

  • Lipophilicity (logP) : The calculated octanol/water partition coefficient (logP) is 2.167, indicating a preference for the lipid phase over the aqueous phase.[3] This is a crucial parameter in drug design for predicting membrane permeability.

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, empirical determination is essential. The following protocol describes a robust method for quantifying the solubility of this compound. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is specific for the analyte.

Causality of Experimental Design: The choice of the shake-flask method (a gold standard) is deliberate; it ensures intimate contact between the solute and solvent, facilitating the establishment of a true thermodynamic equilibrium. The inclusion of a specific HPLC-UV analytical method provides the necessary precision and selectivity to quantify the compound without interference from potential impurities.

Step-by-Step Protocol:

  • Preparation : Add an excess amount of this compound (e.g., 20 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition : To each vial, add 1 mL of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, Acetone, Dichloromethane).

  • Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 hours. A 24-hour period is typically sufficient for most compounds to reach equilibrium.[4] A preliminary kinetic study can be performed to confirm the minimum time to equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.[4] For fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is required to ensure a clear supernatant.

  • Sample Dilution : Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant by applying the dilution factor.

  • Validation : The presence of undissolved solid in the vial at the end of the experiment validates that the measured concentration represents the saturation solubility.

Illustrative Solubility Data

The following table presents a hypothetical but realistic summary of solubility data for this compound, as would be generated by the protocol above.

SolventSolubility ClassQuantitative Solubility (mg/mL) @ 25°C
WaterSparingly Soluble~0.25
Phosphate-Buffered Saline (pH 7.4)Sparingly Soluble~0.22
EthanolFreely Soluble> 100
MethanolFreely Soluble> 100
AcetoneFreely Soluble> 200
Dichloromethane (DCM)Freely Soluble> 200
Dimethyl Sulfoxide (DMSO)Very Soluble> 250
Workflow for Solubility Determination

The logical flow of the experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis A Add excess this compound to vial B Add 1 mL of test solvent A->B C Equilibrate for 24h at 25°C (Shake-Flask Method) B->C D Phase Separation (Sedimentation / Centrifugation) C->D E Withdraw clear supernatant D->E F Perform serial dilution E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H I Final Report: Solubility Data Table H->I

Caption: Experimental workflow for determining saturation solubility.

Part 2: The Stability Profile of this compound

Stability testing is a non-negotiable component of chemical and pharmaceutical development. It provides critical information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] For a key intermediate like this compound, this data informs storage conditions, re-test periods, and potential degradation pathways.

Regulatory Framework for Stability Testing

International guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO), provide a robust framework for stability testing of active pharmaceutical ingredients (APIs).[6][7][8] These guidelines advocate for a systematic approach, including forced degradation (stress testing) and formal stability studies under defined storage conditions.[5]

Forced Degradation (Stress Testing) Protocol

The objective of stress testing is to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[5]

Causality of Experimental Design: The conditions are intentionally more severe than those expected during routine handling and storage. This accelerates degradation, allowing for the rapid identification of potential liabilities in the molecular structure. A range of conditions (hydrolytic, oxidative, photolytic, thermal) is used to cover all likely degradation mechanisms.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acidic Hydrolysis : Mix the stock solution with 1N HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis : Mix the stock solution with 1N NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation : Expose the solid compound to 70°C in a dry oven for 7 days. Also, heat a solution of the compound at 70°C for 7 days.

  • Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis : At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.

Formal Stability Study Protocol

Formal studies are performed on at least one to three representative batches of the material to establish a re-test period.[5][9] The substance should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[5][7]

Study TypeStorage ConditionTesting Frequency (Minimum)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

RH = Relative Humidity

Testing Parameters: At each time point, the samples should be tested for attributes susceptible to change, such as:

  • Appearance (physical description)

  • Assay (potency)

  • Degradation products (quantification of known and unknown impurities)

A "significant change" for an active substance is defined as a failure to meet its specification.[6][9]

Potential Degradation Pathways

While specific degradation data for this compound is not publicly available, we can hypothesize pathways based on its chemical structure. The primary sites of reactivity are the acetyl group and the aromatic ring.

  • Oxidation : The methyl group of the acetyl moiety could be susceptible to oxidation, potentially forming a corresponding carboxylic acid or other oxidized species.

  • Hydrolysis : Under harsh acidic or basic conditions, reactions involving the ketone are possible, although ketones are generally stable to hydrolysis.

  • Photodegradation : Aromatic ketones can be photochemically reactive, potentially leading to radical-mediated degradation pathways or rearrangements.

Identifying these pathways is crucial for developing mitigation strategies during synthesis and formulation.[10]

Workflow for Stability Assessment

The comprehensive process for evaluating the stability of this compound is outlined in the diagram below.

G cluster_stress Forced Degradation (Stress Testing) cluster_formal Formal Stability Study A Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B Analyze by LC-MS A->B C Identify Degradation Products & Establish Degradation Pathways B->C H Data Evaluation: Determine Re-Test Period & Define Storage Conditions C->H D Store at Long-Term & Accelerated Conditions (e.g., 25°C/60%RH & 40°C/75%RH) E Test at specified time points (0, 3, 6, 12... months) D->E F Monitor Assay, Impurities, & Appearance E->F F->H G Develop Stability-Indicating Analytical Method G->A G->D

References

A Guide to the Spectroscopic Characterization of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3',5'-Difluoroacetophenone (CAS No. 123577-99-1), a key fluorinated building block in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the rationale behind the analytical techniques and the nuanced interpretation of the resulting spectra.

Molecular Structure and Analytical Significance

This compound, with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol , is an aromatic ketone.[3] Its structure, featuring a difluorinated phenyl ring attached to an acetyl group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing purity, and predicting its reactivity in synthetic applications.

Identifier Value
IUPAC Name 1-(3,5-difluorophenyl)ethanone
CAS Number 123577-99-1
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Melting Point 34-38 °C

Table 1: Key identifiers and physical properties of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential. Due to the presence of fluorine, we must also consider the effects of ¹⁹F coupling on the spectra.

While experimental ¹H and ¹³C NMR spectra for this specific compound are not available in publicly accessible databases like the Spectral Database for Organic Compounds (SDBS)[4][5][6], we can confidently predict the spectra based on established principles of NMR theory and data from analogous structures. This predictive approach demonstrates the power of spectroscopic interpretation.

Experimental Protocol: Acquiring NMR Spectra of a Solid Aromatic Ketone

The choice of protocol is dictated by the solid nature of the compound at room temperature and the need for high-resolution data.

Rationale for Experimental Choices:

  • Solvent Selection: A deuterated solvent is required to avoid large interfering solvent signals in ¹H NMR. Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for aromatic ketones and its residual peak is well-characterized.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in approximately 0.6 mL of solvent is optimal to achieve a good signal-to-noise ratio without causing line broadening due to viscosity. For the less sensitive ¹³C NMR, a more concentrated solution is preferable.[7]

  • Filtration: The sample must be filtered into the NMR tube to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to poor resolution and broad spectral lines.

Step-by-Step Protocol:

  • Weigh approximately 20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of Chloroform-d (CDCl₃).

  • Agitate the vial until the solid is completely dissolved.

  • Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck.

  • Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.

  • The sample is now ready for insertion into the NMR spectrometer.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum will show signals for the methyl protons and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atoms. Multiplicity is determined by spin-spin coupling between protons and between protons and fluorine.

Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~2.6SingletN/A3H-CH₃ (H-8)
~7.1Triplet of triplets (tt)JHF ≈ 8.5, JHH ≈ 2.31HH-4
~7.5Doublet of triplets (dt)JHF ≈ 5.5, JHH ≈ 2.32HH-2, H-6

Table 2: Predicted ¹H NMR data for this compound in CDCl₃.

Interpretation:

  • Methyl Protons (H-8): The acetyl methyl group is expected to appear as a sharp singlet around 2.6 ppm. It is too far from the fluorine atoms to exhibit significant coupling.

  • Aromatic Protons (H-2, H-4, H-6):

    • The proton at the C4 position is flanked by two fluorine atoms. Its signal will be split into a triplet by the two equivalent protons at C2 and C6 (meta coupling, JHH). This triplet will be further split into a triplet by the two equivalent fluorine atoms at C3 and C5 (ortho coupling, JHF). This results in a triplet of triplets.

    • The protons at the C2 and C6 positions are chemically equivalent. Their signal will be split into a doublet by the proton at C4 (meta coupling, JHH). This doublet will be further split into a triplet by the two fluorine atoms (para and ortho coupling), resulting in a doublet of triplets.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum is characterized by the number of unique carbon environments and the significant impact of C-F coupling.

Predicted Shift (ppm) Multiplicity (due to C-F coupling) Assignment
~27Singlet-C H₃ (C-8)
~110TripletC-4
~113Doublet of doubletsC-2, C-6
~140TripletC-1
~163DoubletC-3, C-5
~196SingletC =O (C-7)

Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.

Interpretation:

  • Carbonyl Carbon (C-7): The ketone carbonyl carbon is expected to appear significantly downfield, around 196 ppm, as a singlet.

  • Methyl Carbon (C-8): The methyl carbon will be a singlet in the aliphatic region, around 27 ppm.

  • Aromatic Carbons:

    • C-3 and C-5: These carbons are directly attached to fluorine, resulting in a large one-bond C-F coupling constant. They will appear far downfield as a doublet.

    • C-1: This carbon is attached to the acetyl group and is two bonds away from two fluorine atoms. It will appear as a triplet due to ²JCF coupling.

    • C-2 and C-6: These equivalent carbons are coupled to two different fluorine atoms (one ortho, one para), resulting in a doublet of doublets.

    • C-4: This carbon is coupled to two equivalent fluorine atoms two bonds away, resulting in a triplet due to ²JCF coupling.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing an excellent tool for identifying functional groups. The Attenuated Total Reflectance (ATR) method is ideal for solid samples as it requires minimal preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

Rationale for Experimental Choices:

  • ATR Technique: ATR is a non-destructive technique that allows for the rapid analysis of solid powders with no sample preparation (like creating KBr pellets).[8][9][10] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[11]

  • Crystal Material: A diamond ATR crystal is often used due to its robustness and broad spectral range.

Step-by-Step Protocol:

  • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.

  • Place a small amount (a few milligrams) of this compound powder onto the ATR crystal.

  • Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F bonds. The data presented here is sourced from the NIST Chemistry WebBook.[12]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3100WeakAromatic C-H Stretch
~1700Strong, SharpC=O Stretch (Ketone)
~1600MediumAromatic C=C Stretch
~1300-1100StrongC-F Stretch
< 900Medium-StrongAromatic C-H Bending (out-of-plane)

Table 4: Key IR absorption bands for this compound.

Interpretation:

  • The most prominent peak is the strong, sharp absorption around 1700 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of an aromatic ketone.[11]

  • The presence of the aromatic ring is confirmed by the weak C-H stretching bands above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 cm⁻¹ .

  • The very strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations.

  • The pattern of absorptions below 900 cm⁻¹ is indicative of the 1,3,5-trisubstitution pattern on the benzene ring.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Place_Sample Place Solid Sample on ATR Crystal Apply_Pressure Apply Pressure for Good Contact Place_Sample->Apply_Pressure Collect_Spl Collect Sample Spectrum Apply_Pressure->Collect_Spl Collect_Bkg Collect Background Spectrum Ratio Ratio Sample/Background Collect_Bkg->Ratio Collect_Spl->Ratio Interpret Interpret Spectrum Ratio->Interpret

Caption: ATR-FTIR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry

Rationale for Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is a classic and robust method for volatile, thermally stable organic compounds under 600 Da.[13] It bombards the sample with high-energy electrons (typically 70 eV), causing ionization and extensive, predictable fragmentation, which is excellent for structural elucidation and database matching.[14]

  • Sample Introduction: The solid sample is introduced via a direct insertion probe, which is heated to vaporize the compound into the ion source under high vacuum.[15]

Step-by-Step Protocol:

  • Load a small amount of this compound into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample.

  • The gaseous molecules enter the ionization chamber and are bombarded with a 70 eV electron beam.

  • The resulting ions are accelerated and guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and key structural fragments. The data presented here is sourced from the NIST Chemistry WebBook.[12]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
156~40[C₈H₆F₂O]⁺• (Molecular Ion, M⁺•)
141100[M - CH₃]⁺ (Base Peak)
113~20[C₆H₂F₂]⁺• or [C₇H₄FO]⁺

Table 5: Major fragments in the electron ionization mass spectrum of this compound.

Interpretation:

  • Molecular Ion (m/z 156): The peak at m/z 156 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.

  • Base Peak (m/z 141): The most abundant fragment (the base peak) is observed at m/z 141. This results from the characteristic alpha-cleavage of ketones, where the bond between the carbonyl carbon and the methyl group is broken, ejecting a methyl radical (•CH₃, mass 15) and leaving a stable 3,5-difluorobenzoyl cation.

  • Other Fragments (m/z 113): The peak at m/z 113 likely arises from the loss of a carbonyl group (CO, mass 28) from the m/z 141 fragment.

MS_Fragmentation M [C₈H₆F₂O]⁺• m/z = 156 (Molecular Ion) F1 [C₇H₃F₂O]⁺ m/z = 141 (Base Peak) M->F1 - •CH₃ F2 [C₆H₃F₂]⁺ m/z = 113 F1->F2 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

References

A Senior Application Scientist's Guide to 3',5'-Difluoroacetophenone: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Among the vast array of fluorinated building blocks, 3',5'-Difluoroacetophenone (CAS No. 123577-99-1) has emerged as a pivotal intermediate. Its difluorinated phenyl ring, coupled with a reactive ketone moiety, offers a versatile platform for constructing complex molecular architectures.[1][2]

This technical guide provides an in-depth analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into the mechanistic nuances of its synthesis, detail robust analytical methods for quality control, and showcase its application in the synthesis of high-value compounds, thereby offering a comprehensive resource for leveraging this key intermediate in your research and development endeavors.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale manufacturing needs. The typical purity offered is ≥97%, commonly determined by Gas Chromatography (GC). When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality management systems and their ability to provide comprehensive analytical documentation.

Below is a comparative table of prominent suppliers, offering a snapshot of their typical specifications for this compound.

Supplier Product Number (Example) Purity Specification Physical Form Notes
Sigma-Aldrich 541168≥97%Light yellow to brown powder/crystalProvides access to peer-reviewed papers citing the product.[3]
Thermo Fisher Scientific (TCI) D3425≥97.0% (GC)White to pale yellow fused solidOffers detailed specifications including melting point range.[4][5]
Chem-Impex International 45599≥97% (GC)Light yellow to brown powder to crystalProvides a good overview of its applications in various fields.[2]
BLD Pharm BD138435≥97%-Specifies storage at room temperature, sealed in dry conditions.[6]

Note: Product numbers and specifications are subject to change. It is always recommended to consult the supplier's most recent certificate of analysis for lot-specific data.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, and understanding the underlying principles is key to optimizing the reaction for high yield and purity.

Core Reaction: Friedel-Crafts Acylation

The reaction involves the treatment of 1,3-difluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Friedel-Crafts Acylation of 1,3-difluorobenzene

Figure 1: General scheme for the Friedel-Crafts acylation of 1,3-difluorobenzene.

The mechanism, as illustrated below, proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1,3-difluorobenzene.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion_Complex Acylium Ion Complex [CH₃C≡O]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) 1,3-Difluorobenzene 1,3-Difluorobenzene Sigma_Complex Sigma Complex (Arenium Ion) 1,3-Difluorobenzene->Sigma_Complex + [CH₃C≡O]⁺ Product This compound Sigma_Complex->Product - H⁺ AlCl4_minus [AlCl₄]⁻ AlCl3_regen AlCl₃ (regenerated) AlCl4_minus->AlCl3_regen + H⁺ HCl HCl H_plus H⁺

Diagram of the Friedel-Crafts acylation mechanism.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials:

  • 1,3-Difluorobenzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

    • Causality: The use of anhydrous conditions is critical as aluminum chloride is highly hygroscopic and will be deactivated by water. The inert atmosphere prevents side reactions. Cooling the initial mixture controls the exothermic reaction upon addition of acetyl chloride.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension of aluminum chloride. Stir the mixture at 0 °C for 30 minutes.

    • Causality: This step allows for the formation of the acylium ion electrophile before the introduction of the aromatic substrate, ensuring its availability for the reaction.

  • Electrophilic Aromatic Substitution: Add a solution of 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Causality: The slow addition of 1,3-difluorobenzene maintains control over the reaction temperature. The fluorine atoms on the ring are deactivating, but they direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 5-position is ortho to one fluorine and para to the other, making it the most activated site for acylation.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride and decomposing any remaining reactive species. The acid helps to break up the aluminum-ketone complex.

  • Extraction and Neutralization: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Causality: The aqueous extractions remove inorganic salts and any remaining acid. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control and Analytical Methods

A robust quality control framework is essential to ensure the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive analytical profile.

Gas Chromatography (GC)

GC is the primary method for determining the purity of this compound. A typical GC analysis will show a major peak corresponding to the product, with purity often exceeding 97%.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. The aromatic protons will appear as multiplets due to coupling with the fluorine atoms. The methyl protons will appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon signals in the aromatic region will be split due to carbon-fluorine coupling.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will typically show a prominent peak at m/z = 141, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is often observed at m/z = 113, corresponding to the [M-CH₃-CO]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Strong C-F stretching bands will also be present in the fingerprint region (around 1100-1300 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is well-documented in both academic literature and patent filings.[7] Its primary application lies in the synthesis of more complex molecules where the difluorophenyl ketone moiety serves as a key pharmacophore or a reactive handle for further elaboration.

Synthesis of Bioactive Molecules

This compound is a precursor for a variety of bioactive compounds, including:

  • (±)-Fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine: This class of compounds has been explored for its potential in medicinal chemistry.

  • Chalcones: The ketone functionality can readily undergo Claisen-Schmidt condensation with various aldehydes to form chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.

  • Pyrazoline Derivatives: It can be used to synthesize 1,3,5-triarylpyrazoline fluorophores, which have applications as fluorescent probes.

The following workflow illustrates the central role of this compound in a drug discovery pipeline.

Drug_Discovery_Workflow Start Starting Material: 1,3-Difluorobenzene Intermediate Key Intermediate: This compound Start->Intermediate Friedel-Crafts Acylation Synthesis Multi-step Synthesis Intermediate->Synthesis Lead_Compound Lead Compound Synthesis->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 3',5'-Difluoroacetophenone (CAS No. 123577-99-1), a versatile fluorinated ketone widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Significance

This compound, also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated acetophenone derivative.[2] Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable building block in organic synthesis.[1][] It is frequently employed in the development of novel drug candidates, including anti-inflammatory and analgesic agents, as well as in the formulation of specialty polymers and coatings where enhanced thermal stability and chemical resistance are required.[1] Given its role in creating biologically active molecules, a thorough understanding of its safe handling is paramount.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource
CAS Number 123577-99-1
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Appearance Light yellow to brown powder or crystal[1]
Melting Point 34-42 °C[1]
Boiling Point 95 °C at 13 mmHg[1]
Flash Point 82.2 °C (180.0 °F) - closed cup
Density 1.206 g/cm³[]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, skin contact, and eye contact. Understanding its specific hazards is the foundation of a robust safety protocol.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[4]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to minimize the risk of exposure.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.

Recommended PPE
  • Eye and Face Protection : Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[7] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.

  • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[8] For large-scale operations or situations with a high risk of splashing, chemical-resistant coveralls may be necessary.[6]

  • Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eyes Eye/Face Protection (Goggles/Face Shield) Hands Hand Protection (Nitrile/Butyl Gloves) Body Body Protection (Lab Coat, Closed Shoes) Respiratory Respiratory Protection (Fume Hood/Respirator) Start Handling This compound Start->Eyes Start->Hands Start->Body Start->Respiratory

Caption: Recommended PPE for handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

General Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes.[9]

  • Prevent Inhalation : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Hygiene Practices : Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[11] Contaminated clothing should be removed and washed before reuse.

Weighing and Dispensing

Due to its low melting point, this compound may be a solid or a low-melting solid at room temperature.[1]

  • Solid Form : When handling the solid, use a spatula and weigh it in a tared container within a fume hood to prevent inhalation of dust.

  • Liquid Form : If the compound has melted, it can be handled as a liquid. Use a calibrated pipette or syringe for accurate dispensing.

Storage and Incompatibility

Proper storage of this compound is essential for maintaining its stability and preventing hazardous reactions.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]

  • Keep away from heat, sparks, open flames, and other sources of ignition, as it is a combustible solid.

  • Store at room temperature.[1]

Incompatible Materials

Avoid contact with the following classes of chemicals to prevent vigorous or exothermic reactions:

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Strong Bases

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

First-Aid Measures
  • Inhalation : If inhaled, move the person to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation persists, seek medical attention.[9]

  • Eye Contact : If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

Spill and Leak Response
  • Small Spills : For small spills, absorb the material with an inert substance such as vermiculite, sand, or earth.[9] Place the contaminated material into a suitable, labeled container for chemical waste disposal.[9]

  • Large Spills : For large spills, evacuate the area immediately.[9] Wear appropriate PPE, including respiratory protection.[9] Contain the spill if possible without risk. Do not let the product enter drains.[4] Notify your institution's environmental health and safety department.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish a fire.[9]

  • Specific Hazards : Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride.

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Spill_Response_Workflow Spill Spill of this compound Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Absorb Absorb with Inert Material (e.g., sand, vermiculite) SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Containerize Place in Labeled Waste Container Absorb->Containerize Dispose Dispose as Hazardous Waste Containerize->Dispose PPE Don Appropriate PPE (including respiratory protection) Evacuate->PPE Contain Contain Spill PPE->Contain Notify Notify EHS Contain->Notify Notify->Dispose

Caption: Logical workflow for responding to a spill.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or sewers.

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but it requires careful and informed handling due to its hazardous properties. By understanding its chemical profile, adhering to the prescribed PPE and handling protocols, and being prepared for emergencies, researchers can safely harness its potential in their scientific endeavors.

References

Reactivity profile of 3',5'-Difluoroacetophenone in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3',5'-Difluoroacetophenone

Introduction: The Strategic Importance of this compound

This compound (3,5-DFAP), also known as 1-(3,5-difluorophenyl)ethanone, is a fluorinated aromatic ketone that has emerged as a cornerstone intermediate in modern organic synthesis.[1] Its value extends across multiple high-stakes industries, including pharmaceutical development, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the aromatic ring imparts a unique electronic signature that profoundly influences its reactivity, enhancing its utility as a versatile building block for complex molecular architectures.[1][2] This guide provides an in-depth analysis of the reactivity profile of 3,5-DFAP, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis. 3,5-DFAP is a light yellow to brown crystalline solid at room temperature.[1]

PropertyValueReference
CAS Number 123577-99-1[3][4]
Molecular Formula C₈H₆F₂O[3][4]
Molecular Weight 156.13 g/mol [3][4]
Melting Point 34-38 °C
Boiling Point 95 °C at 13 mmHg[1]
Appearance Light yellow to brown powder/crystal[1]
SMILES CC(=O)c1cc(F)cc(F)c1
InChI Key OXJLDNSPGPBDCP-UHFFFAOYSA-N

Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available for this compound through the NIST Chemistry WebBook, providing essential tools for reaction monitoring and product characterization.[3]

The Core of Reactivity: A Tale of Two Fluorines

The reactivity of this compound is dominated by the interplay between its two primary functional regions: the electrophilic carbonyl carbon of the acetyl group and the aromatic ring. The two fluorine atoms exert a powerful influence on both sites through their strong inductive electron-withdrawing effects.

  • Activation of the Carbonyl Group : The fluorine atoms pull electron density away from the aromatic ring, which in turn withdraws density from the acetyl group. This inductive effect renders the carbonyl carbon significantly more electrophilic and, therefore, more susceptible to attack by nucleophiles compared to its non-fluorinated analog, acetophenone.

  • Modulation of the Aromatic Ring : The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards traditional electrophilic aromatic substitution. However, this electronic modification is precisely what makes the molecule a valuable partner in various cross-coupling reactions and a precursor for molecules where this specific substitution pattern is desired for modulating properties like metabolic stability or binding affinity in drug candidates.[2]

Key Reaction Classes and Mechanistic Insights

3,5-DFAP is a versatile substrate for a wide array of organic transformations. Its utility lies in the predictable and efficient manner it engages in reactions at its carbonyl center and, to a lesser extent, its aromatic core.

Reactions at the Carbonyl Center: A Hub for Molecular Elaboration

The enhanced electrophilicity of the carbonyl group makes it the primary site of reactivity, enabling the construction of diverse molecular scaffolds.

3,5-DFAP readily participates in base-catalyzed condensation reactions with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. These compounds are valuable precursors for synthesizing heterocyclic systems like pyrazolines. For instance, it is used to synthesize (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl) prop-2-en-1-one.[5]

  • Causality : The reaction is initiated by the deprotonation of the α-carbon of the acetyl group to form an enolate. The electron-withdrawing fluorine atoms increase the acidity of these α-protons, facilitating enolate formation under milder basic conditions. The subsequent nucleophilic attack of the enolate on an aldehyde, followed by dehydration, yields the chalcone.

A cornerstone of medicinal chemistry, reductive amination allows for the conversion of the ketone functionality into a diverse range of amines. 3,5-DFAP is a competent substrate for this transformation, as demonstrated by its use in the synthesis of (±)-fluorinated-1-(3-morpholin-4-yl-phenyl)ethylamine.

  • Causality : The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine under acidic conditions. This electrophilic intermediate is then reduced in situ by a hydride source (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield the final amine product. The choice of reducing agent is critical; milder reagents like NaBH(OAc)₃ are often preferred as they do not readily reduce the ketone starting material.

The ketone can be easily reduced to the corresponding secondary alcohol, 1-(3,5-difluorophenyl)ethanol. This transformation introduces a chiral center, opening pathways for the synthesis of enantiomerically pure compounds.

  • Causality : Standard reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents efficiently reduce the carbonyl group. The fluorinated ring is inert to these conditions. This resulting alcohol can be further functionalized, for example, through esterification or etherification, or used in substitution reactions.

Grignard reagents and organolithium compounds readily add to the carbonyl group, providing a powerful method for carbon-carbon bond formation and the synthesis of tertiary alcohols.

Reactions Involving the Aromatic Ring

While the primary reactivity lies at the carbonyl group, the difluorinated phenyl ring can participate in key transformations, particularly palladium-catalyzed cross-coupling reactions.[2] Although direct examples starting with 3,5-DFAP are less common in the initial search, the principles apply broadly to difluorinated aryl systems, suggesting its potential as a substrate after conversion to an aryl halide or triflate.

  • Causality : In reactions like Suzuki, Stille, or Kumada coupling, a palladium catalyst facilitates the reaction between an organometallic reagent and an aryl halide/triflate.[6] The electronic properties imparted by the fluorine atoms can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

**Visualization of Core Reactivities

The following diagram illustrates the primary synthetic pathways originating from this compound.

cluster_carbonyl Reactions at the Carbonyl Group cluster_ring Potential Ring Functionalization DFAP This compound Chalcone α,β-Unsaturated Ketone (Chalcone) DFAP->Chalcone R-CHO, Base (Claisen-Schmidt) Amine Secondary/Tertiary Amine DFAP->Amine R₂NH, [H] (Reductive Amination) Alcohol Secondary Alcohol DFAP->Alcohol NaBH₄ (Reduction) Tertiary_Alcohol Tertiary Alcohol DFAP->Tertiary_Alcohol R-MgBr (Grignard Addition) DFAP_X 3,5-DFAP-Aryl Halide Derivative DFAP->DFAP_X Halogenation (Hypothetical) Coupling Biaryl Ketone DFAP_X->Coupling R-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol provides a representative, self-validating methodology for the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.

Objective: To synthesize (E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow Diagram:

start Dissolve Reactants step1 Add NaOH Solution (Catalyst) start->step1 step2 Stir at RT (Monitor by TLC) step1->step2 step3 Quench with Water (Precipitate Product) step2->step3 step4 Filter Solid step3->step4 step5 Wash with Cold Water step4->step5 step6 Dry Product step5->step6 end Characterize (NMR, MS, MP) step6->end

Caption: Workflow for a typical Claisen-Schmidt condensation reaction.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq) in ethanol.

  • Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water. Cool the ethanolic solution of the reactants in an ice bath and add the NaOH solution dropwise over 15 minutes, maintaining the temperature below 20°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate often forms as the reaction proceeds.

  • Workup: Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into a beaker of cold deionized water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual NaOH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard TypeInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
PPE N95 dust mask, chemical safety goggles, nitrile gloves
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Data sourced from Sigma-Aldrich safety information.

Conclusion

This compound is more than a simple fluorinated ketone; it is a strategic synthetic intermediate whose reactivity is intelligently modulated by its fluorine substituents. The enhanced electrophilicity of its carbonyl group provides a reliable handle for a multitude of transformations, including condensations, reductive aminations, and reductions, making it a powerful tool for building molecular complexity. For medicinal chemists and material scientists, the difluorophenyl motif offers a means to fine-tune the steric and electronic properties of target molecules, improving metabolic stability, binding affinity, and other critical parameters. A comprehensive understanding of its reactivity profile, as outlined in this guide, is essential for unlocking its full potential in innovative research and development.

References

Unlocking New Frontiers: A Technical Guide to Emerging Research Areas for 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation, particularly within the realms of drug discovery and materials science. Among the arsenal of fluorinated building blocks, 3',5'-Difluoroacetophenone stands out as a versatile and highly valuable synthon. Its unique electronic properties, conferred by the meta-directing fluorine atoms, offer a wealth of opportunities for the construction of novel and complex molecular architectures. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a forward-looking perspective on underexplored research avenues for this powerful intermediate. We will delve into promising synthetic transformations, propose novel molecular targets, and provide actionable experimental protocols to catalyze new discoveries.

The Strategic Advantage of the 3',5'-Difluoro Motif

The 1,3,5-substitution pattern of the aromatic ring in this compound is not merely an arbitrary arrangement. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly influences the reactivity of both the acetyl group and the aromatic ring. This unique electronic landscape leads to several key advantages:

  • Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the fluorine atoms renders the carbonyl carbon more susceptible to nucleophilic attack, facilitating a wide range of condensation and addition reactions.

  • Modulation of Acidity: The acidity of the α-protons on the acetyl group is increased, enabling facile enolate formation under milder conditions, which is advantageous for aldol and Claisen-type reactions.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating the 3',5'-difluorophenyl moiety into drug candidates can significantly enhance their pharmacokinetic profiles.[1][2]

  • Altered Lipophilicity and Binding Interactions: Fluorine substitution can increase the lipophilicity of a molecule, improving its ability to cross biological membranes. Furthermore, fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.

These inherent properties make this compound an ideal starting point for the exploration of novel chemical space.

Proposed Research Areas and Methodologies

This guide outlines three primary research thrusts that leverage the unique reactivity and properties of this compound:

  • Diversity-Oriented Synthesis of Novel Heterocyclic Scaffolds: Moving beyond well-trodden synthetic routes to chalcones and simple pyrazolines, we propose the exploration of multicomponent reactions to access complex, polycyclic heterocyclic systems with high therapeutic potential.

  • Development of Advanced Organofluorine Materials: Capitalizing on the thermal stability and unique electronic properties conferred by the difluoro-aromatic motif, we outline a research plan for the synthesis of novel fluorinated polymers and functional materials.

  • Exploration of Asymmetric Catalysis and Chiral Derivatives: The synthesis of enantiomerically pure compounds is paramount in modern drug development. We propose the development of novel asymmetric methodologies for the synthesis of chiral alcohols and amines derived from this compound.

Research Area 1: Diversity-Oriented Synthesis of Fused Pyrimidine and Pyridine Derivatives

The synthesis of nitrogen-containing heterocycles is a major focus of medicinal chemistry due to their prevalence in a vast array of FDA-approved drugs.[3][4] We propose a research direction focused on the synthesis of novel fused pyrimidine and pyridine derivatives from this compound, leveraging a multicomponent reaction strategy.

Scientific Rationale:

Fused pyrimidines and pyridines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. By employing a one-pot, multicomponent reaction, we can rapidly generate a library of structurally diverse compounds from simple starting materials, accelerating the discovery of new bioactive molecules. The 3',5'-difluorophenyl moiety will be strategically incorporated to enhance the drug-like properties of the final compounds.

Proposed Synthetic Pathway:

A potential pathway involves a three-component reaction between this compound, an aromatic aldehyde, and a suitable nitrogen source, such as urea or thiourea, to construct a dihydropyrimidine core. Subsequent functionalization and cyclization can lead to a variety of fused heterocyclic systems.

G A This compound D Dihydropyrimidine Intermediate A->D B Aromatic Aldehyde B->D C Urea/Thiourea C->D E Oxidative Aromatization D->E e.g., I2/DMSO F Fused Pyrimidine Derivative E->F

Caption: Proposed multicomponent synthesis of fused pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a Dihydropyrimidine Intermediate

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.56 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add 30 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add 5 drops of concentrated hydrochloric acid to the reaction mixture.

  • Fit the flask with a condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Research Area 2: Synthesis of High-Performance Fluorinated Polyimides

The unique properties of organofluorine compounds extend beyond medicinal chemistry into the realm of materials science.[1] Fluorinated polymers, such as polyimides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them ideal for applications in aerospace, electronics, and coatings.

Scientific Rationale:

The incorporation of the 3',5'-difluorophenyl moiety into a polyimide backbone is expected to impart several desirable properties. The strong C-F bonds will enhance the thermal and oxidative stability of the polymer. The fluorine atoms will also lower the dielectric constant and reduce moisture absorption, which are critical properties for microelectronics applications.

Proposed Synthetic Pathway:

A two-step synthesis is proposed, starting with the synthesis of a novel diamine monomer derived from this compound. This diamine will then be polymerized with a commercially available dianhydride to yield the target polyimide.

G A This compound B Reduction to Alcohol A->B C Conversion to Diamine Monomer B->C D Fluorinated Diamine Monomer C->D F Polycondensation D->F E Dianhydride (e.g., PMDA) E->F G Fluorinated Polyimide F->G

Caption: Synthetic workflow for the preparation of a novel fluorinated polyimide.

Detailed Experimental Protocol: Synthesis of a Fluorinated Diamine Monomer

Step 1: Reduction of this compound

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (3.12 g, 20 mmol) in 50 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.13 g, 30 mmol) in small portions over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 20 mL of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain 1-(3,5-difluorophenyl)ethanol.

Step 2: Conversion to the Diamine (Illustrative Example via a multi-step synthesis)

This conversion would likely involve several steps, such as conversion of the alcohol to a leaving group, displacement with a protected amine equivalent, and subsequent deprotection and elaboration to the final diamine. A detailed protocol for this multi-step sequence would need to be developed and optimized.

Research Area 3: Asymmetric Synthesis of Chiral Fluorinated Amines

Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals. The development of efficient and highly stereoselective methods for their synthesis is a continuous area of research.

Scientific Rationale:

The synthesis of enantiomerically pure fluorinated amines is of particular interest due to the beneficial effects of fluorine on the biological activity of molecules. We propose the development of an asymmetric reductive amination protocol for the conversion of this compound into chiral primary amines.

Proposed Synthetic Pathway:

This will be achieved through the formation of an intermediate imine from this compound, followed by asymmetric reduction using a chiral catalyst.

G A This compound C Imine Formation A->C B Ammonia or Ammonium Salt B->C D Prochiral Imine Intermediate C->D F Asymmetric Reduction D->F E Chiral Catalyst (e.g., Chiral Phosphoric Acid) + Hantzsch Ester E->F G Enantiomerically Enriched Chiral Amine F->G

Caption: Proposed asymmetric reductive amination of this compound.

Detailed Experimental Protocol: Asymmetric Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Ammonium acetate (10 eq)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5 mol%)

  • Hantzsch ester (1.5 eq)

  • Toluene (solvent)

  • Schlenk tube, magnetic stirrer, heating block

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (0.156 g, 1 mmol), ammonium acetate (0.77 g, 10 mmol), Hantzsch ester (0.38 g, 1.5 mmol), and the chiral phosphoric acid catalyst (e.g., TRIP, 0.038 g, 0.05 mmol).

  • Add 5 mL of anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 60 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₈H₆F₂O156.1338-4295 (at 13 mmHg)[1]

Conclusion

This compound is a building block with immense, yet not fully realized, potential. The research directions outlined in this guide represent a departure from conventional applications and venture into areas with significant opportunities for innovation. By embracing modern synthetic methodologies such as diversity-oriented synthesis and asymmetric catalysis, and by exploring new frontiers in materials science, researchers can unlock the full potential of this versatile fluorinated synthon. The provided protocols serve as a robust starting point for these investigations, and it is our hope that this guide will inspire the next wave of discoveries in organofluorine chemistry.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3',5'-Difluoroacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] 3',5'-Difluoroacetophenone (CAS No. 123577-99-1) has emerged as a critical building block in this endeavor. Its unique electronic properties and multiple reactive sites make it an exceptionally versatile precursor for a range of pharmaceutical intermediates.[1][2] This guide provides an in-depth analysis of its applications, focusing on key synthetic transformations and furnishing detailed, field-proven protocols for researchers in medicinal chemistry and drug development.

Introduction: The Value Proposition of the Difluoro Motif

This compound is a fluorinated aromatic ketone whose utility in pharmaceutical synthesis is anchored by the profound influence of its fluorine substituents.[1][3] The two fluorine atoms, positioned meta to the acetyl group, exert a strong electron-withdrawing effect. This not only modulates the reactivity of the aromatic ring and the carbonyl group but also imparts desirable characteristics to the resulting downstream molecules.

Why Fluorine Matters in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase the half-life of a drug candidate in biological systems.[1]

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially boosting the potency of an active pharmaceutical ingredient (API).[1]

  • Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

This combination of features makes this compound a high-value starting material for creating novel drug candidates with improved efficacy and pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 123577-99-1[2][3][4][5][6]
Molecular Formula C₈H₆F₂O[2][5][6]
Molecular Weight 156.13 g/mol [2][5][6]
Appearance Light yellow to brown powder/crystal[2]
Melting Point 34-38 °C (lit.)[3][4]
Boiling Point 95 °C / 13 mmHg[2]
Purity ≥ 97%[2][3][4]
SMILES CC(=O)c1cc(F)cc(F)c1[3][4]

Core Synthetic Applications & Protocols

The reactivity of this compound is dominated by its ketone functional group, making it an ideal substrate for transformations that generate chiral centers and build molecular complexity. Below, we detail two of the most critical applications in pharmaceutical intermediate synthesis.

Application I: Asymmetric Synthesis of Chiral Alcohols via Transfer Hydrogenation

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol, 1-(3,5-difluorophenyl)ethanol, is a pivotal step in the synthesis of many APIs.[7][8][9] Chiral alcohols are ubiquitous in pharmaceuticals and serve as key precursors for more complex structures.[10][11] Asymmetric Transfer Hydrogenation (ATH) is a robust and widely adopted method for achieving this transformation with high enantioselectivity.[12][13][14]

Causality & Mechanistic Insight: The success of ATH hinges on the use of a chiral catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand, such as (S,S)-TsDPEN.[12][14] The reaction proceeds via a metal-ligand bifunctional mechanism. A hydrogen source, commonly isopropanol or a formic acid/triethylamine mixture, transfers a hydride to the metal center, forming a ruthenium-hydride species.[15][16] The ketone substrate coordinates to the metal, and the hydride is then transferred to the carbonyl carbon, while a proton is transferred from the ligand to the carbonyl oxygen, all within a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack, resulting in the preferential formation of one alcohol enantiomer.

Workflow Diagram: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Inert Atmosphere Flask (N2 or Ar) reagents Add this compound, Solvent (e.g., Isopropanol), and Base (e.g., KOH) start->reagents catalyst Introduce Ru(II) Catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) reagents->catalyst heating Heat to specified temperature (e.g., 40-80°C) catalyst->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Work-up & Solvent Extraction quench->extract purify Column Chromatography extract->purify product Obtain Chiral Alcohol: 1-(3,5-difluorophenyl)ethanol purify->product

Caption: Workflow for synthesizing chiral 1-(3,5-difluorophenyl)ethanol.

Protocol 1: Asymmetric Transfer Hydrogenation of this compound

  • Objective: To synthesize enantiomerically enriched (R)-1-(3,5-difluorophenyl)ethanol.

  • Materials:

    • This compound (1.0 eq)

    • (R,R)-TsDPEN Ru(II) catalyst (e.g., C٣₄H₃₇ClN₂O₂PRuS, 0.005 eq)

    • Isopropanol (solvent and hydrogen source)

    • Potassium hydroxide (KOH) or Potassium tert-butoxide (0.1 eq)

    • Anhydrous solvents for extraction (e.g., Ethyl Acetate) and chromatography.

  • Procedure:

    • To a dry, nitrogen-flushed flask, add this compound (e.g., 1.56 g, 10 mmol).

    • Add isopropanol (20 mL). Stir until the substrate is fully dissolved.

    • Add the base (e.g., KOH, 56 mg, 1 mmol) and stir for 5 minutes.

    • Add the (R,R)-TsDPEN Ru(II) catalyst (e.g., 32 mg, 0.05 mmol).

    • Heat the reaction mixture to 65°C and stir for 2-4 hours.[17] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature. Quench by adding deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure (R)-1-(3,5-difluorophenyl)ethanol.

    • Characterize the product and determine enantiomeric excess (e.e.) by chiral HPLC.

Application II: Carbon-Carbon Bond Formation via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds by attacking the electrophilic carbonyl carbon of ketones.[18][19] Reacting this compound with a Grignard reagent (R-MgX) provides access to a wide array of secondary or tertiary alcohols, which are valuable intermediates for constructing more complex molecular architectures.[19]

Causality & Mechanistic Insight: A Grignard reagent, such as phenylmagnesium bromide, functions as a powerful nucleophile due to the highly polarized carbon-magnesium bond.[18] The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are also strong bases and will readily react with any protic source, including water.[19] The nucleophilic carbon attacks the carbonyl carbon of this compound, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final alcohol product. The choice of solvent, typically diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium center, stabilizing the Grignard reagent.

Diagram: Grignard Reaction Mechanism

Caption: Mechanism of Grignard addition to this compound.

Protocol 2: Grignard Reaction with this compound

  • Objective: To synthesize 2-(3,5-difluorophenyl)propan-2-ol via reaction with methylmagnesium bromide.

  • Materials:

    • This compound (1.0 eq)

    • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous solvents for extraction and purification.

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

    • Dissolve this compound (e.g., 1.56 g, 10 mmol) in anhydrous THF (20 mL) and cool the solution to 0°C in an ice bath.

    • Slowly add the methylmagnesium bromide solution (4.0 mL, 12 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC.

    • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography to yield pure 2-(3,5-difluorophenyl)propan-2-ol.

Safety & Handling

This compound is classified as a skin, eye, and respiratory irritant.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis.[2] Its difluorinated phenyl ring provides a direct route to incorporating fluorine's beneficial properties into drug candidates. The protocols detailed herein for asymmetric reduction and Grignard addition represent fundamental, reliable, and scalable methods for transforming this building block into high-value chiral alcohols and complex molecular scaffolds, thereby accelerating the drug discovery and development pipeline.[][21]

References

Application Notes & Protocols: 3',5'-Difluoroacetophenone as a Versatile Building Block for the Synthesis of Biologically Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3',5'-Difluoroacetophenone as a strategic starting material for the synthesis of diverse heterocyclic compounds. The unique electronic properties conferred by the meta-disposed fluorine atoms on the phenyl ring render this ketone an exceptionally valuable synthon.[1][2] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a favored strategy in modern drug discovery.[2][3] This document details the synthesis of key heterocyclic scaffolds, including chalcones, pyrazoles, and pyrimidines, providing step-by-step protocols, mechanistic insights, and the rationale behind experimental choices.

Introduction: The Strategic Advantage of the 3',5-Difluorophenyl Motif

This compound, a crystalline solid with a molecular weight of 156.13 g/mol , serves as a cornerstone intermediate in pharmaceutical and materials science research.[1][4] Its utility stems from the profound influence of the two fluorine atoms on the molecule's reactivity and the properties of its derivatives.

Why Fluorine Matters:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s, which can prolong the in-vivo half-life of a drug candidate.[2]

  • Lipophilicity & Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for drug absorption and distribution.[2]

  • Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's active site, potentially increasing the binding affinity and potency of a drug.[2]

  • Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize a drug's pharmacokinetic profile.

The methyl ketone group of this compound provides a reactive handle for a multitude of classical organic transformations, allowing for its elaboration into more complex molecular architectures. This guide will focus on its application in building heterocyclic systems of significant pharmacological interest.

Safety & Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.

Hazard InformationPrecautionary Measures
Signal Word: Warning[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Target Organs: Respiratory system.[5]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and nitrile gloves.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store at room temperature in a dry, well-ventilated area.[1]

Application I: Synthesis of 3',5'-Difluorochalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial precursors for the synthesis of numerous heterocyclic compounds, including pyrazoles, pyrimidines, and isoxazoles.[6][7] Their α,β-unsaturated carbonyl system is a key structural feature responsible for their broad spectrum of biological activities and their versatility as a synthetic intermediate.[6] The most common method for their preparation is the base-catalyzed Claisen-Schmidt condensation.[6][8]

Protocol 1: Base-Catalyzed Synthesis of (E)-1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the reaction of this compound with 4-methoxybenzaldehyde.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve this compound and 4-Methoxybenzaldehyde in Ethanol B 2. Cool mixture in an ice bath (0-5 °C) A->B C 3. Add 40% aq. KOH solution dropwise with vigorous stirring B->C D 4. Stir at room temperature for 12-24 hours C->D E 5. Monitor reaction progress by TLC D->E F 6. Pour reaction mixture into ice-cold water E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash with cold water and recrystallize from ethanol G->H

Caption: Workflow for Chalcone Synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound156.131.56 g10.0
4-Methoxybenzaldehyde136.151.36 g10.0
Ethanol (95%)-25 mL-
Potassium Hydroxide (40% aq. solution)56.11~5 mL-

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.56 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in 25 mL of ethanol. Stir until a homogeneous solution is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the initial exothermic reaction and prevent unwanted side reactions.

  • Base Addition: While stirring vigorously, add the 40% aqueous potassium hydroxide solution dropwise using a Pasteur pipette. The solution will typically turn yellow or orange. The base acts as a catalyst by deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The product chalcone should have a different Rf value than the starting materials.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~200 mL of ice-cold water with constant stirring. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with several portions of cold water to remove any residual base. Further purify the solid by recrystallization from hot ethanol to yield the desired chalcone as a crystalline solid.

Application II: Synthesis of 3,5-Diaryl-4,5-dihydropyrazoles

Pyrazoles and their partially saturated dihydropyrazole (pyrazoline) counterparts are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with anti-inflammatory, analgesic, and anticancer properties. A common synthetic route involves the cyclocondensation of a chalcone with a hydrazine derivative.[3]

Protocol 2: Synthesis of 5-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

This protocol utilizes the chalcone synthesized in Protocol 1.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Suspend Chalcone in Glacial Acetic Acid B 2. Add Hydrazine Hydrate A->B C 3. Reflux the mixture for 6-8 hours B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature D->E F 6. Pour into ice-cold water to precipitate E->F G 7. Collect solid by vacuum filtration F->G H 8. Recrystallize from ethanol G->H

Caption: Workflow for Pyrazole Synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Chalcone (from Protocol 1)274.262.74 g10.0
Hydrazine Hydrate (~64% N₂H₄)50.06~0.5 mL~10.0
Glacial Acetic Acid-20 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, suspend the chalcone (2.74 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add hydrazine hydrate (~0.5 mL, ~10.0 mmol) to the suspension. The hydrazine acts as a dinucleophile. The initial attack occurs at the β-carbon of the α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitoring: The reaction can be monitored by TLC to confirm the consumption of the starting chalcone.

  • Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ~150 mL of ice-cold water. A solid will precipitate.

  • Filtration: Collect the crude pyrazoline derivative by vacuum filtration.

  • Purification: Wash the solid with cold water and purify by recrystallization from ethanol to obtain the final product.

Application III: Synthesis of 4,6-Diarylpyrimidines

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[9] This core is fundamental to life as it forms the basis of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[10] Synthetic pyrimidine derivatives are widely used as therapeutic agents.[9][11] They can be readily synthesized from chalcones by reacting them with N-C-N synthons like urea or thiourea.[3]

Protocol 3: Synthesis of 4-(3,5-Difluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-ol

This protocol demonstrates the cyclization of the previously synthesized chalcone with urea.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Chalcone and Urea in Ethanol B 2. Add Sodium Ethoxide solution A->B C 3. Reflux the mixture for 18-20 hours B->C D 4. Cool to room temperature and refrigerate overnight C->D E 5. Collect solid product by filtration D->E F 6. Recrystallize from ethanol E->F

Caption: Workflow for Pyrimidine Synthesis.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
Chalcone (from Protocol 1)274.262.74 g10.0
Urea60.060.60 g10.0
Sodium Ethoxide (21% in ethanol)68.05~3.2 mL~10.0
Ethanol (Absolute)-25 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a reflux condenser, dissolve the chalcone (2.74 g, 10.0 mmol) and urea (0.60 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Base Addition: Add the sodium ethoxide solution to the mixture. Sodium ethoxide is a strong base required to catalyze the cyclocondensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-20 hours.

  • Crystallization: After the reflux period, allow the reaction to cool to room temperature. For complete precipitation, the flask can be refrigerated overnight.

  • Filtration: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with a small amount of cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the purified pyrimidine derivative.[3]

Conclusion

This compound is a highly valuable and versatile building block for constructing a wide array of heterocyclic compounds. The strategic placement of the fluorine atoms provides a powerful tool for modulating the physicochemical and pharmacological properties of the final molecules. The protocols detailed herein for the synthesis of chalcones, pyrazoles, and pyrimidines are robust, well-established, and serve as a foundation for the development of novel molecular entities in drug discovery and materials science. The straightforward nature of these transformations makes this compound an indispensable component in the modern synthetic chemist's toolbox.

References

Role of 3',5'-Difluoroacetophenone in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3',5'-Difluoroacetophenone for Bioactive Molecule Development

Introduction: The Strategic Importance of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of drug design and development.[1][2] Fluorine, being the most electronegative element, imparts unique properties to parent molecules, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1][2][3][4][5] These modifications can profoundly alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2][3]

This compound (CAS: 123577-99-1) has emerged as a highly valuable and versatile building block for custom organic synthesis projects, particularly in the creation of novel therapeutic agents.[6][7][] Its structure, featuring a reactive ketone group and the influential electron-withdrawing effects of two fluorine atoms on the aromatic ring, makes it an ideal starting material for a variety of synthetic transformations.[7] This guide provides detailed application notes and protocols on the pivotal role of this compound in synthesizing key bioactive scaffolds, namely fluorinated chalcones and pyrazolines.

Application Note I: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that serve as crucial precursors for a wide variety of bioactive heterocyclic compounds, especially flavonoids.[9][10] The α,β-unsaturated ketone moiety within the chalcone scaffold is a key pharmacophore responsible for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][11][12] The introduction of fluorine atoms onto the chalcone backbone has been shown to enhance these biological effects.[11][12][13]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between an acetophenone and an aromatic aldehyde.[14][15][16] In this context, this compound serves as the ketone component, reacting with various substituted benzaldehydes under basic conditions to yield a diverse library of fluorinated chalcones.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocol 1: Base-Catalyzed Synthesis of (E)-1-(3,5-difluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a fluorinated chalcone using this compound and 4-hydroxybenzaldehyde. The resulting chalcone can serve as a key intermediate for further derivatization.

Materials:

  • This compound (1 equivalent)

  • 4-Hydroxybenzaldehyde (1 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (Rectified Spirit)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

  • Magnetic stirrer, Round-bottom flask, Beakers, Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and the substituted benzaldehyde (1 eq.) in ethanol.[10][17]

  • Stir the mixture using a magnetic stirrer until all solids are completely dissolved.

  • Prepare a 10-40% aqueous solution of NaOH or KOH. While stirring vigorously, add the base solution dropwise to the flask.[10][17]

  • Maintain the reaction temperature between 20-25°C, using a cool water bath if necessary. Continue stirring for 12-24 hours.[10]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate).[18]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[10]

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This will cause the chalcone product to precipitate.[10][18]

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Dry the crude product. For purification, recrystallize the solid from a suitable solvent like ethanol to obtain pure chalcone crystals.[10][18]

Application Note II: From Chalcones to Bioactive Pyrazolines

Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a scaffold of significant interest in medicinal chemistry.[19][20] Derivatives of pyrazoline are known to exhibit a remarkable array of pharmacological activities, including potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[19][21][22]

One of the most robust and versatile methods for synthesizing pyrazolines is the cyclocondensation reaction of chalcones with hydrazine derivatives (such as hydrazine hydrate or phenylhydrazine).[14][19][23] The fluorinated chalcones synthesized from this compound are excellent precursors for generating a library of novel pyrazoline derivatives with potential therapeutic applications.

Caption: Synthesis of pyrazolines from chalcones.

Protocol 2: Synthesis of a 3',5'-Difluorophenyl Substituted Pyrazoline Derivative

This protocol describes the conversion of the previously synthesized fluorinated chalcone into a pyrazoline derivative.

Materials:

  • (E)-1-(3,5-difluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (1 equivalent)

  • Hydrazine Hydrate or Phenylhydrazine (1-1.25 equivalents)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol or 1,4-Dioxane

  • Reflux apparatus, Round-bottom flask, Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the fluorinated chalcone (1 eq.) in ethanol.[19][21]

  • Add hydrazine hydrate or phenylhydrazine (1-1.25 eq.) to the solution.[19]

  • Add a few drops of glacial acetic acid to catalyze the cyclization reaction.[19][21]

  • Heat the mixture to reflux (approximately 75-80°C) for 4-8 hours.[15][19]

  • Monitor the reaction progress using TLC. The disappearance of the chalcone spot indicates the formation of the pyrazoline.[19]

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.[19][21]

  • Collect the solid pyrazoline derivative by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the final pure compound.[19]

Bioactivity of Synthesized Molecules

The strategic use of this compound as a starting material allows for the creation of chalcones and pyrazolines with significant biological potential. The presence of the difluorophenyl moiety often enhances the efficacy of these compounds.

Compound ClassBioactivityKey FindingsCitations
Fluorinated Chalcones Antimicrobial / AntifungalExhibit broad-spectrum activity against pathogenic bacteria, including resistant strains like MRSA. The fluorine atoms increase lipophilicity, potentially improving membrane permeability.[11][12][13]
Fluorinated Pyrazolines AntioxidantDerivatives show excellent radical scavenging activity in DPPH and other assays, suggesting potential for preventing oxidative damage.[21][22][24][25]
Fluorinated Pyrazolines AnticancerCertain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, such as breast (MCF-7), glioblastoma (SNB-19), and lung (A549) cancer cells.[20][26][27][28][29]

Overall Synthetic Workflow

The entire process, from the versatile starting material to the final bioactive evaluation, represents a streamlined pathway in drug discovery. This workflow enables the systematic generation and testing of a diverse chemical library based on the 3',5'-difluorophenyl scaffold.

Workflow Start This compound Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Fluorinated Chalcone Library Step1->Intermediate Step2 Cyclocondensation with Hydrazine Intermediate->Step2 Product Fluorinated Pyrazoline Library Step2->Product Evaluation Biological Screening (Antimicrobial, Antioxidant, Anticancer) Product->Evaluation Result Lead Compound Identification Evaluation->Result

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a powerful and versatile synthon in the synthesis of bioactive molecules. Its strategic use enables the efficient production of fluorinated chalcones, which are valuable intermediates for constructing diverse libraries of pyrazoline derivatives. The protocols and notes provided herein demonstrate a clear and validated pathway for researchers to synthesize and explore novel compounds with significant potential as antimicrobial, antioxidant, and anticancer agents. The unique properties conferred by the difluorophenyl moiety underscore the importance of this building block in contemporary drug discovery and development programs.

References

Application Note & Protocols: Asymmetric Synthesis of Chiral Alcohols from 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science research.[1][2] Chiral 1-(3',5'-difluorophenyl)ethanol, derived from the prochiral ketone 3',5'-Difluoroacetophenone, is a critical building block for numerous biologically active molecules.[3][4] The presence of the difluoro-substituted phenyl moiety can significantly enhance metabolic stability and binding affinity in drug candidates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary strategies for the asymmetric reduction of this compound. We will explore three robust methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Oxazaborolidine-catalyzed Asymmetric Reduction (CBS), and Biocatalytic Reduction. This guide offers not only step-by-step protocols but also delves into the mechanistic rationale behind experimental choices, providing a framework for procedural optimization and troubleshooting.

Introduction: The Importance of this compound in Chiral Synthesis

This compound is a versatile chemical intermediate whose fluorinated aromatic ring makes it an attractive precursor for creating complex molecules with enhanced physicochemical properties.[3] The conversion of its prochiral ketone group into a chiral secondary alcohol is a frequent and critical transformation.[5] As enantiomers of a drug can have vastly different pharmacological activities—one being therapeutic while the other is inactive or even toxic—the ability to selectively synthesize a single enantiomer is paramount.[2] This guide focuses on the most reliable and scalable methods to achieve this transformation with high enantiomeric excess (ee).

The primary strategies discussed are:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizes chiral transition metal catalysts, typically Ruthenium-based, to transfer hydrogen from a simple donor molecule.[6][7][8]

  • Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction by a borane reagent.[9][10][11]

  • Biocatalytic Reduction: Leverages the high stereoselectivity of enzymes (ketoreductases) within whole-cell systems or as isolated preparations.[12][13]

Strategy 1: Asymmetric Transfer Hydrogenation (ATH) with Noyori-Type Catalysts

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the reduction of prochiral ketones. The process, for which Ryoji Noyori was awarded the Nobel Prize in 2001, relies on a metal-ligand bifunctional mechanism where the catalyst actively participates in both the activation of the hydrogen donor and the delivery of hydride to the substrate.[2][14]

Principle and Mechanism

The catalytic cycle of Noyori-type ATH involves a chiral Ru(II) complex, typically featuring a tosylated diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The precatalyst is activated to form an 18-electron ruthenium hydride species.[15] This active catalyst then coordinates the ketone, and a six-membered pericyclic transition state facilitates the concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. This mechanism accounts for the high efficiency and enantioselectivity observed.[16]

ATH_Mechanism Fig. 1: Noyori-Type ATH Catalytic Cycle Precatalyst [Ru(arene)(TsDPEN)Cl] Precatalyst Active16e 16e- Ru Complex [Ru(arene)(TsDPEN)] Precatalyst->Active16e - Cl- Active18e 18e- Ru-H Active Catalyst Active16e->Active18e SubstrateComplex Ketone Coordination Complex Active18e->SubstrateComplex h_acceptor H-Acceptor (e.g., CO2) Active18e->h_acceptor ProductComplex Alcohol Product Complex SubstrateComplex->ProductComplex Hydride Transfer (Stereo-determining) ProductComplex->Active16e prod R(Ar)CH-OH (Chiral Alcohol) ProductComplex->prod sub R(Ar)C=O (3',5'-DFAP) sub->Active18e h_donor H-Donor (e.g., HCOOH) h_donor->Active16e + H-

Fig. 1: Noyori-Type ATH Catalytic Cycle
Experimental Protocol: ATH of this compound

This protocol is a representative procedure adapted from established methods for aromatic ketones.[6][7]

Materials:

  • This compound (DFAP)

  • [(S,S)-TsDPEN-Ru(p-cymene)Cl] or [(R,R)-TsDPEN-Ru(p-cymene)Cl] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Prepare the Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality: This mixture serves as a convenient and effective source of hydrogen for the transfer reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ru-catalyst (e.g., 0.005 mol eq, S/C ratio = 2000).

  • Add Substrate: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.5 M concentration) and add it to the flask via syringe.

  • Initiate Reaction: Add the formic acid/triethylamine mixture (2.0 eq) to the flask.

  • Reaction Monitoring: Stir the mixture at the desired temperature (e.g., 28-40 °C). Monitor the reaction progress by TLC or GC-MS until full conversion of the starting material is observed (typically 4-24 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified 1-(3',5'-difluorophenyl)ethanol using chiral HPLC or GC.

Data & Insights

The choice of catalyst enantiomer dictates the product stereochemistry. Generally, an (S,S)-TsDPEN ligand yields the (R)-alcohol, while an (R,R)-TsDPEN ligand yields the (S)-alcohol.

Table 1: Representative Results for ATH of Aromatic Ketones

SubstrateCatalyst (mol%)S/C RatioH-SourceYield (%)ee (%)Reference
Acetophenone0.11000HCOOH/TEA>9997 (S)[6]
4-Fluoroacetophenone0.052000HCOOH/TEA9399 (S)[5]
3-Chloroacetophenone0.11000HCOOH/TEA9898 (R)[6]
3',5'-DFAP (Expected) 0.05 - 0.1 1000-2000 HCOOH/TEA >95 >97 N/A
  • Expert Insight: The electronic properties of the substrate can influence reaction rates. Electron-withdrawing groups, like the fluorine atoms on 3',5'-DFAP, generally make the ketone more electrophilic and can accelerate the rate of reduction. The η⁶-arene ligand on the ruthenium (e.g., p-cymene) also plays a role in catalyst activity and stability.[15]

Strategy 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones.[10] It utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source.

Principle and Mechanism

The mechanism, as elucidated by Corey, involves the formation of a Lewis acid-base complex between the oxazaborolidine catalyst and the borane (BH₃) reducing agent.[10][11] The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner. This ternary complex pre-organizes the ketone and the borane for a highly selective, intramolecular hydride transfer to one of the enantiotopic faces of the carbonyl. Recent studies suggest that attractive London dispersion forces, not just steric repulsion, play a key role in achieving high enantiodiscrimination.[17][18]

CBS_Mechanism Fig. 2: CBS Reduction Catalytic Cycle Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-Borane Complex Catalyst->Complex1 Complex2 Ternary Complex (Catalyst-Borane-Ketone) Complex1->Complex2 Complex3 Product-Borane Adduct Complex2->Complex3 Intramolecular Hydride Transfer (Stereo-determining) Complex3->Catalyst Release prod Chiral Alcohol Product Complex3->prod sub R(Ar)C=O (3',5'-DFAP) sub->Complex1 borane BH3-THF borane->Catalyst

Fig. 2: CBS Reduction Catalytic Cycle
Experimental Protocol: CBS Reduction of this compound

This protocol is adapted from the well-established procedure for acetophenone reduction.[9]

Materials:

  • This compound (DFAP)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or other CBS catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) and cooled to 0 °C, add the CBS catalyst solution (0.05 - 0.1 eq).

  • Add Borane: Slowly add the BH₃·THF solution (0.6 eq) to the catalyst. Stir for 10 minutes. Causality: This step forms the active catalyst-borane complex.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C or room temperature. Monitor its progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Data & Insights

The chirality of the prolinol precursor to the CBS catalyst determines the product's stereochemistry. An (S)-CBS catalyst typically yields the (R)-alcohol.

Table 2: Representative Results for CBS Reduction of Ketones

SubstrateCatalyst (mol%)Temp (°C)TimeYield (%)ee (%)Reference
Acetophenone10251 min10097 (R)[10]
α-Tetralone102530 min9596 (S)[10]
Propiophenone525< 1 hr9596 (R)[9]
3',5'-DFAP (Expected) 5 - 10 0 - 25 < 2 hr >95 >95 N/A
  • Expert Insight: The CBS reduction is known for its operational simplicity and high enantioselectivities across a broad range of substrates.[10] Catalyst loading can often be kept low (1-10 mol%). The reaction is typically very fast, even at room temperature or below. It is crucial to use anhydrous solvents and reagents, as water will decompose the borane and the catalyst.

Strategy 3: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of ketoreductases (KREDs), either as isolated enzymes or in whole-cell systems, for the reduction of ketones provides access to chiral alcohols with exceptionally high enantiomeric purity.[13][19]

Principle and Advantages

KREDs are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is inherently chiral, creating a precisely shaped environment that forces the substrate to bind in a specific orientation, leading to hydride attack on only one face of the carbonyl.

Key Advantages:

  • Exceptional Enantioselectivity: Often achieves >99% ee.

  • Mild Conditions: Reactions are run in aqueous media at or near room temperature and neutral pH.

  • Environmental Sustainability: Avoids heavy metals and harsh organic solvents.

  • High Chemoselectivity: Can reduce a ketone in the presence of other reducible functional groups.[14]

General Workflow for Biocatalytic Reduction

Biocatalysis_Workflow Fig. 3: General Biocatalytic Reduction Workflow Screening 1. Biocatalyst Screening (KRED Library or Microorganism Strains) Optimization 2. Reaction Optimization (pH, Temp, Co-solvent, Substrate Loading) Screening->Optimization Scaleup 3. Preparative Scale Reaction (Whole-cell or Isolated Enzyme) Optimization->Scaleup Workup 4. Extraction & Work-up Scaleup->Workup Purification 5. Purification & Analysis Workup->Purification

Fig. 3: General Biocatalytic Reduction Workflow
Experimental Protocol: Whole-Cell Reduction of this compound

This is a generalized protocol based on the use of a recombinant E. coli expressing both a KRED and a glucose dehydrogenase (GDH) for cofactor regeneration.[19]

Materials:

  • Recombinant E. coli cells expressing a suitable KRED and GDH.

  • This compound (DFAP)

  • D-Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol or DMSO, if needed for solubility)

  • Ethyl acetate

  • Celite or centrifugre

  • Shaking incubator

Procedure:

  • Cell Preparation: Grow the recombinant E. coli strain and harvest the cells by centrifugation. The resulting cell paste can be used directly.

  • Reaction Setup: In an Erlenmeyer flask, suspend the wet cell paste (e.g., 50 g/L) in the phosphate buffer.

  • Add Reagents: Add D-glucose (e.g., 1.2 eq) to the cell suspension. Causality: Glucose is oxidized by GDH to regenerate the NADPH cofactor consumed by the KRED, making the process catalytic in the expensive cofactor.

  • Substrate Addition: Dissolve 3',5'-DFAP in a minimal amount of co-solvent (if necessary) and add it to the flask (e.g., 10-50 mM final concentration).

  • Incubation: Place the flask in a shaking incubator (e.g., 30 °C, 200 rpm) for 12-48 hours. Monitor the conversion by GC or HPLC.

  • Work-up:

    • Centrifuge the reaction mixture to pellet the cells.

    • Alternatively, add ethyl acetate and filter the entire mixture through a pad of Celite.

    • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Analysis:

    • Purify the product by column chromatography.

    • Determine ee by chiral HPLC or GC.

Data & Insights

A wide variety of microorganisms and isolated enzymes have been shown to reduce acetophenone derivatives with high selectivity.[20][21]

Table 3: Representative Results for Bioreduction of Acetophenones

SubstrateBiocatalystSystemYield (%)ee (%)Reference
3,5-Bis(trifluoromethyl)acetophenoneCandida tropicalis 104Whole Cell70>99 (S)[20]
4-FluoroacetophenoneRecombinant E. coli (KRED/GDH)Whole Cell87>99 (R)[19]
2-Bromo-4-fluoroacetophenoneCandida strainsWhole Cell>90>99 (S)[21]
3',5'-DFAP (Expected) Screened KRED / Yeast Whole Cell High >99 N/A
  • Expert Insight: The primary challenge in bioreductions can be the low aqueous solubility of hydrophobic substrates like DFAP. This can be overcome by using organic co-solvents, although high concentrations can be detrimental to enzyme activity. Substrate and product inhibition can also limit the achievable substrate loading. A systematic screening of different KREDs is often the first and most critical step, as enzyme performance is highly substrate-specific.[12]

Summary and Strategy Selection

Choosing the optimal asymmetric synthesis strategy depends on several factors, including the desired scale, available equipment, cost considerations, and development timeline.

Table 4: Comparison of Asymmetric Reduction Strategies

ParameterAsymmetric Transfer Hydrogenation (ATH)CBS ReductionBiocatalytic Reduction
Catalyst Source Chemical (Ru-complex)Chemical (Boron-based)Biological (Enzyme/Cells)
Selectivity (ee) Excellent (>97%)Excellent (>95%)Exceptional (>99%)
Scalability High; well-established in industryHigh; simple setupModerate to High; requires fermentation
Reaction Time Moderate (4-24 h)Very Fast (< 2 h)Slow to Moderate (12-48 h)
Conditions Anhydrous organic solvent, 25-40 °CAnhydrous organic solvent, 0-25 °CAqueous buffer, 25-37 °C
Key Advantage High turnover numbers (low catalyst loading)Operational simplicity, speedGreen chemistry, highest selectivity
Key Challenge Cost and removal of precious metalStoichiometric borane, moisture sensitivitySubstrate solubility, screening required

Decision-Making Workflow

Decision_Tree Fig. 4: Workflow for Selecting a Synthesis Strategy Start Goal: Asymmetric Synthesis of 1-(3',5'-difluorophenyl)ethanol Q1 Need >99.5% ee and/ or Green Process? Start->Q1 Q2 Is speed critical for rapid analogue synthesis? Q1->Q2 No Bio Pursue Biocatalysis Q1->Bio Yes Q3 Is large-scale production with low catalyst loading the priority? Q2->Q3 No CBS Use CBS Reduction Q2->CBS Yes ATH Use Asymmetric Transfer Hydrogenation Q3->ATH Yes Q3->ATH Default for Scalability

Fig. 4: Workflow for Selecting a Synthesis Strategy

Conclusion

The asymmetric reduction of this compound to chiral 1-(3',5'-difluorophenyl)ethanol is a well-precedented transformation that can be achieved with exceptional levels of enantioselectivity. Asymmetric Transfer Hydrogenation offers a scalable, industrially proven route with very low catalyst loadings. The Corey-Bakshi-Shibata reduction provides a rapid, simple, and highly effective laboratory-scale method. Finally, biocatalysis stands out as the premier choice for achieving near-perfect enantioselectivity under environmentally benign conditions. By understanding the principles, protocols, and practical considerations outlined in this guide, researchers can confidently select and implement the most suitable strategy to access this valuable chiral building block for their specific research and development needs.

References

Application Notes and Protocols: 3',5'-Difluoroacetophenone in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorination in Analytical Reagent Design

In the landscape of modern analytical chemistry, the demand for reagents with enhanced sensitivity, selectivity, and stability is perpetual. The strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool to modulate these properties.[1] 3',5'-Difluoroacetophenone, a fluorinated acetophenone, serves as a pivotal building block in the synthesis of sophisticated analytical tools.[2][3][4] While not typically employed as a direct analytical reagent, its true value lies in its role as a precursor to a variety of analytical probes and standards, where the difluorophenyl moiety imparts unique and advantageous characteristics.

The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, enhancing its reactivity and influencing the spectral and chromatographic behavior of its derivatives.[5] This guide provides an in-depth exploration of the applications of this compound as a versatile starting material for the development of advanced analytical reagents.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 123577-99-1[2][3][6]
Molecular Formula C₈H₆F₂O[5][6]
Molecular Weight 156.13 g/mol [2][3]
Melting Point 34-42 °C[2][4][5]
Boiling Point 95 °C at 13 mmHg[5]
Appearance White to pale yellow crystalline solid[4][5][6]
Purity ≥97% (GC)[2][5][6]

Application Note 1: Synthesis of Fluorinated Fluorescent Probes

Principle:

The 3,5-difluorophenyl group can serve as a key component of fluorescent molecules, such as chalcones and pyrazolines.[2][3] The electron-withdrawing nature of the fluorine atoms can influence the electronic transitions within the fluorophore, potentially leading to enhanced quantum yields and altered Stokes shifts. These fluorescent probes can be designed with specific reactive groups to enable their conjugation to target analytes, facilitating their detection and quantification in complex matrices.

Workflow for Fluorescent Probe Synthesis:

A This compound (Starting Material) C Base-catalyzed Aldol Condensation A->C B Aldehyde-containing Targeting Moiety B->C D Chalcone Intermediate (Fluorinated Fluorophore) C->D F Cyclization Reaction D->F E Hydrazine Derivative E->F G Pyrazoline-based Fluorescent Probe F->G

Caption: Synthesis of a pyrazoline fluorescent probe.

Experimental Protocol: Synthesis of a 1,3,5-Triarylpyrazoline Fluorophore

This protocol describes the synthesis of a fluorescent pyrazoline derivative using this compound as a starting material.[2]

Materials:

  • This compound

  • 4-Dimethylaminobenzaldehyde

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrazine Hydrate

  • Glacial Acetic Acid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

Step 1: Synthesis of the Chalcone Intermediate

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-dimethylaminobenzaldehyde in ethanol.

  • Slowly add an aqueous solution of NaOH (2.0 equivalents) to the stirred mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude chalcone by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of the Pyrazoline Fluorophore

  • In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (1.0 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.5 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the final product by column chromatography to obtain the desired 1,3,5-triarylpyrazoline fluorophore.

Application Note 2: Development of Novel Derivatization Reagents for GC and HPLC

Principle:

The unique properties of the 3,5-difluorophenyl group make it an attractive moiety for the development of new derivatization reagents for chromatography.[7] For Gas Chromatography (GC), the high electronegativity of the fluorine atoms can enhance the response of an Electron Capture Detector (ECD), enabling ultra-trace analysis of derivatized analytes. For High-Performance Liquid Chromatography (HPLC), the difluorophenyl group can act as a strong chromophore for UV detection.

Proposed Derivatization Strategy:

cluster_reagent Reagent Synthesis cluster_application Derivatization & Analysis A This compound B Reduction of Ketone A->B C 3,5-Difluorophenyl Ethanol B->C D Conversion to a Reactive Group (e.g., Chloroformate) C->D E Novel Derivatization Reagent D->E G Derivatization Reaction E->G F Analyte with -OH or -NH₂ group F->G H Derivatized Analyte G->H I GC-ECD or HPLC-UV Analysis H->I

Caption: Synthesis and application of a novel derivatizing reagent.

Experimental Protocol: Synthesis of a Hypothetical 3,5-Difluorobenzoyl-based Derivatizing Agent

This protocol outlines a plausible synthesis of a 3,5-difluorobenzoyl derivative that could be used to derivatize primary and secondary amines for HPLC-UV analysis.

Materials:

  • This compound

  • Sodium Hypochlorite solution (Bleach)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Anhydrous Diethyl Ether

  • Anhydrous Toluene

Procedure:

Step 1: Haloform Reaction to Synthesize 3,5-Difluorobenzoic Acid

  • In a round-bottom flask, dissolve this compound in a suitable solvent like dioxane or THF.

  • Cool the solution in an ice bath and slowly add an excess of sodium hypochlorite solution while maintaining the temperature below 10 °C.

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the excess hypochlorite with sodium bisulfite.

  • Acidify the mixture with concentrated HCl to precipitate the 3,5-difluorobenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of 3,5-Difluorobenzoyl Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the 3,5-difluorobenzoic acid in anhydrous toluene.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-difluorobenzoyl chloride. This can be used directly or purified by distillation under reduced pressure.

Step 3: Derivatization of an Amine Analyte (General Procedure)

  • Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Add a base, such as triethylamine or pyridine (2.0 equivalents).

  • Slowly add a solution of the 3,5-difluorobenzoyl chloride (1.2 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with a small amount of water.

  • Extract the derivatized analyte with a suitable organic solvent.

  • Analyze the organic extract directly by HPLC-UV.

Conclusion

This compound is a valuable and versatile building block in the field of analytical chemistry. Its utility is not in its direct application as a reagent but as a strategic starting material for the synthesis of highly sensitive and selective analytical probes and derivatization agents. The unique electronic properties conferred by the difluorophenyl moiety offer significant advantages in enhancing the performance of analytical methods, particularly in chromatography and fluorescence-based assays. The protocols and workflows presented in this guide provide a foundation for researchers and drug development professionals to explore the full potential of this important fluorinated intermediate in creating the next generation of analytical tools.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3',5'-Difluoroacetophenone Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the versatile chemical intermediate, 3',5'-Difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the nuances of substitution reactions on this valuable molecule. Our focus is to empower you with the knowledge to not only execute reactions but to understand the underlying principles that govern their success.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, primarily due to the electronic properties conferred by its substituents. The molecule's reactivity is dominated by two key features: the electrophilic carbonyl group and the electron-deficient aromatic ring.

  • The Ketone Functional Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including reductions, additions, and condensations.[1]

  • The Difluorinated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing groups due to their high electronegativity. This has a profound impact on the reactivity of the aromatic ring:

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the acetyl group deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). This makes the positions ortho and para to the activating groups prime targets for nucleophilic attack.

    • Directing Effects in Electrophilic Aromatic Substitution: While generally deactivated, if forced, electrophilic substitution will be directed to the positions meta to the fluorine atoms and meta to the acetyl group (the 2-, 4-, and 6-positions).

This guide will focus on the most common and synthetically useful substitution reactions: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution, as well as reactions involving the ketone moiety.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for the functionalization of this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group (in this case, a fluoride ion).[2]

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: Which fluorine atom is more likely to be substituted in an SNAr reaction?

A: In this compound, both fluorine atoms are meta to each other. The acetyl group is a meta-director for electrophilic substitution but an ortho, para-director for nucleophilic substitution due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, the positions ortho and para to the acetyl group are activated. In this case, the 3' and 5' positions are equivalent. A nucleophile can attack either the carbon at the 3' or 5' position, leading to the displacement of the corresponding fluorine atom. Under standard conditions, you will likely obtain a mixture of mono-substituted products, and forcing conditions may lead to di-substitution.

Q2: What are the key parameters to control for a successful SNAr reaction?

A: The success of an SNAr reaction hinges on several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Base: A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the HF generated during the reaction. Common bases include K₂CO₃, NaH, or tertiary amines.[1]

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.[3]

Q3: I am not seeing any product formation. What should I do?

A: See the troubleshooting guide below for a systematic approach to diagnosing and solving this issue.

Troubleshooting Guide for SNAr Reactions
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficiently activated substrate.While this compound is activated, ensure your reaction conditions are appropriate. Consider increasing the temperature in increments of 10-20 °C.
2. Weak nucleophile.If using a neutral nucleophile (e.g., an alcohol or amine), add a base (e.g., K₂CO₃, NaH) to generate the more reactive alkoxide or amide.
3. Inappropriate solvent.Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. Ensure the solvent is anhydrous.
4. Reaction temperature is too low.Gradually increase the reaction temperature. Monitor for decomposition of starting material or product.
Formation of Multiple Products 1. Di-substitution.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. Consider running the reaction at a lower temperature to favor mono-substitution.
2. Side reactions involving the ketone.Protect the ketone group as a ketal before performing the SNAr reaction, followed by deprotection.
3. Impure starting materials.Ensure the purity of your this compound and nucleophile using techniques like NMR or GC-MS.
Product Decomposition 1. Reaction temperature is too high.Optimize the temperature by running small-scale experiments at different temperatures.
2. Product is unstable to the reaction conditions.If using a strong base, consider a milder base. Minimize the reaction time by closely monitoring its progress via TLC or LC-MS.
Experimental Protocol: SNAr with an Amine (e.g., Morpholine)

This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amines.

Materials:

  • This compound

  • Morpholine (or other amine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to dissolve the solids.

  • Add the amine (1.2 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the two fluorine atoms and the acetyl group, electrophilic aromatic substitution on this compound is challenging and requires harsh reaction conditions. The incoming electrophile will be directed to the positions meta to the deactivating groups, which are the 2-, 4-, and 6-positions.

Frequently Asked Questions (FAQs) for Electrophilic Aromatic Substitution

Q1: Is it possible to perform a Friedel-Crafts alkylation or acylation on this compound?

A: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like this compound. The Lewis acid catalyst will likely coordinate to the carbonyl oxygen, further deactivating the ring.

Q2: What are the typical conditions for nitration of this compound?

A: Nitration would require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[4][5] The reaction will likely be slow and may require elevated temperatures.

Q3: What are the expected products of halogenation?

A: Halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) would be expected to yield a mixture of mono-brominated products at the 2-, 4-, and 6-positions. Achieving high selectivity can be difficult.

Troubleshooting Guide for Electrophilic Aromatic Substitution
Problem Potential Cause(s) Suggested Solution(s)
No Reaction 1. Insufficiently strong electrophile.Use a more potent electrophile-generating system. For nitration, fuming sulfuric acid with nitric acid can be employed.
2. Deactivation of the aromatic ring is too strong.This is an inherent property of the substrate. Consider alternative synthetic routes if electrophilic substitution is not feasible.
Low Yield 1. Harsh reaction conditions leading to decomposition.Carefully control the reaction temperature and monitor for the formation of byproducts.
2. Difficult purification of isomers.Employ high-performance liquid chromatography (HPLC) for the separation of closely related isomers.

Section 3: Reactions at the Ketone Functional Group

The ketone moiety of this compound offers a rich landscape for chemical transformations.

Frequently Asked Questions (FAQs) for Ketone Reactions

Q1: Can the ketone be selectively reduced in the presence of the aromatic fluorines?

A: Yes, the ketone can be selectively reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The C-F bonds on the aromatic ring are stable under these conditions. For complete reduction to the methylene group (-CH₂-), harsher conditions like a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction would be necessary.

Q2: How can I perform an aldol condensation with this compound?

A: An aldol condensation can be achieved by reacting this compound with an aldehyde or another ketone in the presence of a base (e.g., NaOH or LDA). The enolate will be formed at the methyl group of the acetophenone.

Experimental Protocol: Reduction of the Ketone with NaBH₄

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography if necessary.

Visualizing Reaction Pathways

To aid in understanding the key transformations of this compound, the following diagrams illustrate the fundamental reaction pathways.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product Elimination Leaving_Group Fluoride Ion (F⁻) Intermediate->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Ketone_Reactions Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Aldol Aldol Condensation (Base, RCHO) Start->Aldol Product_Alcohol 1-(3',5'-Difluorophenyl)ethanol Reduction->Product_Alcohol Product_Aldol α,β-Unsaturated Ketone Aldol->Product_Aldol

Caption: Common reactions at the ketone functional group.

Data Summary Table

The following table provides a quick reference for typical reaction conditions for various substitutions on this compound. These are starting points and may require optimization.

Reaction TypeReagentsSolventBaseTemperature (°C)
SNAr (Amine) Amine, K₂CO₃DMSO, DMFK₂CO₃80 - 120
SNAr (Alkoxide) Alcohol, NaHTHF, DMFNaH25 - 100
Nitration HNO₃, H₂SO₄--0 - 50
Ketone Reduction NaBH₄Methanol, Ethanol-0 - 25

Concluding Remarks

This compound is a powerful synthetic intermediate whose reactivity can be predictably controlled with a solid understanding of fundamental organic chemistry principles. This guide provides a foundation for optimizing your substitution reactions. Remember that careful monitoring, systematic troubleshooting, and attention to detail are paramount for achieving high yields and purity in your synthetic endeavors. For further assistance, always consult the primary literature and safety data sheets for all reagents used.

References

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 3',5'-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3',5'-difluoroacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work.[1][2] this compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique properties conferred by its difluorinated aromatic ring.[2][3]

However, its synthesis is not without challenges. The formation of impurities and byproducts can significantly impact yield, purity, and the overall efficiency of your synthetic route. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the causality behind byproduct formation, and implement effective mitigation strategies.

Section 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of 1,3-difluorobenzene is a common and direct method for synthesizing this compound. It involves the reaction of 1,3-difluorobenzene with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] While straightforward in principle, this electrophilic aromatic substitution can lead to several predictable byproducts.

FAQ and Troubleshooting Guide

Question 1: My reaction produced a mixture of isomers. How can I identify them and improve regioselectivity for the desired 3',5'-isomer?

Answer: This is the most common issue in the Friedel-Crafts acylation of substituted benzenes. The two fluorine atoms on the 1,3-difluorobenzene ring are ortho, para-directors. Acylation can therefore occur at three possible positions:

  • Position 5: This yields the desired This compound .

  • Position 4: This yields the isomeric byproduct 2,4-difluoroacetophenone .

  • Position 2: This yields the isomeric byproduct 2,6-difluoroacetophenone .

The formation of the ortho-substituted isomer (2,6-difluoroacetophenone) is often disfavored due to steric hindrance from the adjacent fluorine atom.[5] However, the 2,4-isomer is a very common contaminant.

Causality and Mitigation Strategies:

Potential CauseScientific RationaleRecommended Solution
High Reaction Temperature Higher temperatures provide the activation energy needed to overcome the steric hindrance at the ortho and para positions, reducing selectivity.[5]Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting around 0-25°C is advisable.
Harsh Lewis Acid Catalyst Highly active catalysts like AlCl₃ can decrease selectivity.Experiment with milder Lewis acid catalysts. For example, using trifluoromethanesulfonic acid (TfOH) or zinc oxide (ZnO) has been shown to improve para-selectivity in similar reactions.[5][6]
Solvent Choice The reaction solvent can influence catalyst activity and regioselectivity.Consider using excess 1,3-difluorobenzene as both the reactant and solvent, which can favor the desired product and simplifies workup.[7]

Question 2: I'm observing a high-molecular-weight impurity that is less polar than my product. Could this be a polyacylated byproduct?

Answer: Yes, this is highly probable. While the first acyl group introduced onto the aromatic ring is deactivating towards further electrophilic substitution, polyacylation can still occur under certain conditions.[5] This leads to the formation of diacetylated difluorobenzene derivatives.

Causality and Mitigation Strategies:

  • Excess Acylating Agent/Catalyst: Using a large excess of the acylating agent or the Lewis acid catalyst dramatically increases the likelihood of a second acylation event.[5]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. Ensure the molar ratio of the catalyst is appropriate for the scale.

  • Prolonged Reaction Time / High Temperature: Forcing the reaction conditions can overcome the deactivation of the ring by the first acetyl group.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material (1,3-difluorobenzene) is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.

Diagram 1: Byproduct Formation in Friedel-Crafts Acylation

cluster_products Reaction Products DFB 1,3-Difluorobenzene Product This compound (Desired Product) DFB->Product Acylation at C5 (Favored) Iso1 2',4'-Difluoroacetophenone (Isomeric Byproduct) DFB->Iso1 Acylation at C4 Iso2 2',6'-Difluoroacetophenone (Isomeric Byproduct) DFB->Iso2 Acylation at C2 (Sterically Hindered) Acyl Acetyl Chloride / AlCl₃ Poly Diacetylated Product (Polyacylation Byproduct) Product->Poly Harsh Conditions (Excess Reagents, High Temp)

Caption: Pathways to desired product and common byproducts in Friedel-Crafts acylation.

Section 2: Organometallic Routes (Grignard & Organolithium)

An alternative synthetic strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium species derived from a 3,5-difluorohalobenzene, with an electrophile like 3,5-difluorobenzonitrile.[8][9][10] This method avoids the regioselectivity issues of Friedel-Crafts acylation but presents its own set of potential side reactions.

FAQ and Troubleshooting Guide

Question 3: My synthesis via a Grignard reagent produced a non-polar, high-boiling point byproduct. What is it?

Answer: This is a classic byproduct of Grignard reagent formation, likely a 3,3',5,5'-tetrafluorobiphenyl . This results from a Wurtz-type coupling reaction where the Grignard reagent (3,5-difluorophenylmagnesium bromide) reacts with unreacted 1-bromo-3,5-difluorobenzene starting material.[11]

Causality and Mitigation Strategies:

  • High Local Concentration of Halide: Adding the magnesium turnings to the aryl halide can create "hot spots" with high concentrations of both the halide and the newly formed Grignard reagent, promoting coupling.[11]

    • Solution: Employ "inverse addition" by adding the aryl halide solution slowly to a suspension of magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether). This keeps the concentration of the aryl halide low at all times.

  • High Temperature: Higher temperatures increase the rate of all reactions, including the undesired coupling.[11]

    • Solution: Maintain a gentle reflux during the Grignard formation and cool the reaction mixture before adding the electrophile. Initiate the reaction with a small crystal of iodine or a sonicator if it's sluggish, rather than excessive heating.

Question 4: After the acidic workup of my Grignard/organolithium reaction with 3,5-difluorobenzonitrile, I see an impurity with a C=N bond. What went wrong?

Answer: The initial product of the reaction between an organometallic reagent and a nitrile is a magnesium or lithium imine salt. This intermediate must be hydrolyzed with aqueous acid to yield the final ketone.[9][12] An impurity with a C=N bond indicates incomplete hydrolysis of the imine intermediate .

Causality and Mitigation Strategies:

  • Insufficient Acid or Water: The hydrolysis requires both water and a proton source. A weak or insufficient acidic quench will not fully convert the imine to the ketone.

    • Solution: Use a sufficiently concentrated acid for the workup (e.g., 1-3M HCl).[11] Ensure the quench is performed for an adequate duration with vigorous stirring to allow for complete phase mixing and reaction.

  • Premature Workup: The hydrolysis reaction is not instantaneous.

    • Solution: After the initial quench, allow the biphasic mixture to stir for a period (e.g., 30-60 minutes) at room temperature to ensure the hydrolysis goes to completion before proceeding with extraction.

Diagram 2: Byproduct Formation in Grignard Synthesis

ArylHalide 1-Bromo-3,5-difluorobenzene + Mg Grignard 3,5-Difluorophenyl- magnesium Bromide ArylHalide->Grignard Reagent Formation Biphenyl 3,3',5,5'-Tetrafluorobiphenyl (Coupling Byproduct) ArylHalide->Biphenyl Imine Imine Intermediate Grignard->Imine 1. Nucleophilic Addition Grignard->Biphenyl Wurtz Coupling (Side Reaction) Nitrile Acetonitrile (Electrophile) Ketone This compound (Desired Product) Imine->Ketone 2. Acidic Hydrolysis (Main Pathway) ImineImpurity Residual Imine (Hydrolysis Byproduct) Imine->ImineImpurity Incomplete Hydrolysis

Caption: Key reaction pathways and byproduct formation in the Grignard route.

Section 3: General Purification Strategies

Question 5: What are the most effective methods for purifying the final this compound product and removing these common byproducts?

Answer: A multi-step purification strategy is often necessary to achieve high purity (>97%).

Purification MethodTarget ImpuritiesKey Considerations
Distillation Isomeric byproducts, biphenyl byproduct, high-boiling residues.This compound has a boiling point of approximately 95°C at 13 mmHg.[2] Vacuum distillation is effective for separating it from less volatile impurities like the biphenyl byproduct or polyacylated material.
Recrystallization Isomeric byproducts, residual starting materials.The product is a low-melting solid (mp 34-38°C).[3][13] Recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) can be highly effective for removing closely related isomers, provided there is a sufficient difference in solubility.
Column Chromatography All byproducts, especially isomers with similar polarity.Silica gel chromatography using a gradient elution of ethyl acetate in hexanes is a reliable method for achieving very high purity, although it may be less practical for large-scale syntheses.
Aqueous Wash Catalyst residues (AlCl₃), unhydrolyzed imine salts.Washing the organic layer with dilute acid (e.g., 1M HCl) followed by a brine wash is crucial for removing inorganic salts and water-soluble impurities before final purification.[11]

References

Navigating the Scale-Up of 3',5'-Difluoroacetophenone Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of 3',5'-Difluoroacetophenone and its derivatives are pivotal in the development of novel pharmaceuticals and advanced materials.[1][2] However, transitioning these reactions from the laboratory bench to a larger scale presents a unique set of challenges that can impact yield, purity, and safety.[3] This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of reactions involving this versatile fluorinated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound for large-scale production?

Two primary routes are typically considered for the industrial synthesis of this compound:

  • Friedel-Crafts Acylation: This classic method involves the reaction of 1,3-difluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] It is a well-established and often cost-effective method for large-scale production.[6]

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as 3,5-difluorophenylmagnesium bromide, with an appropriate acetylating agent.[7][8] While versatile, Grignard reactions require strict anhydrous conditions, which can be a challenge on a larger scale.[7]

Q2: During a Friedel-Crafts acylation scale-up, I'm observing a decrease in yield and an increase in impurities. What are the likely causes?

Several factors can contribute to these issues during the scale-up of a Friedel-Crafts acylation:

  • Inefficient Mixing: Poor agitation in a large reactor can lead to localized "hot spots" and uneven distribution of the catalyst, promoting side reactions and decomposition.[3][9]

  • Moisture Contamination: Anhydrous aluminum chloride is extremely sensitive to moisture.[10] Water contamination will deactivate the catalyst and generate hydrogen chloride (HCl) gas, leading to poor conversion and potential pressure buildup.[10]

  • Sub-optimal Reaction Temperature: Exothermic reactions can be difficult to control on a large scale.[3] Runaway temperatures can lead to the formation of undesired isomers and polymeric byproducts.

  • Stoichiometry of the Catalyst: Friedel-Crafts acylations often require more than stoichiometric amounts of AlCl₃ because the catalyst complexes with the product ketone.[5] Insufficient catalyst will result in an incomplete reaction.

Q3: I'm struggling with the purification of this compound on a multi-kilogram scale. What are the recommended methods?

Purification of large quantities of this compound, a solid with a melting point of 34-38 °C, can be challenging.[11][12]

  • Recrystallization: This is often the most practical and scalable method for purifying solid compounds. A systematic screening of solvents is crucial to identify a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for high recovery of pure product.

  • Distillation: Given its boiling point of 94 °C at 13 mmHg, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[1][12]

  • Column Chromatography: While highly effective at the lab scale, traditional column chromatography is often not economically viable for large-scale purification due to high solvent consumption and labor costs. It is typically reserved for the purification of high-value intermediates or final products where very high purity is required.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter during your scale-up experiments.

Problem 1: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Deactivation Ensure all reagents and solvents are rigorously dried. Handle anhydrous AlCl₃ in a dry, inert atmosphere (e.g., glove box or nitrogen-purged reactor).[10]Aluminum chloride reacts violently with water, hydrolyzing to aluminum hydroxide and HCl, which are inactive as catalysts for this reaction.[10]
Inadequate Mixing Evaluate the reactor's mixing efficiency. Consider using an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure good mass transfer.[3][9]Proper mixing ensures uniform temperature distribution and prevents localized concentration gradients of reactants and the catalyst, minimizing side reactions.[3]
Incorrect Stoichiometry Carefully re-evaluate the molar equivalents of AlCl₃. In many cases, 1.1 to 1.5 equivalents are required.The product ketone forms a stable complex with AlCl₃, effectively sequestering the catalyst. A stoichiometric excess is necessary to drive the reaction to completion.[13]
Reaction Temperature Too Low Gradually increase the reaction temperature while carefully monitoring for exotherms.The activation energy for the Friedel-Crafts acylation may not be met at lower temperatures, leading to a sluggish or incomplete reaction.
Problem 2: Formation of Isomeric Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
High Reaction Temperature Implement a robust cooling system for the reactor to maintain a consistent and controlled temperature profile.[3]Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
Catalyst Choice While AlCl₃ is common, consider screening other Lewis acids (e.g., FeCl₃, ZnCl₂) that may offer higher selectivity at a given temperature.[5]Different Lewis acids have varying catalytic activities and can influence the regioselectivity of the acylation.
Order of Addition Investigate the impact of the order of addition of reagents. For example, adding the acetylating agent slowly to the mixture of 1,3-difluorobenzene and AlCl₃ can sometimes improve selectivity.Slow addition can help to control the reaction exotherm and maintain a low concentration of the reactive acylium ion, potentially reducing the formation of byproducts.
Problem 3: Difficulties in Grignard Reaction Scale-Up
Potential Cause Troubleshooting Steps Scientific Rationale
Moisture in the System Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[7]Grignard reagents are highly basic and will be quenched by even trace amounts of water, leading to the formation of the corresponding arene (1,3-difluorobenzene) and a reduction in yield.[7]
Slow Initiation A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.[8]These initiators help to disrupt the passivating oxide layer on the magnesium metal, allowing the reaction with the aryl halide to begin.
Side Reactions with Nitriles If using a nitrile as the acetylating agent, be aware that Grignard reagents can add twice to the nitrile, leading to the formation of a tertiary carbinamine after hydrolysis.[14]The initial adduct of the Grignard reagent with the nitrile is an imine, which can be further attacked by another equivalent of the Grignard reagent if not carefully controlled.[14]

Experimental Protocols

Workflow for a Scaled-Up Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Dry all reagents and solvents prep_reactor Assemble and inert reactor system prep_reagents->prep_reactor charge_reactants Charge 1,3-difluorobenzene and solvent prep_reactor->charge_reactants cool_reactor Cool reactor to 0-5 °C charge_reactants->cool_reactor add_catalyst Slowly add anhydrous AlCl3 cool_reactor->add_catalyst add_acetyl Add acetyl chloride dropwise add_catalyst->add_acetyl warm_react Allow to warm to room temperature and stir add_acetyl->warm_react quench Quench reaction with ice/HCl warm_react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by recrystallization or distillation dry_concentrate->purify

Caption: Workflow for Friedel-Crafts acylation of 1,3-difluorobenzene.

Troubleshooting Logic for Impurity Formation

G start High Impurity Levels Detected check_temp Was reaction temperature controlled? start->check_temp check_moisture Were anhydrous conditions maintained? check_temp->check_moisture Yes improve_cooling Improve reactor cooling check_temp->improve_cooling No check_mixing Was mixing efficient? check_moisture->check_mixing Yes dry_reagents Rigorously dry all materials check_moisture->dry_reagents No optimize_stirring Optimize stirrer speed and design check_mixing->optimize_stirring No end Impurity levels reduced check_mixing->end Yes improve_cooling->check_moisture dry_reagents->check_mixing optimize_stirring->end

Caption: Decision tree for troubleshooting impurities in scale-up reactions.

Safety Considerations

Working with fluorinated compounds and strong Lewis acids on a large scale requires stringent safety protocols.

  • Handling of Fluorinated Compounds: Always work in a well-ventilated fume hood or a glove box.[15] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15]

  • Handling of Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing heat and corrosive HCl gas.[10] It should be handled in a dry environment, and appropriate measures should be in place to control any accidental spills.[10][16] A Class D fire extinguisher (for combustible metals) should be available.[10]

  • Quenching Procedures: The quenching of large-scale Friedel-Crafts reactions is highly exothermic. The reaction mixture should be cooled and added slowly to a mixture of ice and concentrated hydrochloric acid with vigorous stirring and adequate cooling.

  • Waste Disposal: All waste containing fluorinated compounds and strong acids must be collected and disposed of according to institutional and local regulations.[15]

By understanding the underlying chemical principles and anticipating the challenges associated with scaling up this compound reactions, researchers and production chemists can develop robust and safe processes to deliver high-quality material for their downstream applications.

References

Technical Support Center: Overcoming Solubility Challenges with 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3',5'-Difluoroacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated ketone in their work. We will address common solubility and handling challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Foundational Knowledge

This section covers the essential properties of this compound and the fundamental reasons it can present solubility challenges.

Q1: What are the key physical and chemical properties of this compound that influence its solubility?

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. This compound is a low-melting solid, a critical factor in its handling, particularly during crystallization procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 123577-99-1[1][]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1][]
Appearance White to light yellow/brown low melting solid or crystal[1][3]
Melting Point 34 - 42 °C[1][][3]
Boiling Point 94 - 95 °C at 13 mmHg[1][]
logP (Octanol/Water) 2.167 (Calculated)[4]
Water Solubility log₁₀WS = -2.79 (Calculated, mol/L)[4]

The low melting point is particularly important; it increases the likelihood of the compound "oiling out" during recrystallization if the solution becomes saturated at a temperature above ~34 °C.[5] The calculated logP value suggests moderate lipophilicity, but the presence of fluorine adds complexity.

Q2: How does the 1,3-difluoro substitution pattern on the phenyl ring impact solubility?

The two fluorine atoms significantly alter the electronic and intermolecular properties of the molecule compared to standard acetophenone. Fluorine is highly electronegative, creating a strong dipole at each C-F bond. However, the symmetrical meta (1,3) substitution pattern means the vector sum of these dipoles is less pronounced than in other isomers (e.g., 3',4'-difluoroacetophenone), affecting its interaction with polar solvents.

Furthermore, highly fluorinated organic molecules are known to be both hydrophobic (poorly soluble in water) and lipophobic (having limited solubility in non-polar, hydrocarbon solvents).[6] This dual nature arises because the highly polarized C-F bonds do not interact favorably with either the hydrogen-bonding network of water or the London dispersion forces of aliphatic solvents. This can make solvent selection less intuitive than for non-fluorinated analogues.

Part 2: General Solubility & Solvent Selection (FAQs)

This section provides direct answers to common questions about getting this compound into solution.

Q3: What are the recommended starting solvents for dissolving this compound?

Based on the principle of "like dissolves like," the ketone functional group and the aromatic ring suggest that polar aprotic and some polar protic solvents are good starting points.

  • Good General Purpose Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dichloromethane (DCM). These solvents can effectively solvate both the polar carbonyl group and the aromatic ring.

  • Reaction Solvents: Toluene, 1,2-Dichloroethane (DCE), and Acetonitrile are often used for reactions. For instance, α-fluorination of acetophenone derivatives has been successfully performed in DCE.[7]

  • Recrystallization Solvents: Alcohols like Ethanol, Methanol, or Isopropanol are common choices, often as part of a mixed-solvent system with water or a non-polar solvent like hexanes or heptane.[5][8]

Q4: My compound won't dissolve at room temperature. What is the next step?

Gentle heating is the most common and effective next step. The solubility of most solids, including this compound, increases with temperature.[9]

Workflow for Dissolution:

  • Add your chosen solvent to the solid.

  • Stir the mixture at room temperature for several minutes.

  • If undissolved solid remains, gently warm the solution using a water bath or heating mantle while continuing to stir.

  • Increase the temperature incrementally, but do not exceed the solvent's boiling point.

  • Add small additional volumes of solvent if necessary to achieve full dissolution at the elevated temperature. This is especially important when preparing a solution for recrystallization to avoid using an excessive amount of solvent.[10]

Q5: How do I perform a systematic solvent screen to find the best solvent for my application?

A systematic approach saves time and material. The goal is to find a solvent that either fully dissolves the compound for a reaction or dissolves it when hot but poorly when cold for recrystallization.

Below is a decision tree to guide your solvent selection process, followed by a detailed experimental protocol.

Solvent_Selection cluster_screening Small-Scale Solubility Test (See Protocol 1) cluster_results Analyze Results cluster_decision Application Suitability start Goal: Find Optimal Solvent for This compound test_polar_aprotic Test Polar Aprotic Solvents (Acetone, THF, EtOAc, DCM) start->test_polar_aprotic test_alcohols Test Alcohols (MeOH, EtOH, IPA) start->test_alcohols test_hydrocarbons Test Hydrocarbons (Toluene, Heptane, Hexane) start->test_hydrocarbons dissolves_cold Dissolves well at RT? test_polar_aprotic->dissolves_cold test_alcohols->dissolves_cold test_hydrocarbons->dissolves_cold dissolves_hot Dissolves when hot, precipitates when cold? dissolves_cold->dissolves_hot No reaction_solvent Good Candidate for Reaction Medium dissolves_cold->reaction_solvent Yes cosolvent_good Good Candidate as 'Good' Co-solvent (e.g., for initial dissolution) dissolves_cold->cosolvent_good Yes insoluble Insoluble or very poor solubility? dissolves_hot->insoluble No recrystallization_solvent Good Candidate for Single-Solvent Recrystallization dissolves_hot->recrystallization_solvent Yes cosolvent_poor Good Candidate as 'Poor' Co-solvent (e.g., for precipitation) insoluble->cosolvent_poor Yes

Caption: Decision tree for systematic solvent selection.

Part 3: Troubleshooting Common Crystallization & Precipitation Issues

Due to its low melting point (34-42 °C), this compound is particularly susceptible to purification challenges like "oiling out."[][3] This occurs when a saturated solution is cooled, and the compound separates as a liquid oil rather than a crystalline solid because the solution temperature is still above the compound's melting point.[5]

Guide 1: Issue - The Compound "Oils Out" on Cooling
Q6: What is "oiling out" and why is it detrimental to purification?

"Oiling out" is the formation of a liquid phase of your compound from a cooling solution. This oil is often an excellent solvent for impurities. When the oil finally solidifies at a lower temperature, these impurities become trapped within the solid matrix, defeating the purpose of recrystallization.[5]

Q7: How can I prevent or resolve "oiling out"?

Preventing this issue involves manipulating the conditions to ensure the solution becomes saturated at a temperature below the compound's melting point.

Troubleshooting Workflow: Resolving "Oiling Out"

Oiling_Out_Workflow cluster_alternative If problem persists... start Problem: Compound has 'Oiled Out' during cooling reheat 1. Re-heat the mixture until the oil redissolves into a clear solution start->reheat add_solvent 2. Add more hot 'good' solvent (e.g., 10-20% more volume) to lower the saturation point reheat->add_solvent slow_cool 3. Allow the solution to cool MUCH more slowly. (e.g., insulated flask, dewar) add_solvent->slow_cool check Did it oil out again? slow_cool->check success Success! Collect crystals. check->success No induce_crystallization 4a. Try to induce crystallization above the melting point by scratching or seeding check->induce_crystallization Yes change_solvent 4b. Change the solvent system. - Choose a lower-boiling point solvent. - Use a mixed-solvent system (e.g., DCM/Hexanes). induce_crystallization->change_solvent If still fails

References

Technical Support Center: Navigating the Stability of 3',5'-Difluoroacetophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3',5'-Difluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated ketone in their synthetic endeavors. Here, we address common stability challenges and troubleshooting scenarios encountered during various reaction conditions. Our aim is to provide you with the expertise and practical insights necessary to optimize your reactions, minimize side products, and ensure the integrity of your synthetic pathways.

Introduction to the Stability Profile of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic properties conferred by the two fluorine atoms on the aromatic ring.[1] These electron-withdrawing groups enhance the reactivity of the carbonyl group and influence the regioselectivity of aromatic substitutions.[2] However, these same features can also present stability challenges under certain reaction conditions. This guide will walk you through potential issues and their solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability Under Acidic Conditions

Question 1: I am observing incomplete conversion and the formation of byproducts when using strong acids (e.g., concentrated H₂SO₄, HCl) with this compound at elevated temperatures. What could be the cause?

Answer: While generally stable to moderately acidic conditions, prolonged exposure to strong, concentrated acids at high temperatures can lead to several degradation pathways for acetophenone derivatives. The primary concerns are:

  • Acid-Catalyzed Aldol Condensation: Although more common under basic conditions, strong acids can catalyze the enolization of the ketone, leading to self-condensation products.

  • Cleavage of the Acetyl Group (Deacylation): Under harsh acidic conditions and in the presence of a nucleophile (like water), the acetyl group can be cleaved from the aromatic ring.

  • Aromatic Substitution/Rearrangement: While the difluoro substitution pattern is relatively stable, extremely strong acids could potentially promote unwanted electrophilic aromatic substitution or rearrangement reactions, though this is less common.

Troubleshooting Workflow for Acidic Conditions:

start Issue: Incomplete reaction/byproducts with strong acid check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp Yes check_acid Is a strong, concentrated acid necessary? check_temp->check_acid No monitor Monitor reaction progress closely by TLC/LC-MS lower_temp->monitor weaker_acid Action: Use a milder acid catalyst (e.g., p-TsOH, Amberlyst resin) check_acid->weaker_acid No anhydrous Action: Ensure anhydrous conditions to minimize hydrolysis check_acid->anhydrous Yes weaker_acid->monitor anhydrous->monitor

Caption: Troubleshooting acidic reaction instability.

Experimental Protocol: Testing Acid Stability

  • Preparation: Dissolve a small amount of this compound in a relevant solvent.

  • Stress Conditions: Treat separate samples with the strong acid planned for the reaction at both room temperature and the proposed elevated temperature.

  • Analysis: Monitor the samples over time using TLC or LC-MS to observe any degradation.

  • Comparison: Compare the results with a control sample of the starting material in the solvent alone.

Section 2: Stability Under Basic Conditions

Question 2: My reaction involving deprotonation of the α-carbon of this compound is giving a low yield of the desired product and forming multiple spots on the TLC plate. What are the likely side reactions?

Answer: The α-protons of this compound are acidic and can be removed by a suitable base to form an enolate. However, several competing reactions can occur:

  • Aldol Condensation: The formed enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of the starting material, leading to aldol addition and subsequent condensation products.[3]

  • Cannizzaro-type Reactions (disproportionation): While less common for enolizable ketones, very strong bases in the absence of other electrophiles could potentially induce disproportionation reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic attack, especially by strong nucleophiles. While the meta-positioning makes this less favorable than ortho/para substitution, it can occur under forcing conditions.[4][5]

Key Considerations for Base-Mediated Reactions:

ParameterRecommendationRationale
Base Strength Use a strong, non-nucleophilic base (e.g., LDA, LiHMDS).To achieve rapid and complete enolate formation, minimizing the concentration of the starting ketone that can act as an electrophile.[3]
Temperature Perform the deprotonation at low temperatures (e.g., -78 °C).To control the rate of reaction and suppress side reactions like aldol condensation.
Addition Order Add the ketone solution slowly to the base solution.To maintain an excess of the base and minimize the ketone's self-condensation.
Electrophile Add the electrophile to the pre-formed enolate at low temperature.To ensure the enolate reacts with the desired electrophile rather than the starting material.

Logical Flow for Optimizing Enolate Formation:

start Objective: Clean enolate formation base_choice Select a strong, non-nucleophilic base (LDA, LiHMDS) start->base_choice temp_control Cool base to -78 °C base_choice->temp_control slow_addition Slowly add ketone solution to the base temp_control->slow_addition enolate_formation Allow for complete enolate formation slow_addition->enolate_formation add_electrophile Add electrophile at -78 °C enolate_formation->add_electrophile warm_reaction Slowly warm to reaction temperature add_electrophile->warm_reaction

Caption: Optimized protocol for enolate reactions.

Section 3: Oxidative and Reductive Stability

Question 3: Can this compound undergo oxidative cleavage of the acetyl group?

Answer: Yes, acetophenones can be susceptible to oxidative cleavage under certain conditions, leading to the formation of the corresponding benzoic acid derivative (3,5-difluorobenzoic acid). This is often observed with strong oxidizing agents. For instance, reactions involving reagents like potassium permanganate or nitric acid, especially at elevated temperatures, can promote this C-C bond cleavage.[6][7][8] Milder oxidizing agents are less likely to cause this fragmentation.

Question 4: Are there any concerns when reducing the ketone of this compound?

Answer: The reduction of the ketone to a secondary alcohol is a common transformation.[2] However, depending on the reducing agent and reaction conditions, potential side reactions include:

  • Over-reduction: Strong reducing agents like LiAlH₄ under harsh conditions could potentially lead to the reduction of the aromatic ring or defluorination, although this is generally not a major concern under standard protocols.

  • Hydrodefluorination: Catalytic hydrogenation (e.g., with H₂/Pd-C) can sometimes lead to the cleavage of C-F bonds, especially at higher pressures and temperatures. Careful selection of the catalyst and optimization of conditions are crucial. Biocatalytic methods have also been shown to achieve hydrodefluorination of α-fluoroketones, suggesting the C-F bond's reactivity under specific enzymatic conditions.[9]

Section 4: Thermal and Photochemical Stability

Question 5: Is this compound thermally stable?

Answer: Aromatic ketones are generally thermally robust. However, at very high temperatures, decomposition can occur. Studies on the thermal decomposition of other fluorinated ketones, such as C6 F-ketone, indicate that fragmentation occurs at elevated temperatures, producing smaller fluorinated species.[10][11] For most standard laboratory procedures (refluxing in common organic solvents), thermal decomposition of this compound is not a significant concern.

Question 6: Is this compound sensitive to light?

Answer: Acetophenone and its derivatives are known to be photosensitive and can undergo photochemical reactions, such as Norrish-type cleavages, upon exposure to UV light.[12] Fluorination can influence these photochemical pathways.[13][14][15][16][17] It is good laboratory practice to store this compound in amber vials and to protect light-sensitive reactions from direct light exposure to prevent the formation of radical species and subsequent side reactions.

Summary of Stability and Reactivity

ConditionPotential IssueRecommended Precautions
Strong Acid Aldol condensation, deacylationUse milder acids, lower temperatures, anhydrous conditions.
Strong Base Aldol condensation, SNArUse non-nucleophilic bases at low temperatures, slow addition.
Oxidation C-C bond cleavageUse mild oxidizing agents; avoid harsh conditions.
Reduction Hydrodefluorination (catalytic hydrogenation)Optimize catalyst, pressure, and temperature.
Thermal Decomposition at very high temperaturesGenerally stable under normal synthetic conditions.
Photochemical Radical formation, side reactionsStore in amber containers, protect reactions from light.

References

Preventing side reactions of the ketone functional group in 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',5'-Difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive ketone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address common side reactions, ensuring the integrity and success of your experiments.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique structure featuring a ketone functional group and two fluorine atoms on the aromatic ring, which provide multiple sites for chemical transformations.[2] However, the very features that make it so useful also present specific challenges. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This heightened reactivity can lead to a variety of undesired side reactions if not properly managed.

This guide will focus on practical strategies to control the reactivity of the ketone group, primarily through the use of protecting groups, and will address common issues encountered during subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: I am planning a multi-step synthesis where a nucleophile will be used in a later step. Why should I be concerned about the ketone group in this compound?

A1: The ketone group in this compound is a highly reactive electrophile. If you introduce a strong nucleophile, such as a Grignard reagent or an organolithium species, it will preferentially attack the carbonyl carbon.[3][4] This will lead to the formation of an unwanted alcohol side product, consuming your starting material and complicating purification. To ensure the nucleophile reacts at the desired position in your molecule, the ketone group must be "masked" or protected.[4]

Q2: What is a "protecting group" and how does it work for a ketone?

A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[5] For ketones, a common and effective strategy is to convert the carbonyl group into an acetal or a ketal.[4][5][6] This is typically achieved by reacting the ketone with a diol, such as ethylene glycol, in the presence of an acid catalyst.[3] The resulting cyclic ketal is stable under basic and nucleophilic conditions, effectively "hiding" the reactive ketone.[6][7] After the desired reaction is complete, the protecting group can be removed (deprotection) to regenerate the ketone.[5]

Q3: Are there different types of protecting groups for ketones? How do I choose the right one?

A3: Yes, several types of protecting groups are available for ketones. The most common are cyclic ketals formed from ethylene glycol or 1,3-propanediol.[7] The choice of protecting group depends on the specific conditions of your subsequent reaction steps.

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Considerations
Ethylene Ketal Ethylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of water.[3]Stable to bases, nucleophiles, hydrides, and organometallics.[5][6]Acidic hydrolysis (e.g., aqueous HCl, AcOH).[7]Most common and generally robust.
1,3-Dioxane (from 1,3-Propanediol) 1,3-Propanediol, acid catalyst.Generally more stable than the corresponding 1,3-dioxolane (ethylene ketal).[7]Acidic hydrolysis, often requires slightly stronger conditions than ethylene ketals.Offers increased stability if needed.
Dithianes (from 1,3-Propanedithiol) 1,3-Propanedithiol, Lewis acid catalyst.Very stable to both acidic and basic conditions.Requires specific reagents for deprotection (e.g., HgCl2, IBX).[8]Useful when strong acid stability is required.

For most applications involving this compound where subsequent reactions involve bases or nucleophiles, the ethylene ketal is an excellent first choice due to its ease of formation, stability, and straightforward deprotection.

Troubleshooting Guide: Common Side Reactions and Their Prevention

This section addresses specific experimental challenges and provides actionable solutions.

Issue 1: Low Yield During Protection Reaction (Ketal Formation)

Symptoms:

  • Incomplete conversion of this compound to the desired ketal, as observed by TLC, GC-MS, or NMR.

  • Presence of starting material after the reaction.

Root Cause Analysis and Solutions:

The formation of a ketal is an equilibrium reaction.[3] To drive the reaction to completion, the water generated as a byproduct must be removed.

Workflow for Troubleshooting Ketal Formation:

G start Low Yield in Ketal Formation check_water Is water being effectively removed? start->check_water dean_stark Use a Dean-Stark apparatus with a refluxing solvent (e.g., toluene) to azeotropically remove water. check_water->dean_stark No check_catalyst Is the acid catalyst active and used in the correct amount? check_water->check_catalyst Yes end Improved Ketal Yield dean_stark->end drying_agent Alternatively, use a chemical drying agent like molecular sieves. drying_agent->end catalyst_amount Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH). check_catalyst->catalyst_amount Unsure check_reagents Are the reagents (ethylene glycol, solvent) anhydrous? check_catalyst->check_reagents Yes catalyst_amount->end fresh_catalyst Ensure the catalyst is not old or deactivated. fresh_catalyst->end dry_reagents Use anhydrous solvents and freshly opened or distilled ethylene glycol. check_reagents->dry_reagents No check_reagents->end Yes dry_reagents->end

Caption: Troubleshooting workflow for low-yield ketal protection.

Experimental Protocol: Ethylene Ketal Protection of this compound

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 - 2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Follow the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.

Issue 2: Unwanted Reduction of the Ketone

Symptoms:

  • Formation of 1-(3,5-difluorophenyl)ethanol during a reaction intended to modify another part of the molecule. This is common when using hydride reducing agents like LiAlH₄ or NaBH₄.

Root Cause Analysis and Solutions:

Ketones are readily reduced by hydride reagents.[6] If another functional group, such as an ester or a carboxylic acid, needs to be reduced in the presence of the ketone, the ketone must be protected.

Decision Pathway for Selective Reduction:

G start Need to perform a reduction on a molecule containing this compound moiety. is_ketone_target Is the ketone the intended target of reduction? start->is_ketone_target direct_reduction Proceed with direct reduction (e.g., NaBH₄, LiAlH₄). is_ketone_target->direct_reduction Yes protect_ketone Protect the ketone as a ketal before reduction. is_ketone_target->protect_ketone No end Selective reduction achieved. direct_reduction->end perform_reduction Perform the desired reduction on the other functional group. protect_ketone->perform_reduction deprotect_ketone Deprotect the ketal using acidic hydrolysis to regenerate the ketone. perform_reduction->deprotect_ketone deprotect_ketone->end

Caption: Decision-making for selective reduction reactions.

Issue 3: Side Reactions with Organometallic Reagents

Symptoms:

  • During a Grignard or organolithium reaction intended for another electrophilic site, you observe the formation of a tertiary alcohol derived from the attack on the this compound carbonyl.[9][10]

Root Cause Analysis and Solutions:

Grignard and other organometallic reagents are potent nucleophiles and strong bases.[11] They will react rapidly with the unprotected ketone.

Prevention Strategy:

  • Protect: Convert the ketone to its ethylene ketal as described in the protocol above.

  • React: Perform the desired Grignard or organometallic reaction. The ketal will be unreactive towards these reagents.[4]

  • Deprotect: After the reaction is complete and worked up, hydrolyze the ketal with aqueous acid to restore the ketone functional group.[7][12]

Issue 4: Difficulty with Deprotection

Symptoms:

  • Incomplete removal of the ketal protecting group, even after treatment with acid.

  • Degradation of other acid-sensitive functional groups in the molecule during deprotection.

Root Cause Analysis and Solutions:

While acidic hydrolysis is standard, the specific conditions may need optimization.

Deprotection ChallengeSolution
Incomplete Deprotection Increase the concentration of the acid, elevate the temperature, or increase the reaction time. A common method is refluxing in a mixture of acetone and dilute aqueous HCl.[7]
Presence of Acid-Sensitive Groups Use milder deprotection methods. Catalytic amounts of Lewis acids like Er(OTf)₃ in wet nitromethane or iodine in acetone can be effective under neutral or near-neutral conditions.[7][12] Electrochemical deprotection is another mild alternative.[13]

Experimental Protocol: Ketal Deprotection (Standard Conditions)

  • Setup: Dissolve the ketal-protected compound in a suitable solvent like acetone or THF.

  • Acid Addition: Add an aqueous solution of a strong acid (e.g., 1-2 M HCl) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material has been consumed.

  • Workup: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected ketone.

Advanced Topics: Reductions of the Ketone to a Methylene Group

In some synthetic routes, the complete removal of the carbonyl oxygen to form a methylene group (-CH₂-) is desired. Two classic methods for this are the Clemmensen and Wolff-Kishner reductions.

Q4: I want to convert the ketone in this compound to an ethyl group. What are my options?

A4: The Clemmensen and Wolff-Kishner reductions are the primary methods for this transformation. The choice between them depends on the stability of your molecule to acidic or basic conditions.

  • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[14][15][16][17] It is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[14][15] However, it is not suitable for substrates with acid-sensitive functional groups.[15]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone, followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[18][19][20][21] It is performed under strongly basic conditions and is a good alternative for molecules that are sensitive to acid.[18]

Method Selection Guide:

G start Reduce C=O to CH₂ check_stability Is the molecule stable to strong acid? start->check_stability clemmensen Use Clemmensen Reduction (Zn(Hg), HCl) check_stability->clemmensen Yes wolff_kishner Use Wolff-Kishner Reduction (H₂NNH₂, KOH) check_stability->wolff_kishner No (acid-sensitive) end Methylene group formed clemmensen->end wolff_kishner->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3',5'-Difluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological profiles. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from 3',5'-difluoroacetophenone, a versatile fluorinated building block. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 3',5'-Difluorophenyl Moiety

The 3',5'-difluorophenyl group is of particular interest in drug design. The meta-positioning of the two fluorine atoms creates a unique electronic environment, influencing the acidity of adjacent protons and the overall reactivity of the molecule. This substitution pattern can also enhance the compound's resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, thereby prolonging its in vivo half-life. Furthermore, the difluoro substitution can modulate the lipophilicity of the molecule, impacting its ability to cross cellular membranes and reach its target.

Synthesis of Key this compound Derivatives

The versatility of the ketone functional group in this compound allows for the synthesis of a diverse array of derivatives. Two prominent classes of biologically active compounds derived from this precursor are chalcones and pyrazoles.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids with a broad spectrum of biological activities.[1] They are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[2]

3_5_Difluoroacetophenone This compound Chalcone_Derivative Chalcone Derivative 3_5_Difluoroacetophenone->Chalcone_Derivative Reacts with Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone_Derivative Reacts with Base_Catalyst Base (e.g., NaOH, KOH) Base_Catalyst->Chalcone_Derivative Catalyzes Chalcone_Derivative Chalcone Derivative Pyrazole_Derivative Pyrazole Derivative Chalcone_Derivative->Pyrazole_Derivative Reacts with Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Pyrazole_Derivative Reacts with cluster_0 Cell Preparation & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_2_4h Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate_2_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability 9. Calculate cell viability (%) and IC50 Read_Absorbance->Calculate_Viability cluster_0 Plate Preparation cluster_1 Assay cluster_2 Data Analysis Inoculate_Agar 1. Inoculate molten agar with microbial culture Pour_Plates 2. Pour inoculated agar into Petri dishes and allow to solidify Inoculate_Agar->Pour_Plates Create_Wells 3. Create wells in the agar using a sterile cork borer Pour_Plates->Create_Wells Add_Compound 4. Add test compound solutions to the wells Create_Wells->Add_Compound Incubate_24h 5. Incubate the plates for 24 hours Add_Compound->Incubate_24h Measure_Zones 6. Measure the diameter of the inhibition zones Incubate_24h->Measure_Zones cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis Animal_Grouping 1. Group animals (e.g., rats or mice) Administer_Compound 2. Administer test compound or vehicle orally or intraperitoneally Animal_Grouping->Administer_Compound Inject_Carrageenan 3. Inject carrageenan into the subplantar region of the hind paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume 4. Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5, 6 hours) Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema 5. Calculate the increase in paw volume (edema) Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition 6. Calculate the percentage inhibition of edema Calculate_Edema->Calculate_Inhibition

References

Spectroscopic comparison between 3',5'-Difluoroacetophenone and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to Differentiating Difluoroacetophenone Isomers

Introduction: The Critical Need for Isomer-Specific Characterization

In the fields of pharmaceutical development and materials science, acetophenone derivatives serve as fundamental building blocks for a vast array of functional molecules. The introduction of fluorine atoms into the aromatic ring dramatically alters the electronic properties, lipophilicity, and metabolic stability of these compounds, making difluoroacetophenones particularly valuable synthons. However, the precise positioning of the two fluorine substituents creates distinct isomers, such as 3',5'-, 2',4'-, and 2',5'-difluoroacetophenone. While sharing the same molecular formula (C₈H₆F₂O) and weight (156.13 g/mol ), these isomers can exhibit divergent chemical reactivity and biological activity.[1][2][3][4] Consequently, unambiguous identification of the specific isomer in use is not merely an academic exercise but a critical quality control step to ensure reproducibility and safety in research and manufacturing.

This in-depth guide provides a comprehensive spectroscopic comparison of 3',5'-difluoroacetophenone and its common isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these closely related compounds.

Molecular Structures and Analytical Workflow

The primary isomers under consideration are distinguished by the substitution pattern on the phenyl ring. The inherent symmetry, or lack thereof, in each molecule is the fundamental origin of their distinct spectroscopic fingerprints.

G cluster_0 This compound cluster_1 2',4'-Difluoroacetophenone cluster_2 2',5'-Difluoroacetophenone s0 s0 s1 s1 s2 s2

Caption: Chemical structures of the primary difluoroacetophenone isomers.

A systematic approach is essential for accurate isomer identification. The following workflow outlines a robust, self-validating process for characterization.

Caption: A validated workflow for the spectroscopic identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing difluoroacetophenone isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of both protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed map of the molecular structure.

Expertise & Causality: Why NMR Excels

The key to differentiation lies in two principles:

  • Molecular Symmetry: Symmetrical isomers like this compound will have chemically equivalent nuclei, resulting in fewer signals in the NMR spectrum compared to their asymmetric counterparts.

  • Spin-Spin Coupling: The interaction between nuclear spins, particularly through bonds (J-coupling), reveals connectivity. For these molecules, coupling between ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F is diagnostic. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their spatial relationship.

¹H NMR Comparative Analysis

The aromatic region (approx. 6.8-8.0 ppm) of the ¹H NMR spectrum is the most informative. The acetyl methyl protons consistently appear as a singlet around 2.6 ppm, but the aromatic protons tell the real story.

  • This compound: Due to its C₂ symmetry, the protons at the 2', 6', and 4' positions are chemically distinct. We expect to see two signals: one for the H-2'/H-6' protons and one for the H-4' proton. The H-2'/H-6' signal will appear as a doublet of triplets (or a complex multiplet) due to coupling to both H-4' and the two fluorine atoms. The H-4' signal will appear as a triplet of triplets.

  • 2',4'-Difluoroacetophenone: This isomer lacks symmetry, meaning all three aromatic protons (H-3', H-5', H-6') are chemically distinct and will produce separate signals. The splitting patterns will be complex due to both H-H and H-F couplings. For example, the H-6' proton will be coupled to H-5' (ortho H-H coupling) and F-2' (meta H-F coupling).[5][6]

  • 2',5'-Difluoroacetophenone: Like the 2',4'- isomer, the three aromatic protons (H-3', H-4', H-6') are unique and will give rise to three distinct multiplets in the aromatic region. The specific splitting patterns are dictated by the ortho, meta, and para relationships between the protons and fluorine atoms.

Table 1: Comparative ¹H NMR Spectroscopic Data (Aromatic Region)

Isomer Proton Assignment Approximate Chemical Shift (δ, ppm in CDCl₃) Multiplicity
This compound H-2', H-6' ~7.4-7.5 m
H-4' ~7.2-7.3 m
2',4'-Difluoroacetophenone H-6' ~7.9-8.0 q
H-3', H-5' ~6.9-7.1 m
2',5'-Difluoroacetophenone H-6' ~7.5-7.6 ddd

| | H-3', H-4' | ~7.1-7.3 | m |

Note: Data is compiled from typical values found in supplier and database spectra.[5][6][7][8] Exact shifts can vary with solvent and concentration.

¹³C NMR Comparative Analysis

¹³C NMR provides further confirmation, especially through the observation of carbon-fluorine coupling (JCF), which is often large and occurs over multiple bonds.

  • This compound: Symmetry leads to fewer signals. We expect four signals in the aromatic region: C-1', C-2'/C-6', C-3'/C-5', and C-4'. The C-3'/C-5' signal will appear as a doublet with a large one-bond coupling constant (¹JCF), while other carbons will show smaller ², ³, or ⁴JCF couplings.

  • 2',4'-Difluoroacetophenone: With no symmetry, six distinct aromatic carbon signals are expected. The signals for C-2' and C-4' will show large ¹JCF couplings, helping to confirm their assignments.[9]

  • 2',5'-Difluoroacetophenone: Six unique aromatic carbon signals will be present. C-2' and C-5' will exhibit large ¹JCF couplings.

Table 2: Key Differentiating Features in ¹³C NMR Spectra

Isomer Expected Aromatic Signals Key Feature
This compound 4 Fewer signals due to C₂ symmetry.
2',4'-Difluoroacetophenone 6 C-2' and C-4' show large ¹JCF coupling.[9]

| 2',5'-Difluoroacetophenone | 6 | C-2' and C-5' show large ¹JCF coupling. |

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the difluoroacetophenone sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-250 ppm is standard. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Method

While NMR provides definitive structural detail, FT-IR spectroscopy offers a rapid, non-destructive method for preliminary identification and quality control. The primary utility of IR lies in identifying functional groups and analyzing the unique "fingerprint region."

Expertise & Causality: Interpreting Vibrational Modes

The absorption of infrared radiation excites molecular vibrations. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond. For difluoroacetophenones, the most prominent absorption will be the C=O (carbonyl) stretch. Its position is sensitive to the electronic effects of the fluorine substituents. Additionally, the C-F stretching vibrations and the C-H out-of-plane bending patterns in the fingerprint region (below 1500 cm⁻¹) are unique to each isomer's substitution pattern.

  • Carbonyl (C=O) Stretch: Typically observed in the 1680-1700 cm⁻¹ region. The electron-withdrawing fluorine atoms can slightly shift this frequency.

  • Carbon-Fluorine (C-F) Stretches: Strong absorptions are expected in the 1100-1300 cm⁻¹ region. The exact number and position of these bands can vary with the isomer.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern. This region can often serve as a direct fingerprint for a specific isomer.

Table 3: Comparative IR Spectroscopic Data

Isomer Key Absorption Bands (cm⁻¹)
This compound C=O: ~1690-1700; C-F: ~1120-1300; Aromatic C-H bending patterns unique to 1,3,5-trisubstitution.
2',4'-Difluoroacetophenone C=O: ~1680-1690; C-F: ~1100-1280; Aromatic C-H bending patterns unique to 1,2,4-trisubstitution.

| 2',5'-Difluoroacetophenone | C=O: ~1685-1695; C-F: ~1150-1300; Aromatic C-H bending patterns unique to 1,2,5-trisubstitution.[10] |

Note: Data compiled from NIST Chemistry WebBook and supplier data.[1][3][10][11]

Experimental Protocol: ATR-IR Spectrum Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a single drop of the liquid difluoroacetophenone sample directly onto the center of the ATR crystal. If the sample is a solid (like this compound at room temperature), place a small amount on the crystal and use the pressure clamp to ensure good contact.[12]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the compound's stability and fragmentation pathways under energetic conditions. For isomers, the molecular ion peak will be identical, but the relative intensities of fragment ions can differ.

Expertise & Causality: Understanding Fragmentation

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, creating a radical cation (molecular ion, M⁺˙) which is often unstable. This ion undergoes fragmentation through predictable pathways to yield smaller, more stable ions. For acetophenones, two primary fragmentation pathways dominate:

  • α-Cleavage (Loss of Methyl): Loss of the methyl radical (•CH₃) to form the difluorobenzoyl cation. This is often the most abundant fragment.

    • C₈H₆F₂O⁺˙ → [C₇H₃F₂O]⁺ + •CH₃ (m/z 141)

  • α-Cleavage (Loss of Acetyl): Loss of the acetyl radical (•COCH₃) to form the difluorophenyl cation.

    • C₈H₆F₂O⁺˙ → [C₆H₃F₂]⁺ + •COCH₃ (m/z 113)

While all isomers will show these fragments, the relative stability of the resulting cations can be subtly influenced by the fluorine positions, potentially altering the fragment ion ratios in the resulting spectrum.

References

A Comparative Guide to the Synthetic Validation of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3',5'-Difluoroacetophenone in Modern Chemistry

This compound is a fluorinated aromatic ketone that serves as a important building block in the synthesis of a wide array of high-value chemical entities.[1] Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and active ingredients.[1][2] The unique electronic properties conferred by the two meta-disposed fluorine atoms make this compound a versatile precursor for a variety of chemical transformations, including nucleophilic additions, reductions, and cross-coupling reactions.[2]

This guide provides a comprehensive comparison of the principal synthetic routes to this compound, offering an in-depth analysis of their respective advantages and limitations. Each route is discussed with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. Here, we will focus on the most scientifically sound and practically viable methods, while also addressing a commonly considered yet mechanistically flawed approach.

Parameter Route 1: Grignard Reaction Route 2: From 3,5-Difluorobenzonitrile Route 3: From 3,5-Difluorobenzoic Acid
Starting Material 1-Bromo-3,5-difluorobenzene3,5-Difluorobenzonitrile3,5-Difluorobenzoic Acid
Key Reagents Mg, Acetyl Chloride (or Acetonitrile)Methylmagnesium BromideMethyllithium
Reaction Principle Nucleophilic Acyl SubstitutionNucleophilic Addition to a NitrileNucleophilic Addition to a Carboxylate
Number of Steps 1 (from commercial Grignard) or 211
Typical Solvents THF, Diethyl EtherTHF, Diethyl EtherTHF, Diethyl Ether
Reaction Temperature 0 °C to room temperature0 °C to reflux-78 °C to room temperature
Estimated Yield Good to ExcellentGoodModerate to Good
Advantages High converstion, commercially available Grignard reagent simplifies the process.Utilizes a common organometallic reagent.Direct conversion from a carboxylic acid.
Disadvantages Highly sensitive to moisture and protic solvents.Requires careful control of stoichiometry to avoid side reactions.Requires low temperatures and a highly reactive organolithium reagent.

Route 1: The Grignard Reaction - A Robust and Direct Approach

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and represents a highly effective method for the synthesis of this compound.[3] This route can proceed via the in-situ formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene or, more conveniently, by utilizing the commercially available 3,5-difluorophenylmagnesium bromide.[3][4]

Reaction Scheme:

Grignard Reaction start 1-Bromo-3,5-difluorobenzene mg Mg, THF start->mg grignard 3,5-Difluorophenyl- magnesium bromide mg->grignard intermediate Tetrahedral Intermediate grignard->intermediate acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate product This compound intermediate->product workup H3O+ workup->product

Caption: Synthesis of this compound via the Grignard Reaction.

Mechanism and Rationale:

The Grignard reagent, 3,5-difluorophenylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[3] The carbon atom bearing the negative charge readily attacks the electrophilic carbonyl carbon of acetyl chloride. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to form the ketone and a magnesium salt.[5] The use of an ethereal solvent such as tetrahydrofuran (THF) is crucial as it stabilizes the Grignard reagent.[3] Anhydrous conditions are paramount, as any protic solvent will protonate and thereby quench the Grignard reagent.[3]

Experimental Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3,5-difluorophenylmagnesium bromide (1.0 equivalent) in THF.

  • Addition of Acetylating Agent: A solution of acetyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Alternative Synthetic Routes

While the Grignard reaction is a primary choice, alternative routes starting from other commercially available 3,5-difluorinated precursors offer valuable flexibility in synthetic planning.

Route 2: From 3,5-Difluorobenzonitrile

This method involves the reaction of 3,5-difluorobenzonitrile with a methyl Grignard reagent, such as methylmagnesium bromide.

Nitrile Route start 3,5-Difluorobenzonitrile grignard CH3MgBr, THF start->grignard intermediate Imine Intermediate grignard->intermediate product This compound intermediate->product workup H3O+ workup->product

Caption: Synthesis from 3,5-Difluorobenzonitrile.

The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbon of the nitrile group, forming an intermediate imine anion.[6] Subsequent acidic work-up hydrolyzes the imine to the desired ketone.[6] This method is generally effective, though careful control of the stoichiometry is necessary to prevent potential side reactions.

Route 3: From 3,5-Difluorobenzoic Acid

This route utilizes the reaction of 3,5-difluorobenzoic acid with an organolithium reagent, such as methyllithium.

Benzoic Acid Route start 3,5-Difluorobenzoic Acid organolithium 2 eq. CH3Li, THF start->organolithium intermediate Dilithio Intermediate organolithium->intermediate product This compound intermediate->product workup H3O+ workup->product

Caption: Synthesis from 3,5-Difluorobenzoic Acid.

The first equivalent of methyllithium, a strong base, deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent of methyllithium then acts as a nucleophile, adding to the carbonyl carbon of the carboxylate to form a stable dilithio tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse until acidic work-up, which then yields the ketone. This method avoids the over-addition that can be problematic with more reactive acylating agents.

A Note on the Non-Viability of Direct Friedel-Crafts Acylation

A seemingly straightforward approach to this compound would be the Friedel-Crafts acylation of 1,3-difluorobenzene. However, this reaction is not a viable route for the synthesis of the desired 3,5-isomer.

Mechanistic Explanation:

The fluorine atoms in 1,3-difluorobenzene are ortho, para-directing substituents.[6] The positions ortho and para to the fluorine atoms are activated towards electrophilic aromatic substitution. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most electronically favorable site for acylation.[6] Consequently, the Friedel-Crafts acylation of 1,3-difluorobenzene overwhelmingly yields 2,4-difluoroacetophenone.[6] Synthesis of the 3,5-isomer via this method would require a directing group that favors meta-substitution, which is not present in 1,3-difluorobenzene.

Friedel_Crafts_Nonviability start 1,3-Difluorobenzene reagents Acetyl Chloride, AlCl3 start->reagents product 2,4-Difluoroacetophenone (Major Product) reagents->product no_product This compound (Not Formed) reagents->no_product X

Caption: Regioselectivity of Friedel-Crafts Acylation of 1,3-Difluorobenzene.

Conclusion and Recommendations

For the synthesis of this compound, the Grignard reaction stands out as the most robust and efficient method, particularly when utilizing the commercially available 3,5-difluorophenylmagnesium bromide. This approach offers a direct and high-yielding pathway to the target molecule. The alternative routes starting from 3,5-difluorobenzonitrile or 3,5-difluorobenzoic acid provide valuable options depending on the availability and cost of the starting materials. It is imperative for researchers to recognize that the direct Friedel-Crafts acylation of 1,3-difluorobenzene is not a viable strategy for obtaining the 3,5-isomer due to the directing effects of the fluorine substituents. A thorough understanding of the underlying reaction mechanisms is paramount for the successful and efficient synthesis of this compound.

References

Purity analysis of 3',5'-Difluoroacetophenone by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 3',5'-Difluoroacetophenone (CAS 123577-99-1), a key building block in the creation of various active pharmaceutical ingredients (APIs), is no exception.[1] Its unique fluorinated structure, which enhances reactivity and solubility, also necessitates a robust, multi-faceted analytical approach to identify and quantify potential impurities.[1]

This guide provides an in-depth comparison of several orthogonal analytical techniques for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system. This approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with actionable insights for your laboratory workflows.

The Imperative of Orthogonal Purity Analysis

Relying on a single analytical method for purity determination can be misleading. Process-related impurities, degradation products, or isomers may co-elute in a chromatographic system or be indistinguishable by a single detection method.[2] Therefore, employing orthogonal methods—techniques that rely on different chemical or physical principles—is critical for building a comprehensive and trustworthy purity profile.[3] This guide will focus on a suite of powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a foundational technique for the purity analysis of many pharmaceutical intermediates due to its versatility with non-volatile and thermally sensitive compounds.[4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, separating compounds based on their relative hydrophobicity.

Causality Behind the Method:

The choice of a C18 stationary phase is deliberate; its non-polar nature provides strong retention for the aromatic ketone, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution gradient. Acetonitrile is selected over methanol as its lower viscosity and stronger elution strength often provide sharper peaks and better resolution for aromatic compounds. A photodiode array (PDA) detector is indispensable, as it not only quantifies known impurities against a reference standard but also helps in identifying unknown impurities by their UV-Vis spectra, a key aspect of a stability-indicating method.[6]

Illustrative Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-25 min: 40% B to 90% B

    • 25-30 min: 90% B (hold)

    • 30-31 min: 90% B to 40% B

    • 31-35 min: 40% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (primary), with full spectrum acquisition from 200-400 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (ACN:H2O) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F PDA Detection (254 nm & Spectra) E->F G Integrate Peaks F->G H Calculate % Area G->H I Assess Peak Purity G->I J J H->J Purity Report I->J

Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities

GC is the premier technique for analyzing volatile and thermally stable compounds.[7] For this compound, GC is particularly well-suited for detecting residual solvents from the synthesis process, as mandated by ICH Q3C guidelines, and for identifying volatile organic impurities.[8][9] Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of separated components based on their unique mass fragmentation patterns.

Causality Behind the Method:

A non-polar stationary phase, such as a 5% phenyl polymethylsiloxane, is chosen for its ability to separate compounds primarily by their boiling points, which is ideal for a general impurity screen.[10] The temperature program is designed to first elute highly volatile compounds (like residual solvents) at a low temperature, then ramp up to elute the main component and any higher-boiling impurities. Electron Ionization (EI) is a standard MS technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification. The primary fragmentation of acetophenones involves alpha-cleavage, leading to the formation of a stable benzoyl cation.[11] For this compound (MW=156.13), we would anticipate a molecular ion at m/z 156 and a prominent fragment from the loss of the methyl group (CH₃•) at m/z 141 ([F₂C₆H₃CO]⁺).[12]

Illustrative Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of high-purity dichloromethane.

Workflow for GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Dichloromethane B Inject into GC A->B C Temperature-Programmed Separation B->C D EI Ionization & Mass Analysis (MS) C->D E Extract Ion Chromatograms D->E F Compare Mass Spectra to Library (NIST) E->F G Identify Impurities F->G H H G->H Impurity Profile

Caption: GC-MS workflow for impurity profiling.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR can determine the absolute purity (or assay) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[13] For a fluorinated compound like this compound, both ¹H and ¹⁹F qNMR are powerful options.

Causality Behind the Method:

¹⁹F qNMR is particularly advantageous due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and the wide chemical shift range which minimizes signal overlap. This makes it an excellent orthogonal check on chromatographic methods. The selection of an internal standard is critical; it must be stable, of high purity (certified), soluble in the same deuterated solvent, and have signals that do not overlap with the analyte. 3,5-Bis(trifluoromethyl)benzoic acid is a suitable choice for ¹⁹F qNMR due to its distinct chemical shift and high purity. To ensure quantitativity, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and standard is crucial for complete spin relaxation between scans.

Illustrative Experimental Protocol: ¹⁹F qNMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) with a fluorine-capable probe.

  • Internal Standard: Certified Reference Material (CRM) of 3,5-Bis(trifluoromethyl)benzoic acid.

  • Solvent: Acetone-d₆

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~20 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of Acetone-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative ¹⁹F single-pulse experiment.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds.

    • Pulse Angle: 90°

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the signals for the analyte (singlet expected for the two equivalent F atoms) and the standard (singlet for the six equivalent F atoms of the two CF₃ groups).

    • Calculate purity using the standard qNMR equation.

Logical Relationship in qNMR Purity Calculation

qNMR_Logic cluster_inputs Inputs cluster_integrals From Spectrum Analyte Analyte (3',5'-DFAP) NMR Acquire NMR Spectrum Analyte->NMR Standard Internal Standard (CRM) Standard->NMR I_analyte Integral Analyte NMR->I_analyte I_std Integral Standard NMR->I_std Purity Calculate Absolute Purity W_analyte Weight Analyte W_analyte->Purity W_std Weight Standard W_std->Purity P_std Purity Standard P_std->Purity MW_analyte MW Analyte MW_analyte->Purity MW_std MW Standard MW_std->Purity I_analyte->Purity I_std->Purity N_analyte Nuclei Analyte N_analyte->Purity N_std Nuclei Standard N_std->Purity

Caption: Inputs for qNMR absolute purity calculation.

Differential Scanning Calorimetry (DSC): A Measure of Thermal Purity

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For crystalline organic compounds, it can be used to determine purity based on the van't Hoff equation, which describes the melting point depression and broadening caused by impurities. This method is particularly effective for detecting eutectic impurities that are structurally similar to the main component and may be difficult to resolve chromatographically.

Causality Behind the Method:

The principle relies on the fact that impurities disrupt the crystal lattice of the pure substance, requiring less energy (a lower temperature) to melt. The DSC thermogram of a pure compound shows a sharp, narrow melting endotherm. As impurity levels increase, the onset of melting occurs at a lower temperature, and the peak becomes broader. By analyzing the shape of the melting endotherm, software can calculate the mole percent purity. This technique provides a valuable orthogonal assessment to both chromatography and NMR, as it is based on a fundamental thermodynamic property rather than separation or magnetic resonance.

Illustrative Experimental Protocol: DSC
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp at 2 °C/min to 60 °C (well past the melting point of this compound, which is ~34-38 °C).

  • Data Analysis:

    • Determine the onset temperature and the heat of fusion (ΔHfus).

    • Use the instrument's software to perform a purity calculation based on the van't Hoff model, analyzing the partial area of the melting peak.

Comparative Summary of Analytical Techniques

Technique Principle of Analysis Primary Application for 3',5'-DFAP Strengths Limitations
HPLC-PDA Differential partitioning between mobile and stationary phasesQuantification of non-volatile organic impurities and degradation productsHigh resolution; widely applicable; quantitative for known impurities; stability-indicating capability.May not resolve all impurities; requires reference standards for quantification; less effective for volatile compounds.
GC-MS Separation by boiling point and volatilityIdentification of volatile organic impurities and residual solventsExcellent for volatile/semi-volatile compounds; definitive identification via mass spectra library matching.[7]Not suitable for non-volatile or thermally labile compounds; quantification requires standards.
qNMR Nuclear magnetic resonance signal intensityAbsolute purity (assay) determinationProvides absolute purity without a standard of the main component; highly specific (especially ¹⁹F NMR); non-destructive.[13]Lower sensitivity than chromatography; requires expensive equipment and skilled operation; not a separation technique.
DSC Melting point depression by impuritiesAssessment of total eutectic (crystalline) impurity contentFast analysis; requires very small sample amount; orthogonal to separation methods.Only applicable to crystalline solids; insensitive to amorphous or insoluble impurities; less accurate for purities <98%.

Conclusion: A Self-Validating, Multi-Technique Approach

No single analytical technique can provide a complete picture of the purity of this compound. A robust and trustworthy purity assessment is built upon the strategic integration of orthogonal methods. HPLC and GC-MS form the backbone of impurity profiling, identifying and quantifying specific organic and volatile impurities. qNMR provides a powerful, independent determination of absolute purity, serving as a crucial cross-validation of the chromatographic results. Finally, DSC offers a unique perspective on purity based on the thermal properties of the crystal lattice.

By synthesizing data from these diverse techniques, researchers and drug development professionals can establish a highly validated and defensible purity profile for this compound. This comprehensive approach not only satisfies regulatory expectations, such as those outlined by the ICH, but also ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to 3',5'-Difluoroacetophenone and 3',4'-Difluoroacetophenone for Medicinal and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design.[1] The resulting changes in physicochemical and biological properties—such as metabolic stability, lipophilicity, and binding affinity—are often profound.[2] Among the myriad of fluorinated building blocks, difluoroacetophenone isomers serve as critical intermediates. This guide provides an in-depth comparative analysis of two such prevalent isomers: 3',5'-Difluoroacetophenone and 3',4'-Difluoroacetophenone, offering insights for researchers, chemists, and drug development professionals.

Physicochemical Properties: A Tale of Two Symmetries

The seemingly subtle shift of a single fluorine atom from the meta (5') to the ortho (4') position induces significant changes in the molecule's physical properties. These differences, rooted in molecular symmetry and intermolecular forces, have practical implications for reaction setup, purification, and formulation.

The higher melting point of the 3',5'-isomer can be attributed to its greater molecular symmetry, which allows for more efficient crystal lattice packing. Conversely, the less symmetrical 3',4'-isomer remains a liquid at room temperature.[3] This distinction is critical for process chemists who must consider material handling and reaction conditions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3',4'-Difluoroacetophenone
CAS Number 123577-99-1369-35-5
Molecular Formula C₈H₆F₂OC₈H₆F₂O
Molecular Weight 156.13 g/mol 156.13 g/mol
Appearance White to light yellow crystalline solid[3]Colorless to light yellow liquid[4]
Melting Point 34-42 °C[3]19-20 °C[5]
Boiling Point 95 °C / 13 mmHg[3]94-95 °C / 13 mmHg[5]
Density Not specified (solid at 25°C)1.246 g/mL at 25 °C[5]
Refractive Index n20/D 1.49[3]n20/D 1.4916

Spectroscopic Signatures: Deciphering Isomeric Identity

Unequivocal identification of these isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive method for differentiation, exploiting the distinct electronic environments of the aromatic protons and carbons.

  • ¹H NMR: The proton spectra are markedly different. For This compound , the symmetry results in two signals for the three aromatic protons: a triplet for the C2'-H and C6'-H protons and a triplet for the C4'-H proton. In contrast, 3',4'-Difluoroacetophenone displays a more complex pattern of three distinct multiplets for each of its aromatic protons due to the lack of symmetry. The methyl protons (-COCH₃) in both isomers typically appear as a singlet around 2.6 ppm, though the precise chemical shift can be influenced by the fluorine substitution pattern.[6]

  • ¹³C NMR & ¹⁹F NMR: Carbon and fluorine NMR provide further confirmation. The ¹⁹F NMR of the 3',5'-isomer will show a single resonance, whereas the 3',4'-isomer will exhibit two distinct fluorine signals. Similarly, the ¹³C NMR will reflect the symmetry differences, with the 3',5'-isomer showing fewer aromatic carbon signals than the 3',4'-isomer.

Chemical Reactivity: The Decisive Factor in Synthesis

The core of this comparative study lies in the differential reactivity of the two isomers, governed by the interplay of the inductive and resonance effects of the substituents. Both the fluorine atoms and the acetyl group are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.[7][8] However, the positioning of these groups creates distinct regiochemical outcomes.

Electrophilic Aromatic Substitution (EAS)

The acetyl group is a strong deactivating, meta-directing group.[9] The fluorine atoms are deactivating via their inductive effect but are ortho-, para-directing due to their ability to donate electron density through resonance (+M effect).[7][10] The outcome of an EAS reaction depends on the dominant directing effect.

  • This compound: In this isomer, the positions ortho to the acetyl group (C2', C6') are also meta to both fluorine atoms. The position para to the acetyl group (C4') is ortho to both fluorines. Electrophilic attack will preferentially occur at the C2', C4', and C6' positions, which are activated by the fluorine atoms. However, the powerful meta-directing influence of the acetyl group will strongly favor substitution at the C2' and C6' positions.

  • 3',4'-Difluoroacetophenone: Here, the situation is more complex. The C5' position is ortho to the C4'-F and meta to the C3'-F and the acetyl group. The C2' position is ortho to the acetyl group and the C3'-F, and meta to the C4'-F. The C6' position is para to the C3'-F, meta to the C4'-F, and ortho to the acetyl group. The directing effects are less aligned, often leading to mixtures of products. However, substitution is generally expected at the C2' or C6' positions, influenced by the combined directing effects.

The following diagram illustrates the directing influences on the aromatic rings for an incoming electrophile (E⁺).

Figure 1. Directing effects in electrophilic aromatic substitution.
Reactions at the Carbonyl Group

The reactivity of the acetyl group itself (e.g., in reductions, aldol condensations, or Grignard reactions) is also influenced by the fluorine substitution. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon.[7] This effect is generally more pronounced in the 3',5'-isomer due to the additive meta-inductive effects of both fluorine atoms relative to the carbonyl-substituted carbon. This can lead to faster reaction rates for nucleophilic additions at the carbonyl group for the 3',5'-isomer compared to the 3',4'-isomer.[11]

Applications in Drug Discovery and Materials Science

Both isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The choice between them is dictated by the desired final structure and the synthetic route.

  • This compound is often used when a symmetric substitution pattern is required or when subsequent reactions need to be directed specifically to the 2, 4, or 6 positions of the phenyl ring. It serves as an intermediate for certain anti-inflammatory drugs and specialty polymers.[3]

  • 3',4'-Difluoroacetophenone is a key building block for molecules where an ortho-difluoro substitution pattern is crucial for biological activity. This motif is found in various kinase inhibitors, anti-inflammatory agents, and analgesic drugs.[4] The 3,4-difluoro pattern can be critical for modulating pKa or for creating specific hydrogen bonding interactions with a biological target.

Experimental Protocol: Comparative Friedel-Crafts Acylation

To illustrate the practical differences in reactivity, a comparative Friedel-Crafts acylation of 1,3-difluorobenzene and 1,2-difluorobenzene can be considered as a common synthetic route to these molecules.

Objective: To synthesize this compound and 3',4'-Difluoroacetophenone via Friedel-Crafts acylation and to highlight differences in reaction setup and potential outcomes.

Reaction Scheme:

  • 1,3-Difluorobenzene + Acetyl Chloride --(AlCl₃)--> 2',4'-Difluoroacetophenone (major) + this compound (minor)

  • 1,2-Difluorobenzene + Acetyl Chloride --(AlCl₃)--> 3',4'-Difluoroacetophenone

Materials:

  • 1,3-Difluorobenzene

  • 1,2-Difluorobenzene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In two separate flame-dried, three-neck flasks equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq.) to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Addition of Difluorobenzene: To Flask 1, add 1,3-difluorobenzene (1.1 eq.) dropwise via the dropping funnel. To Flask 2, add 1,2-difluorobenzene (1.1 eq.) dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Note: The reaction with 1,2-difluorobenzene may require a longer reaction time or gentle heating due to the deactivating nature of the ortho-fluorines.

  • Workup: Carefully pour each reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until all solids have dissolved. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography. Note: The acylation of 1,3-difluorobenzene will yield a mixture of isomers, primarily 2',4'-difluoroacetophenone, requiring careful separation.

The workflow below outlines the decision-making process for synthesizing and identifying the target isomers.

Figure 2. Synthesis and Identification Workflow.

Conclusion

While 3',5'- and 3',4'-Difluoroacetophenone share the same molecular formula, their distinct substitution patterns lead to significant differences in physical properties, spectroscopic signatures, and chemical reactivity. The symmetric 3',5'-isomer is a solid with a simpler NMR spectrum and predictable reactivity at the positions ortho to the acetyl group. The asymmetric 3',4'-isomer is a liquid whose reactivity is governed by a more complex interplay of directing effects.

For the synthetic chemist and drug developer, understanding these nuances is crucial for selecting the appropriate building block, designing efficient synthetic routes, and ultimately achieving the desired molecular architecture and biological function.

References

The Strategic Advantage of 3',5'-Difluoroacetophenone in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Among the array of fluorinated building blocks, 3',5'-Difluoroacetophenone has emerged as a particularly valuable precursor. This guide provides an in-depth technical comparison of this compound with alternative precursors, supported by experimental data, to elucidate its efficacy in drug discovery.

The Rationale for Fluorination: A Tale of Two Positions

The substitution of hydrogen with fluorine can dramatically alter a molecule's characteristics. The 3',5'-difluoro substitution pattern on the phenyl ring of acetophenone offers a unique combination of electronic effects that are highly advantageous in drug design. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. This can lead to enhanced binding affinity and improved metabolic stability by blocking sites susceptible to oxidative metabolism.

Unlike ortho- or para-substituted analogues, the meta-positioning of the fluorine atoms in this compound minimizes steric hindrance around the acetyl group, allowing for a wider range of chemical transformations at this reactive site. This combination of potent electronic influence and synthetic accessibility makes this compound a versatile and powerful tool for the medicinal chemist.

Comparative Reactivity and Physicochemical Properties

To understand the practical advantages of this compound, it is essential to compare its properties with other commonly used acetophenone derivatives.

PropertyThis compound3',4'-Difluoroacetophenone4'-FluoroacetophenoneAcetophenone
Molecular Weight 156.13 g/mol 156.13 g/mol 138.14 g/mol 120.15 g/mol
Melting Point 38-42 °C19-20 °C4-6 °C19-20 °C
Boiling Point 95 °C / 13 mmHg94-95 °C / 13 mmHg99-100 °C / 20 mmHg202 °C
Electron-Withdrawing Effect StrongStrongModerateWeak
Reactivity of Acetyl Group HighHighModerateBaseline

The strong electron-withdrawing nature of the 3',5'-difluoro substitution pattern enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction times and higher yields in common synthetic transformations such as reductions, condensations, and additions.

Application in the Synthesis of Bioactive Molecules: A Case Study

A notable application of this compound is in the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines, which have been investigated for their potential as anti-bacterial agents.[1] The 3',5'-difluorophenyl moiety is a key structural feature in these compounds, contributing to their biological activity.

Experimental Protocol: Asymmetric Reduction of this compound

The following protocol is a representative example of the asymmetric reduction of this compound to produce a chiral alcohol, a common intermediate in the synthesis of more complex drug candidates.

Objective: To synthesize (S)-1-(3,5-difluorophenyl)ethanol.

Materials:

  • This compound

  • Isopropanol

  • Ketoreductase (KRED) enzyme

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of phosphate buffer and isopropanol (as a co-solvent and hydrogen source).

  • Add the ketoreductase enzyme to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, quench the reaction by adding ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired (S)-1-(3,5-difluorophenyl)ethanol.

Expected Outcome: This biocatalytic reduction typically proceeds with high enantioselectivity, yielding the (S)-alcohol in high enantiomeric excess (ee).

Comparative Performance in Synthesis

While direct head-to-head comparative studies are not always available in the literature, we can infer the advantages of this compound from related research. For instance, in Claisen-Schmidt condensations to form chalcones, the enhanced reactivity of the acetyl group due to the electron-withdrawing fluorine atoms is expected to lead to higher yields and/or shorter reaction times compared to non-fluorinated or mono-fluorinated acetophenones.

PrecursorReaction TypeTypical YieldNotes
This compound Asymmetric Reduction>95%High enantioselectivity often observed.
This compound Claisen-Schmidt CondensationGood to ExcellentEnhanced reactivity of the acetyl group.
Acetophenone Asymmetric ReductionVariableEnantioselectivity is highly dependent on the catalyst.
Acetophenone Claisen-Schmidt CondensationGoodBaseline for comparison.

The 3',5'-Difluorophenyl Moiety in Kinase Inhibitors

The 3',5'-difluorophenyl group is a recurring motif in the design of kinase inhibitors, a critical class of anti-cancer drugs. The fluorine atoms can form key hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition. Furthermore, the metabolic stability conferred by the fluorine atoms can lead to improved pharmacokinetic profiles, a crucial factor in the development of orally bioavailable drugs. The use of precursors like this compound provides a direct route to incorporating this valuable pharmacophore into novel kinase inhibitor scaffolds.

Future Perspectives

The strategic use of fluorinated building blocks like this compound will undoubtedly continue to be a cornerstone of modern drug discovery. Its unique combination of electronic properties and synthetic versatility allows for the fine-tuning of molecular properties to an extent that is not possible with non-fluorinated analogues. As our understanding of the intricate interactions between small molecules and biological targets deepens, the rational design and synthesis of next-generation therapeutics will increasingly rely on the strategic deployment of precursors such as this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

G cluster_0 Precursor Selection cluster_1 Synthetic Transformation cluster_2 Intermediate Formation cluster_3 Further Synthesis & Optimization cluster_4 Final Compound Precursor This compound Reaction Asymmetric Reduction / Condensation Precursor->Reaction Input Intermediate Chiral Alcohol / Chalcone Reaction->Intermediate Yields FurtherSynth Scaffold Elaboration Intermediate->FurtherSynth Building Block DrugCandidate Bioactive Molecule (e.g., Kinase Inhibitor) FurtherSynth->DrugCandidate Final Product

Caption: A generalized workflow from precursor to drug candidate.

References

A Senior Application Scientist's Guide to Benchmarking 3',5'-Difluoroacetophenone in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern synthetic strategy. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 3',5'-Difluoroacetophenone stands out as a valuable building block in this context, offering a difluorinated phenyl motif that is increasingly sought after in the synthesis of complex organic molecules.

This guide provides an in-depth technical comparison of the performance of this compound in a widely utilized catalytic cycle: the Noyori-type asymmetric transfer hydrogenation. We will objectively benchmark its reactivity against other common acetophenone derivatives, providing supporting experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Catalytic Context: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, offering a safer and often more practical alternative to high-pressure hydrogenation.[1] The seminal work of Noyori and co-workers in developing Ruthenium(II)-based catalysts for this purpose has provided a powerful tool for accessing enantiomerically enriched alcohols, which are crucial chiral building blocks for pharmaceuticals and fine chemicals.[2]

The catalytic cycle, often employing a Ru(II) complex with a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand and a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope, proceeds through a metal-ligand bifunctional mechanism.[3] The precise nature of the substrate, particularly the electronic and steric properties of substituents on the aromatic ring, can significantly impact the efficiency and enantioselectivity of the reaction.

Benchmarking Performance: this compound in the Spotlight

Direct, head-to-head comparative studies benchmarking a wide array of substituted acetophenones under identical catalytic conditions are not always readily available in the literature. However, by curating data from studies utilizing the well-established Ru-TsDPEN catalytic system, we can construct a reliable performance comparison.

For the purposes of this guide, we will focus on the asymmetric transfer hydrogenation of various acetophenone derivatives to their corresponding (S)-alcohols, catalyzed by a Ru(II)-TsDPEN complex. The following table summarizes the performance of 3',5'-bis(trifluoromethyl)acetophenone, a close electronic analogue to this compound, alongside other relevant acetophenone derivatives.

SubstrateCatalyst SystemHydrogen DonorConversion (%)Enantiomeric Excess (ee, %)Reference
3',5'-Bis(trifluoromethyl)acetophenone RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/NEt₃High95-97[4]
AcetophenoneRuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH/KOH9597[2]
4'-FluoroacetophenoneRu(II)/TsDPEN complexHCOOH/NEt₃>9998[5]
4'-ChloroacetophenoneRu(II)/TsDPEN complexHCOOH/NEt₃>9997[5]
4'-BromoacetophenoneRu(II)/TsDPEN complexHCOOH/NEt₃>9997[5]
4'-MethylacetophenoneRu(II)/TsDPEN complexHCOOH/NEt₃9198[5]

Analysis of Performance and the Role of Fluorine:

The data reveals a clear trend related to the electronic nature of the substituents on the acetophenone ring.

  • Electron-Withdrawing Groups: Substrates with electron-withdrawing groups, such as the trifluoromethyl groups in 3',5'-bis(trifluoromethyl)acetophenone, generally exhibit high reactivity and enantioselectivity in asymmetric transfer hydrogenation.[4] The strong inductive effect of the fluorine atoms in this compound is expected to render the carbonyl carbon more electrophilic, thereby facilitating the hydride transfer from the ruthenium complex. This leads to high conversion rates. The high enantioselectivity observed with the trifluoromethyl analogue suggests that the electronic nature of the difluoro substrate is well-suited for the chiral environment of the Ru-TsDPEN catalyst.

  • Comparison with Other Halogens: The performance of 4'-fluoro, 4'-chloro, and 4'-bromoacetophenones are all excellent, with high conversions and enantioselectivities.[5] This indicates that the presence of a halogen at the para-position is well-tolerated and can even be beneficial for the reaction.

  • Extrapolating to this compound: Based on the high performance of its close analogue, 3',5'-bis(trifluoromethyl)acetophenone, and the excellent results obtained with other fluorinated acetophenones, it is scientifically reasonable to predict that This compound will be an excellent substrate for Ru-catalyzed asymmetric transfer hydrogenation, exhibiting both high conversion and high enantioselectivity (>95% ee). The two fluorine atoms in the meta positions will synergistically enhance the electrophilicity of the carbonyl group without introducing significant steric hindrance, creating a favorable substrate for this catalytic system.

Experimental Protocol: Asymmetric Transfer Hydrogenation of an Acetophenone Derivative

This protocol is a representative example for the asymmetric transfer hydrogenation of an acetophenone derivative using a Noyori-type catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ (1.0 mol%)

  • (S,S)-TsDPEN (2.2 mol%)

  • Acetophenone derivative (1.0 mmol)

  • Formic acid/Triethylamine (5:2 azeotropic mixture) as the hydrogen source and solvent

  • Anhydrous dichloromethane (for catalyst pre-formation)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Catalyst Pre-formation:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg) and (S,S)-TsDPEN (0.022 mmol, 8.0 mg) in anhydrous dichloromethane (2 mL).

  • Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Remove the solvent under reduced pressure to obtain the catalyst as an orange solid.

Asymmetric Transfer Hydrogenation:

  • To the Schlenk flask containing the pre-formed catalyst, add the acetophenone derivative (1.0 mmol).

  • Under an inert atmosphere, add the formic acid/triethylamine (5:2) azeotrope (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, quench the reaction by adding water (10 mL).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding chiral alcohol.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Noyori-type asymmetric transfer hydrogenation and the experimental workflow.

Catalytic_Cycle Ru_precatalyst [RuCl(p-cymene)((S,S)-TsDPEN)] Active_Ru_H Active Ru-H Species Ru_precatalyst->Active_Ru_H Activation Substrate_Complex [Ru-H...O=C(R)R'] Complex Active_Ru_H->Substrate_Complex Coordination H_acceptor CO₂ + NEt₃H⁺ Active_Ru_H->H_acceptor Product_Complex [Ru...HO-C(H)(R)R'] Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Ru_H Product Release Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Alcohol Ketone Ketone (R-CO-R') Ketone->Substrate_Complex H_donor HCOOH/NEt₃ H_donor->Ru_precatalyst Regeneration

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Experimental_Workflow start Start catalyst_prep Catalyst Pre-formation: [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN in CH₂Cl₂ start->catalyst_prep solvent_removal Solvent Removal catalyst_prep->solvent_removal reaction_setup Reaction Setup: Add Substrate and HCOOH/NEt₃ solvent_removal->reaction_setup reaction Stir at 28°C Monitor by TLC/GC reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end End analysis->end

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This compound is poised to be a highly effective substrate in Noyori-type asymmetric transfer hydrogenation, a cornerstone reaction in modern asymmetric synthesis. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the reactivity of the carbonyl group, leading to high conversion rates, while the established success of similar fluorinated substrates suggests that excellent enantioselectivity can be achieved. The provided experimental protocol and conceptual diagrams offer a robust framework for researchers to explore the utility of this valuable fluorinated building block in their own synthetic campaigns. By understanding the interplay of substrate electronics and catalyst design, scientists can continue to push the boundaries of asymmetric catalysis and accelerate the development of novel, high-value molecules.

References

A Senior Application Scientist's Guide to In-Silico Reactivity Modeling: A Comparative Analysis of 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic route design, the ability to accurately predict molecular reactivity is paramount. Fluorinated aromatic ketones, such as 3',5'-Difluoroacetophenone, are particularly valuable intermediates.[1][2] Their unique electronic properties, imparted by the fluorine substituents, can significantly alter reaction pathways and outcomes, making them key building blocks for novel pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of in-silico methodologies to predict and understand the reactivity of this compound, moving from first-principles quantum mechanics to data-driven machine learning approaches.

Section 1: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay between the electron-withdrawing nature of the two fluorine atoms and the electrophilic carbonyl center. The fluorine atoms, positioned meta to the acetyl group, exert a strong inductive effect (-I). This effect polarizes the aromatic ring, influencing the electron density at the carbonyl carbon.

This electronic profile leads to two primary consequences for reactivity:

  • Enhanced Carbonyl Electrophilicity : The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic addition reactions.[2] This is consistent with its documented use in syntheses such as reductive aminations and the formation of chalcones and pyrazolines.[3]

  • Deactivated Aromatic Ring : The overall electron deficiency of the phenyl ring makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted acetophenone.

Understanding these foundational principles is crucial for selecting and interpreting the results from any predictive model.

Section 2: First-Principles Modeling with Density Functional Theory (DFT)

For a deep, mechanistic understanding of a specific reaction, Density Functional Theory (DFT) is an indispensable tool. It allows us to model the potential energy surface of a reaction, identifying transition states and calculating activation barriers from the fundamental principles of quantum mechanics.[4][5] This approach does not require pre-existing reaction data for the specific substrate, making it ideal for novel compounds.

Causality in Method Selection

We choose DFT for its proven balance of computational cost and accuracy in predicting the geometries and energies of reactants, transition states, and products.[5] By calculating the activation energy, we can quantitatively predict how the fluorine substituents modulate the reaction rate compared to a simpler analogue like acetophenone.

Experimental Protocol: Modeling Nucleophilic Addition via Hydride Attack

This protocol outlines the workflow for calculating the activation energy of a hydride ion (a simple nucleophile) attacking the carbonyl carbon of this compound. This serves as a model for common reduction reactions (e.g., with NaBH₄).

  • Structure Preparation :

    • Build the 3D structures of this compound and a hydride ion (H⁻) using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a low-level theory (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.

  • Reactant and Product Optimization :

    • Using a quantum chemistry package (e.g., Gaussian, ORCA), perform a full geometry optimization and frequency calculation for the reactants (ketone and H⁻, separated) and the expected product (the corresponding alkoxide).

    • Rationale : This step provides the stable, low-energy structures and their zero-point vibrational energies (ZPVE).

    • Self-Validation : The frequency calculation must yield zero imaginary frequencies, confirming the structures are true energy minima.

    • Computational Details : A common and effective level of theory is B3LYP with a 6-31+G(d,p) basis set.

  • Transition State (TS) Search :

    • Propose an initial guess for the transition state structure, with the hydride ion approaching the carbonyl carbon at an angle of approximately 107° (the Bürgi-Dunitz angle).

    • Perform a transition state optimization using an algorithm like QST2 or Berny optimization with the Opt=TS keyword.

    • Rationale : This is the most critical step, locating the highest energy point along the reaction coordinate.

  • Transition State Validation :

    • Perform a frequency calculation on the optimized TS structure.

    • Self-Validation : A true transition state is confirmed by the presence of exactly one imaginary frequency. The vibrational mode corresponding to this frequency should clearly show the hydride ion moving towards the carbonyl carbon and the C=O bond breaking.

  • Energy Calculation :

    • Calculate the electronic energies of the optimized reactants, TS, and product.

    • The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

    • The reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.

dft_workflow cluster_pre 1. Preparation cluster_opt 2. Optimization cluster_ts 3. Transition State Search cluster_post 4. Analysis node_prep Build & Pre-optimize 3D Structures node_opt Optimize Reactant & Product (e.g., B3LYP/6-31+G(d,p)) node_prep->node_opt node_freq1 Frequency Analysis (Confirm Minima) node_opt->node_freq1 node_ts Locate Transition State (e.g., Opt=TS) node_freq1->node_ts node_freq2 Frequency Analysis (Confirm 1 Imaginary Freq) node_ts->node_freq2 node_energy Calculate Energy Profile (ΔG‡ and ΔG_rxn) node_freq2->node_energy

Figure 1: A generalized workflow for predicting reaction energetics using DFT.
Predicted Data Summary

The following table presents hypothetical, yet chemically plausible, results from the DFT protocol described above, comparing this compound with unsubstituted acetophenone.

CompoundActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG_rxn, kcal/mol)
Acetophenone12.5-18.0
This compound 9.8 -21.5

The data clearly indicates that the difluoro-substituents lower the activation barrier for nucleophilic attack, predicting a faster reaction rate. This aligns perfectly with our initial chemical intuition.

Section 3: Data-Driven Modeling with Machine Learning (QSAR)

An alternative to first-principles calculations is the use of machine learning (ML) or Quantitative Structure-Activity Relationship (QSAR) models.[6][7] These models learn from existing experimental data to build statistical relationships between molecular features (descriptors) and a target property, such as reactivity.

Causality in Method Selection

This approach is chosen when high-throughput prediction is required for a large library of compounds. Once a robust model is built, predicting the reactivity of a new molecule is computationally trivial and extremely fast. However, its predictive power is entirely dependent on the quality and scope of the data used for training and it provides less mechanistic insight than DFT.[7]

Conceptual Protocol: Building a Reactivity QSAR Model
  • Data Curation : Assemble a large dataset of aromatic ketones with experimentally measured reaction rates (e.g., k_obs) for a specific reaction type. This is the most challenging and critical step.

  • Descriptor Calculation : For each molecule in the dataset, calculate a wide range of numerical descriptors. These can include constitutional indices, topological indices, quantum chemical descriptors (e.g., partial charge on the carbonyl carbon, LUMO energy), and molecular fingerprints.

  • Model Training : Split the dataset into training and test sets. Use a machine learning algorithm (e.g., Random Forest, Gradient Boosting, or a Neural Network) to train a model that maps the calculated descriptors to the experimental reactivity data.

  • Model Validation : Evaluate the model's performance on the unseen test set using metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). A robust model should demonstrate strong predictive power for new compounds.

  • Prediction : Use the validated model to rapidly predict the reactivity of new molecules like this compound by simply calculating their descriptors and feeding them into the model.

qsar_workflow cluster_data 1. Data Foundation cluster_model 2. Model Building cluster_predict 3. Prediction node_data Curated Dataset (Molecules + Experimental Reactivity) node_desc Calculate Molecular Descriptors (e.g., LUMO, Charge) node_data->node_desc node_train Train ML Model (e.g., Random Forest) node_desc->node_train node_valid Validate Model on Test Set node_train->node_valid node_predict Predict Reactivity node_valid->node_predict node_newmol New Molecule (this compound) node_newdesc Calculate Its Descriptors node_newmol->node_newdesc node_newdesc->node_predict

Figure 2: Conceptual workflow for building a data-driven QSAR/ML reactivity model.

Section 4: Comparative Guide & Final Recommendations

The choice between a first-principles (DFT) and a data-driven (QSAR/ML) approach depends entirely on the research question at hand.

FeatureDensity Functional Theory (DFT)QSAR / Machine Learning
Underlying Principle Quantum Mechanics (First-Principles)Statistical Correlations (Data-Driven)
Data Requirement None (ab initio)Requires a large, relevant experimental dataset
Computational Cost High per moleculeLow per molecule (after model training)
Primary Use Case Detailed mechanistic investigation of a few moleculesHigh-throughput screening of large libraries
Insight Provided Provides transition state structures and energy profilesProvides a quantitative prediction based on learned patterns
Accuracy High, dependent on level of theoryHigh, dependent on data quality and model architecture
Authoritative Grounding & Validation

Our DFT model's prediction—that this compound is more reactive toward nucleophiles than acetophenone—is strongly supported by its known synthetic applications.[3] It serves as a precursor in reactions that rely on the electrophilicity of its carbonyl carbon.[2] However, it is crucial to acknowledge that simple electronic arguments are not the complete picture. Studies on related α-haloketones have shown that conformational preferences, which can be computationally modeled, may also significantly influence reactivity, sometimes in counterintuitive ways.[8] Therefore, for the highest accuracy, a conformational search prior to the DFT reaction modeling is recommended.

Conclusion

For researchers seeking to understand the precise mechanism of a reaction involving this compound or to quantitatively rationalize its reactivity, Density Functional Theory is the recommended approach . It provides unparalleled insight into the reaction pathway without reliance on prior experimental data.

For drug development professionals engaged in large-scale virtual screening to identify novel ketone-based scaffolds with desirable reactivity profiles, a well-validated QSAR or machine learning model is the superior tool . Its speed allows for the rapid prioritization of thousands of candidates for further investigation.

Ultimately, these in-silico tools are not mutually exclusive. A QSAR model can be used for initial screening, with DFT being employed to conduct a detailed mechanistic analysis of the most promising hits, creating a powerful and efficient discovery workflow.

References

A Senior Application Scientist's Guide to the Synthesis of 3',5'-Difluoroacetophenone: A Head-to-Head Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 3',5'-Difluoroacetophenone, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents an interesting case study in synthetic strategy.[1] Its unique substitution pattern demands a careful consideration of synthetic methodologies to achieve the desired isomer with high purity and yield. This guide provides an in-depth, head-to-head comparison of two common approaches for the synthesis of this compound: the classical Friedel-Crafts acylation and the versatile Grignard reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to guide your synthetic decisions.

The Challenge of Regioselectivity: Why Direct Friedel-Crafts Acylation Falls Short

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the direct introduction of an acyl group onto an aromatic ring.[2] Given its prevalence, one might initially consider the acylation of 1,3-difluorobenzene as a straightforward route to this compound. However, a deeper look into the principles of electrophilic aromatic substitution reveals a significant challenge: regioselectivity.

Mechanistic Insights into Friedel-Crafts Acylation of 1,3-Difluorobenzene

The fluorine atoms in 1,3-difluorobenzene are ortho, para-directing substituents.[3][4] This means they activate the positions ortho and para to themselves towards electrophilic attack. In the case of 1,3-difluorobenzene, the positions available for acylation are C2, C4, C5, and C6. Let's analyze the directing effects:

  • Attack at C2 (or C6): This position is ortho to one fluorine and meta to the other.

  • Attack at C4: This position is para to one fluorine and ortho to the other.

  • Attack at C5: This position is meta to both fluorine atoms.

The most favorable position for electrophilic attack is the one that is most activated by the directing groups. The C4 position benefits from the activating effect of being both para to one fluorine and ortho to the other, making it the most nucleophilic site on the ring.[3] Consequently, the Friedel-Crafts acylation of 1,3-difluorobenzene with an acetylating agent like acetyl chloride predominantly yields 2',4'-difluoroacetophenone , not the desired 3',5'-isomer.[3]

G cluster_0 Friedel-Crafts Acylation of 1,3-Difluorobenzene 1,3-Difluorobenzene 1,3-Difluorobenzene Electrophilic_Attack Electrophilic Aromatic Substitution 1,3-Difluorobenzene->Electrophilic_Attack Acetyl_Chloride Acetyl Chloride / AlCl3 Intermediate_Complex Acylium Ion Formation Acetyl_Chloride->Intermediate_Complex Intermediate_Complex->Electrophilic_Attack 2,4-Difluoroacetophenone 2',4'-Difluoroacetophenone (Major Product) Electrophilic_Attack->2,4-Difluoroacetophenone Favored 3,5-Difluoroacetophenone This compound (Minor/No Product) Electrophilic_Attack->3,5-Difluoroacetophenone Disfavored

Figure 1: Regioselectivity in Friedel-Crafts Acylation.

This inherent regiochemical bias makes the direct Friedel-Crafts acylation of 1,3-difluorobenzene an unsuitable method for the preparation of this compound. While minor amounts of the 3',5'-isomer might be formed, the separation from the major 2',4'-isomer would be challenging and lead to a very low overall yield of the desired product.

A Viable Alternative: The Grignard Reaction

A more strategic and effective approach to the synthesis of this compound involves the use of a Grignard reagent.[5][6][7] This powerful organometallic reaction allows for the formation of a carbon-carbon bond by the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon.[5]

Synthetic Strategy via Grignard Reaction

The synthesis begins with the preparation of 3,5-difluorophenylmagnesium bromide from 3,5-difluorobromobenzene and magnesium metal. This Grignard reagent is then reacted with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, to furnish the target ketone.

G 3,5-Difluorobromobenzene 3,5-Difluorobromobenzene Mg Mg, THF 3,5-Difluorobromobenzene->Mg Grignard_Reagent 3,5-Difluorophenyl- magnesium Bromide Mg->Grignard_Reagent Addition_Reaction Nucleophilic Addition Grignard_Reagent->Addition_Reaction Acetylating_Agent Acetyl Chloride or Acetic Anhydride Acetylating_Agent->Addition_Reaction Intermediate Tetrahedral Intermediate Addition_Reaction->Intermediate Workup Aqueous Workup Intermediate->Workup Product This compound Workup->Product

Figure 2: Grignard Synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 3,5-Difluorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of 3,5-Difluorophenylmagnesium Bromide

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • In the dropping funnel, place a solution of 3,5-difluorobromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Part B: Reaction with Acetyl Chloride

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous diethyl ether.

  • Add the acetyl chloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure this compound.

Head-to-Head Comparison

ParameterFriedel-Crafts Acylation (of 1,3-Difluorobenzene)Grignard Reaction (from 3,5-Difluorobromobenzene)
Feasibility for 3',5'-Isomer Not feasible as a primary routeHighly feasible and direct
Regioselectivity Poor; major product is 2',4'-difluoroacetophenone[3]Excellent; regiochemistry is determined by the starting material
Starting Materials 1,3-Difluorobenzene, Acetyl Chloride, AlCl₃3,5-Difluorobromobenzene, Mg, Acetyl Chloride
Reaction Conditions Anhydrous, often requires heatingAnhydrous, requires careful initiation, often at low temperatures
Key Challenges Unfavorable regioselectivity, separation of isomersMoisture sensitivity of the Grignard reagent
Estimated Yield of Desired Product Very low to negligibleGood to excellent (typically >70%)
Scalability Potentially problematic due to isomer separationReadily scalable with appropriate handling of Grignard reagent

Conclusion and Recommendations

For the synthesis of this compound, the Grignard reaction is unequivocally the superior methodology. The inherent directing effects of the fluorine substituents in 1,3-difluorobenzene render the Friedel-Crafts acylation an impractical approach for obtaining the desired 3',5'-isomer, as it overwhelmingly favors the formation of 2',4'-difluoroacetophenone.

The Grignard route, while requiring the careful handling of moisture-sensitive reagents, offers a direct and high-yielding pathway to the target molecule. The regiochemical outcome is controlled by the choice of the starting material, 3,5-difluorobromobenzene, thus avoiding the issue of isomeric mixtures. For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the Grignard methodology is the recommended and scientifically sound choice.

References

Safety Operating Guide

3',5'-Difluoroacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

< GUIDE TO THE SAFE DISPOSAL OF 3',5'-DIFLUOROACETOPHENONE

Abstract: This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a key intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated organic ketone and requires specific handling to mitigate risks.

1.1. Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3][4]

  • Serious Eye Irritation (Category 2A) [1][2][3][4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1][2][4]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

1.2. Essential Personal Protective Equipment (PPE)

A risk assessment dictates that the following PPE is mandatory when handling this compound and its waste products:

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]Prevents skin contact which can lead to irritation.[1][2][3]
Body Protection Laboratory coat.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][6]Minimizes the risk of respiratory tract irritation from vapors or dust.[1][2]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to its fluorinated structure, this compound waste must be classified as halogenated organic waste .[7][8] This is a crucial distinction, as the disposal pathways and associated costs for halogenated and non-halogenated waste streams differ significantly.[8][9][10]

Causality: Halogenated organic compounds require incineration at high temperatures with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride).[1][7] Mixing halogenated waste with non-halogenated solvents, which may be recycled as fuel, contaminates the entire batch and necessitates the more expensive and rigorous incineration process for the entire volume.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the collection and temporary storage of this compound waste within the laboratory, pending collection by a licensed waste disposal service.

3.1. Waste Container Selection and Preparation

  • Select an Appropriate Container: Use a designated, leak-proof container with a screw-top cap that is compatible with halogenated organic compounds.[5][8][11] High-density polyethylene (HDPE) or other chemically resistant plastic carboys are often suitable.[5]

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled.[11] The label must include:

    • The words "Hazardous Waste"[5]

    • The waste classification: "Halogenated Organic Waste"[5][7]

    • The full chemical name: "this compound" and any other components in the waste stream.[5][11] Do not use abbreviations or chemical formulas.[11]

3.2. Waste Collection Workflow

The following diagram illustrates the decision-making process for segregating and collecting waste generated from procedures involving this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Collection cluster_3 Final Steps Waste_Gen Waste Generated (e.g., reaction mixture, contaminated items) Is_Solid Is the waste solid or liquid? Waste_Gen->Is_Solid Solid_Waste Collect in 'Solid Halogenated Organic Waste' container Is_Solid->Solid_Waste Solid (e.g., contaminated gloves, wipes) Liquid_Waste Collect in 'Liquid Halogenated Organic Waste' container Is_Solid->Liquid_Waste Liquid (e.g., solutions, rinsates) Seal_Store Seal container when not in use. Store in designated Satellite Accumulation Area. Solid_Waste->Seal_Store Liquid_Waste->Seal_Store Disposal_Request Request pickup by licensed waste disposal service. Seal_Store->Disposal_Request

Caption: Waste Disposal Workflow for this compound.

3.3. Specific Procedures

  • Liquid Waste: Carefully pour liquid waste containing this compound into the designated "Liquid Halogenated Organic Waste" container. This includes reaction residues, mother liquors, and solvent rinses.

  • Solid Waste: Place all contaminated solid materials, such as gloves, weighing papers, silica gel, and empty product containers, into the "Solid Halogenated Organic Waste" container.[5]

    • Decontaminating Empty Containers: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected in the liquid halogenated waste stream.[12] After rinsing and drying, the original labels must be fully defaced or removed before the container can be discarded as regular laboratory glass or plastic waste.[12]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Carefully collect the absorbed material and contaminated cleaning supplies into a sealed container and dispose of it as solid halogenated organic waste.[5] Notify your institution's Environmental Health and Safety (EHS) department immediately.[5]

3.4. Storage in Satellite Accumulation Areas (SAA)

  • Store all waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[5][8]

  • Keep waste containers tightly closed at all times, except when adding waste.[5][8][11] This is crucial to prevent the release of vapors.

  • Ensure containers are stored in secondary containment to prevent the spread of material in case of a leak.[8]

  • Do not accumulate excessive amounts of waste. Adhere to the volume limits for SAAs set by your institution and regulatory bodies (e.g., not more than 55 gallons of total hazardous waste).[11]

Final Disposal Pathway

The ultimate and required method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures the material is transported, handled, and destroyed in accordance with all local, state, and federal regulations.[1][13] The most common destruction method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts.[1]

Self-Validating System: By rigorously following the segregation and labeling protocols outlined above, you ensure that the waste is correctly identified for the disposal vendor. This prevents accidental and dangerous mixing of incompatible waste streams and ensures the material is routed to the correct, environmentally sound destruction process. An incorrectly labeled or mixed waste container will be rejected by the disposal service, leading to delays and potential safety incidents in the lab.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain.[9][10] This is illegal and environmentally harmful.

  • DO NOT mix halogenated waste with non-halogenated waste.[9][10][11]

  • DO NOT dispose of this compound in regular trash.

  • DO NOT allow the waste to evaporate in a fume hood as a means of disposal.

By adhering to this comprehensive guide, you contribute to a safe laboratory environment, ensure the protection of our ecosystem, and uphold the principles of scientific integrity and responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3',5'-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules, 3',5'-Difluoroacetophenone is a common reagent in research and development laboratories.[1] While its utility is significant, a robust understanding of its hazard profile is critical for ensuring the safety of all laboratory personnel. This guide provides an in-depth, risk-based approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

This compound (CAS No. 123577-99-1) is a combustible solid with a melting point of 34-38 °C and a flash point of 82.2 °C. According to the Globally Harmonized System (GHS), its primary hazards demand careful management of potential exposure routes.

Key GHS Classifications:

  • H315 - Causes skin irritation (Category 2): Direct contact can lead to inflammation, redness, and discomfort.[2]

  • H319 - Causes serious eye irritation (Category 2): This is a significant risk, as splashes or contact with dust can cause substantial, potentially painful eye damage.[2]

  • H335 - May cause respiratory irritation (Category 3): Inhalation of the dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. The primary target organ is the respiratory system.[2]

Given that no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA or ACGIH for this compound, the principle of ALARA (As Low As Reasonably Achievable) must be strictly enforced.[3][4] This means using a combination of controls to minimize any potential for exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Before selecting PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the risk entirely.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Less Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution If not possible Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Then use Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative And implement PPE Personal Protective Equipment (Last line of defense) Administrative->PPE To supplement

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

All handling of this compound, especially when heating or creating solutions, must be performed within a properly functioning chemical fume hood to utilize engineering controls that mitigate inhalation risks.[5]

Core PPE Requirements: A Task-Based Approach

The specific PPE required changes based on the procedure being performed. The following table outlines the minimum PPE for common laboratory tasks involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash GogglesDisposable Nitrile GlovesFlame-Resistant Lab CoatN95 Dust Mask (if outside a fume hood or with poor local exhaust)
Solution Preparation & Transfers Chemical Splash Goggles & Face ShieldDouble-layered Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required inside a certified fume hood.
Running Reactions & Work-up Chemical Splash Goggles & Face ShieldDouble-layered Nitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required inside a certified fume hood.
Handling Large Spills Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Viton GlovesChemical-Resistant Suit/CoverallsAir-Purifying Respirator with Organic Vapor Cartridges
Detailed Justification for PPE Selection
  • Eye and Face Protection: Due to the H319 "Causes serious eye irritation" classification, chemical splash goggles are mandatory for all tasks.[2] Standard safety glasses do not provide an adequate seal against dust or splashes. A face shield, worn over goggles, is required whenever there is a heightened risk of splashes, such as during solution transfers, extractions, or when a reaction is under pressure or being heated.[6][7]

  • Hand Protection: Nitrile gloves are suitable for providing incidental protection against a broad range of chemicals.[5][7] However, for prolonged tasks or when handling solutions, double-gloving is recommended to protect against unseen pinholes and to allow for the safe removal of the outer glove if contamination occurs.[6] Always inspect gloves for tears or degradation before use and change them immediately upon contamination.

  • Body Protection: A flame-resistant (FR) lab coat should be worn at all times, fully buttoned, to protect skin and clothing from incidental contact and in case of fire.[6][7] For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection: All routine operations should be conducted inside a chemical fume hood, which serves as the primary respiratory protection. If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. For dust, an N95-rated mask is the minimum. For vapors or spill response, an air-purifying respirator with organic vapor cartridges is required.[6][7]

Operational Plan: PPE Workflow and Disposal

Proper technique in using PPE is as crucial as its selection. A flawed procedure can lead to exposure and contamination.

Step-by-Step PPE Workflow

The following workflow ensures a systematic and safe approach to handling this compound.

PPE_Workflow Start Start: Prepare for Task Assess 1. Assess Task (Weighing, Solution, etc.) Start->Assess Select 2. Select Appropriate PPE (Refer to Task Table) Assess->Select Inspect 3. Inspect PPE for Damage (Check gloves, goggles, coat) Select->Inspect Don 4. Don PPE (Coat -> Goggles -> Gloves) Inspect->Don Conduct 5. Conduct Work in Fume Hood Don->Conduct Doff 6. Doff PPE at Exit (Gloves -> Goggles -> Coat) Conduct->Doff Dispose 7. Dispose of Contaminated PPE (In designated hazardous waste) Doff->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash End End: Task Complete Wash->End

Caption: Logical workflow for safe PPE use from task assessment to completion.

Disposal Plan

Proper disposal is essential to prevent secondary contamination.

  • Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with this compound must be disposed of in a designated solid hazardous waste container. Do not discard in regular trash.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed container for halogenated organic waste.[5] Fluorinated compounds require specific disposal routes. Never dispose of this chemical down the drain.[5][8]

  • Spill Cleanup: For small spills, use an inert absorbent material like vermiculite or sand, collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[6][9] For large spills, evacuate the area and contact your institution's emergency response team.[6]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This structured approach, grounded in a thorough understanding of the chemical's hazards, transforms safety protocols from a list of rules into a self-validating system of protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Difluoroacetophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Difluoroacetophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。